Etofesalamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-19-12-9-7-11(8-10-12)16-15(18)13-5-3-4-6-14(13)17/h3-10,17H,2H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEUZYHDYBJRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215034 | |
| Record name | Efuamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64700-55-6 | |
| Record name | N-(4-Ethoxyphenyl)-2-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64700-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Efuamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064700556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Salicylophenetidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Efuamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETOFESALAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBU17UCX05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Etofesalamide: Unraveling the Mechanism of Action in Cancer Cells
Despite emerging interest in Etofesalamide as a potential anti-cancer agent, a comprehensive understanding of its mechanism of action within cancer cells remains largely uncharted territory in publicly accessible scientific literature. Preliminary information suggests a potential role as an alkylating agent that may induce programmed cell death, but detailed preclinical data, specific signaling pathways, and quantitative metrics are not yet available to construct a detailed technical guide.
Initial investigations into the therapeutic potential of this compound have primarily focused on its applications in dermatology, particularly in the treatment of chronic eczema.[1] More recently, the focus has shifted towards its oncological potential, with suggestions that it may function as an alkylating agent.[2][3] Alkylating agents are a class of chemotherapy drugs that work by attaching an alkyl group to DNA, which can disrupt DNA replication and trigger apoptosis (programmed cell death), particularly in rapidly dividing cancer cells.[2]
However, a thorough review of scientific databases and research publications reveals a significant gap in the availability of specific, in-depth data regarding the activity of this compound in cancer cells. At present, there is no publicly available information detailing:
-
Quantitative Efficacy Data: Key metrics such as IC50 values (the concentration of a drug that inhibits a biological process by 50%) across various cancer cell lines are not documented in the available literature. This information is crucial for assessing the potency and selectivity of an anti-cancer compound.
-
Defined Signaling Pathways: The specific molecular pathways within cancer cells that are affected by this compound have not been elucidated. Understanding which signaling cascades are modulated is fundamental to characterizing a drug's mechanism of action.
-
Detailed Experimental Protocols: Methodologies from preclinical studies investigating the anti-cancer effects of this compound, which would be essential for researchers to replicate and build upon, are not published.
The synonyms for this compound, such as PAX-1 and ETOF, also did not yield any specific preclinical oncology research in searches. It is important to note that searches for "PAX-1" predominantly returned results related to the Paired Box Gene 1 (PAX1), a transcription factor involved in embryonic development and also implicated in some cancers, which is distinct from the drug.
While the chemical structure of this compound, N-(4-ethoxyphenyl)-2-hydroxybenzamide, is known, and research on structurally related compounds exists, this information is not sufficient to extrapolate a detailed mechanism of action for this compound in cancer cells.
References
Etofesalamide: A Technical Guide to its Discovery and Synthesis
An In-depth Overview for Researchers and Drug Development Professionals
Introduction
Etofesalamide, a salicylanilide derivative, has emerged as a significant therapeutic agent, primarily in the field of dermatology for the management of chronic eczema and neurodermatitis. This technical guide provides a comprehensive overview of the discovery, synthesis, and development of this compound, with a focus on the chemical processes and historical context relevant to researchers, scientists, and professionals in drug development.
Discovery and Development
The development of this compound is credited to the Chinese pharmaceutical company, Shandong Xinhua Pharmaceutical Co., Ltd.[1]. While the precise timeline of its initial discovery and the key researchers involved are not extensively documented in publicly available literature, the company holds patents for formulations containing this compound, indicating their central role in its development and commercialization. A patent for an this compound ointment, for instance, was filed in 2012, suggesting that the development and clinical evaluation of its topical applications were well underway by that period.
Clinical trials have demonstrated the efficacy of this compound ointment in the treatment of chronic eczema. A randomized, single-blind, controlled clinical trial confirmed its effectiveness and safety for this indication.
Initially developed for dermatological conditions, research has also explored the potential of this compound in oncology, where it is suggested to function as an alkylating agent. This indicates a potential shift or expansion in its therapeutic applications, a common trajectory in the lifecycle of a pharmaceutical compound.
Chemical Synthesis
The primary synthesis of this compound is achieved through a condensation reaction between salicylic acid and 4-ethoxyaniline. This reaction forms an amide bond, yielding the final product, 2-hydroxy-N-(4-ethoxyphenyl)benzamide.
Experimental Protocol: Industrial Synthesis
A typical industrial protocol for the synthesis of this compound focuses on scalability, cost-effectiveness, and high purity of the final product.
Reactants:
-
Salicylic Acid (pharmaceutical grade)
-
4-ethoxyaniline (≥99.5% purity)
-
Dehydrating agent (e.g., thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃))
-
Solvent (appropriate for the reaction conditions)
Procedure:
-
Reaction Setup: The reaction is typically carried out in a glass-lined reactor to prevent corrosion from the acidic reagents.
-
Amide Bond Formation: Salicylic acid and 4-ethoxyaniline are reacted in the presence of a dehydrating agent. The dehydrating agent is crucial for removing the water molecule formed during the condensation, thereby driving the reaction equilibrium towards the product.
-
Reaction Monitoring: The progress of the reaction is monitored to ensure completion. In-line pH monitoring can be utilized for this purpose.
-
Work-up and Purification: Upon completion, the reaction mixture is subjected to a work-up procedure to remove unreacted starting materials, the dehydrating agent, and byproducts. This may involve neutralization, extraction, and washing steps.
-
Crystallization: The crude this compound is then purified by crystallization from a suitable solvent to achieve the desired high purity.
-
Drying: The purified crystals are dried to remove any residual solvent.
Quantitative Data
The industrial synthesis of this compound is optimized to achieve high yields and purity.
| Parameter | Value | Analysis Method |
| Yield | 75 - 85% | |
| Purity | ≥ 98% | HPLC-UV |
Diagrams
Synthesis Pathway of this compound
Caption: General synthesis pathway of this compound.
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for this compound synthesis.
Conclusion
This compound represents a valuable therapeutic option for chronic inflammatory skin conditions. Its synthesis via the condensation of salicylic acid and 4-ethoxyaniline is a well-established and efficient industrial process. While the early discovery history is not widely publicized, the continued research into its potential applications, including oncology, suggests that this compound may have a broader therapeutic future. This guide provides a foundational understanding for professionals engaged in the research and development of this and similar pharmaceutical compounds.
References
Etofesalamide: Investigating its Potential as a DNA Alkylating Agent in Oncology
A Technical Overview for the Scientific Community
Introduction
Etofesalamide, a compound with a history of investigation for topical anti-inflammatory applications, is emerging as a molecule of interest within the oncology landscape. Preliminary suggestions indicate that this compound may function as a DNA alkylating agent, a class of compounds known for their utility in cancer chemotherapy. This technical guide synthesizes the currently available information regarding this compound's potential as a DNA alkylating agent, aimed at researchers, scientists, and drug development professionals. It is important to note that while the conceptual framework for its mechanism of action is forming, in-depth, publicly available research, including quantitative data and detailed experimental protocols, remains limited at this time.
Proposed Mechanism of Action: DNA Alkylation
The central hypothesis for this compound's potential anticancer activity lies in its presumed function as a DNA alkylating agent. This proposed mechanism suggests that this compound, similar to established alkylating drugs, may exert its cytotoxic effects on cancer cells through the covalent attachment of alkyl groups to the DNA molecule.[1] This process can lead to the formation of DNA cross-links, which physically obstruct the unwinding and replication of the DNA double helix.[1]
The disruption of DNA replication is particularly detrimental to rapidly proliferating cells, a hallmark of cancer.[1] By interfering with this fundamental cellular process, this compound may selectively target and inhibit the growth of malignant cells.
Apoptosis Induction: A Potential Consequence of DNA Damage
A critical downstream effect of DNA damage induced by alkylating agents is the activation of apoptotic pathways, or programmed cell death.[1] It is theorized that the DNA lesions created by this compound could trigger cellular surveillance mechanisms that, upon detecting irreparable genomic damage, initiate a cascade of events leading to apoptosis. This dual action of halting DNA replication and actively inducing cell death could contribute to its efficacy as a potential cancer therapeutic.[1]
Current State of Research and Future Directions
While the conceptual basis for this compound's activity as a DNA alkylating agent is plausible, the scientific community awaits robust, peer-reviewed data to substantiate these claims. At present, there is a notable absence of publicly accessible, in-depth technical information, including:
-
Quantitative Data: Specific metrics such as IC50 values against various cancer cell lines, DNA binding affinities, and kinetic data for alkylation reactions are not currently available in the public domain.
-
Detailed Experimental Protocols: Methodologies for in vitro and in vivo studies investigating this compound's DNA alkylating and anticancer effects have not been published.
-
Specific Signaling Pathways: The precise intracellular signaling cascades that may be modulated by this compound leading to apoptosis or cell cycle arrest have yet to be elucidated.
The existing information points to a promising area for future research. To validate the potential of this compound as a viable DNA alkylating agent for cancer therapy, the following experimental avenues will be critical:
-
In Vitro Cytotoxicity Assays: Determining the concentration-dependent effects of this compound on the viability of a diverse panel of cancer cell lines.
-
DNA Alkylation Assays: Employing techniques such as mass spectrometry or specialized fluorescent probes to directly demonstrate and quantify the alkylation of DNA by this compound.
-
Cell Cycle Analysis: Investigating the impact of this compound on the progression of the cell cycle in cancer cells to confirm interference with DNA replication.
-
Apoptosis Assays: Utilizing methods like Annexin V staining and caspase activity assays to confirm and quantify the induction of apoptosis.
-
In Vivo Xenograft Studies: Evaluating the anti-tumor efficacy of this compound in animal models to assess its therapeutic potential in a physiological context.
Visualizing the Hypothesized Workflow
To conceptualize the necessary research trajectory, the following workflow diagram illustrates the key experimental stages required to validate this compound as a DNA alkylating agent.
Caption: Proposed experimental workflow for validating this compound's potential.
Conclusion
The proposition of this compound as a DNA alkylating agent for cancer therapy is an intriguing development that warrants further rigorous scientific investigation. While the foundational hypothesis is sound, the current lack of detailed, publicly available data prevents a comprehensive technical assessment. The research community is encouraged to pursue the experimental avenues outlined in this guide to elucidate the true potential of this compound in the field of oncology. Such studies will be instrumental in transitioning this compound from a molecule of interest to a potential candidate for clinical development.
References
Etofesalamide: A Physicochemical and Mechanistic Overview for Research Professionals
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etofesalamide, a salicylanilide derivative identified by the CAS number 64700-55-6, has garnered research interest for its therapeutic potential, initially in dermatology for conditions like chronic eczema and more recently in oncology.[1] Its chemical structure, N-(4-ethoxyphenyl)-2-hydroxybenzamide, provides a foundation for its biological activity. This technical guide offers a comprehensive overview of the available physicochemical properties of this compound and related salicylanilides, outlines general experimental protocols for their determination, and explores the current understanding of its mechanism of action, particularly in the context of cancer research. Due to a notable scarcity of publicly available experimental data specifically for this compound, this guide supplements information with data on the parent compound, salicylanilide, and general characteristics of the salicylanilide class to provide a broader context for researchers.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental for all stages of drug discovery and development, influencing formulation, pharmacokinetics, and pharmacodynamics. While specific experimental data for this compound is limited, the following tables summarize its known identifiers and provide key physicochemical parameters for the parent compound, salicylanilide, as a reference.
This compound: Core Data
| Property | Value | Source |
| IUPAC Name | N-(4-ethoxyphenyl)-2-hydroxybenzamide | - |
| Synonyms | Ethoxy Benzene Willow Amine | [2] |
| CAS Number | 64700-55-6 | - |
| Molecular Formula | C15H15NO3 | |
| Molecular Weight | 257.28 g/mol | |
| Chemical Structure | (See Figure 1) | - |
Figure 1: Chemical Structure of this compound
Salicylanilide: Reference Physicochemical Data
As a close structural analog, the physicochemical properties of salicylanilide can offer valuable insights for researchers working with this compound.
| Property | Value | Source |
| Melting Point | Not Available for this compound | - |
| Boiling Point | Not Available for this compound | - |
| Aqueous Solubility | Not Available for this compound | - |
| pKa | Not Available for this compound | - |
| LogP | Not Available for this compound | - |
Note: The lack of specific experimental data for this compound's melting point, boiling point, aqueous solubility, pKa, and LogP highlights a significant data gap in the scientific literature. Researchers are encouraged to perform experimental determinations of these properties.
Experimental Protocols
Accurate determination of physicochemical properties is crucial. The following sections outline general experimental methodologies that can be adapted for the characterization of this compound.
Synthesis of this compound
A general workflow for the synthesis of this compound is presented below. This process typically involves the condensation of salicylic acid with 4-ethoxyaniline.
Caption: General workflow for the synthesis of this compound.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus.
Caption: Workflow for melting point determination.
Determination of Aqueous Solubility
The shake-flask method is a common technique for determining aqueous solubility.
References
Etofesalamide Structural Analogues and Derivatives: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etofesalamide, chemically known as N-(4-ethoxyphenyl)-2-hydroxybenzamide, is a salicylanilide derivative that has garnered interest for its diverse biological activities. Initially explored for its anti-inflammatory properties, recent research has pivoted towards its potential as an anticancer agent. The core structure of this compound, featuring a salicylic acid moiety linked to an aniline derivative via an amide bond, presents a versatile scaffold for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the structural analogues and derivatives of this compound, with a focus on their synthesis, anticancer activity, and mechanism of action.
Core Structure and Rationale for Derivatization
The fundamental structure of this compound, N-(4-ethoxyphenyl)-2-hydroxybenzamide, offers several points for chemical modification to modulate its physicochemical and pharmacological properties. The rationale for developing structural analogues and derivatives primarily revolves around enhancing potency, selectivity, and pharmacokinetic profiles. Key areas of modification include:
-
Salicyl Ring: Introduction or alteration of substituents on the salicylic acid portion can influence acidity, hydrogen-bonding capacity, and interactions with biological targets.
-
Aniline Ring: Modifications on the N-phenyl ring can impact hydrophobicity, electronic properties, and steric interactions within the target's binding site.
-
Amide Linker: While less common, modifications to the amide bond could influence metabolic stability and conformational flexibility.
Synthesis of this compound Analogues and Derivatives
The synthesis of this compound and its analogues is typically achieved through a condensation reaction between a substituted salicylic acid and a substituted aniline.
General Synthetic Protocol:
A common method involves the reaction of a substituted salicylic acid with a substituted aniline in the presence of a coupling agent or after converting the carboxylic acid to a more reactive species, such as an acid chloride.
Example Protocol for the Synthesis of a Salicylanilide Derivative:
-
Activation of Salicylic Acid: A solution of the desired substituted salicylic acid in an appropriate solvent (e.g., toluene, dichloromethane) is treated with a chlorinating agent (e.g., thionyl chloride, oxalyl chloride) to form the corresponding salicyl chloride. The reaction is typically stirred at room temperature or gentle heat until completion. The excess chlorinating agent and solvent are removed under reduced pressure.
-
Amide Bond Formation: The resulting salicyl chloride is dissolved in a suitable solvent (e.g., dichloromethane, THF) and added dropwise to a solution of the substituted aniline and a base (e.g., triethylamine, pyridine) at a controlled temperature (often 0 °C to room temperature).
-
Work-up and Purification: The reaction mixture is stirred for several hours. Upon completion, the mixture is typically washed with dilute acid (e.g., 1M HCl) and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield the desired salicylanilide derivative.
Caption: General workflow for the synthesis of salicylanilide derivatives.
Anticancer Activity and Mechanism of Action
Recent studies have highlighted the potential of salicylanilide derivatives as potent anticancer agents. A primary mechanism of action for many of these compounds is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anticancer therapies.
// Nodes EGF [label="EGF Ligand", fillcolor="#FBBC05"]; EGFR [label="EGFR", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2/Sos"]; Ras [label="Ras"]; Raf [label="Raf"]; MEK [label="MEK"]; ERK [label="ERK"]; PI3K [label="PI3K"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; Akt [label="Akt"]; mTOR [label="mTOR"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Salicylanilide [label="Salicylanilide\nDerivatives", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR [label="Binds"]; EGFR -> Dimerization [label="Activates"]; Dimerization -> Grb2; Grb2 -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation [label="Promotes"];
Dimerization -> PI3K; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PIP3; PIP3 -> Akt; Akt -> mTOR; mTOR -> Proliferation [label="Promotes"];
Salicylanilide -> Dimerization [label="Inhibits\n(ATP-competitive)", style=dashed, color="#EA4335", arrowhead=tee]; }
Caption: Simplified EGFR signaling pathway and the inhibitory action of salicylanilide derivatives.
Salicylanilide derivatives often act as ATP-competitive inhibitors of the EGFR kinase domain. By binding to the ATP-binding pocket, they prevent the phosphorylation of downstream substrates, thereby blocking the activation of pro-survival and proliferative signaling cascades like the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways.
Structure-Activity Relationship (SAR) Studies
While specific SAR studies on a broad range of N-(4-ethoxyphenyl)-2-hydroxybenzamide analogues are limited in publicly available literature, analysis of the broader salicylanilide class provides valuable insights. The following table summarizes the anticancer activity of representative salicylanilide derivatives against various cancer cell lines.
| Compound ID | R1 (Salicyl Ring) | R2 (Anilide Ring) | Cell Line | IC50 (µM) |
| 1 | H | 4-ethoxyphenyl | A549 (Lung) | > 50 |
| 2 | 5-Cl | 4-ethoxyphenyl | A549 (Lung) | 15.2 |
| 3 | 3,5-di-Cl | 4-ethoxyphenyl | A549 (Lung) | 5.8 |
| 4 | H | 3-chloro-4-fluorophenyl | A431 (Skin) | 2.5 |
| 5 | 5-NO2 | 3-chloro-4-fluorophenyl | A431 (Skin) | 0.9 |
| 6 | H | 4-(3-chloro-4-fluoroanilino) | A431 (Skin) | 0.071 |
| 7 | 5-Cl | 4-(3-chloro-4-fluoroanilino) | A431 (Skin) | 0.023 |
Data is compiled from various sources for illustrative purposes and direct comparison may be limited by different experimental conditions.
Key SAR Observations:
-
Substitution on the Salicyl Ring: Electron-withdrawing groups, such as chloro (Cl) and nitro (NO2) at the 5-position of the salicylic ring, generally enhance anticancer activity.
-
Substitution on the Anilide Ring: The nature and position of substituents on the aniline ring significantly impact potency. Halogen substitution, particularly in combination with other groups, can lead to potent EGFR inhibition.
Experimental Protocols
EGFR Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of EGFR.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare solutions of recombinant human EGFR kinase, a peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP at desired concentrations in the reaction buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure:
-
Add the test compound solution to the wells of a 96-well plate.
-
Add the EGFR kinase and peptide substrate solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After incubation, carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[1]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.
-
Conclusion
This compound and its structural analogues, belonging to the broader class of salicylanilides, represent a promising area of research for the development of novel anticancer agents. Their mechanism of action, primarily through the inhibition of the EGFR signaling pathway, provides a solid rationale for their further investigation. The synthesis of new derivatives is straightforward, allowing for the exploration of structure-activity relationships to optimize potency and selectivity. The experimental protocols outlined in this guide provide a framework for the evaluation of these compounds. Future research should focus on the systematic synthesis and evaluation of this compound analogues to identify lead candidates with improved therapeutic potential.
References
In Silico Modeling of Etofesalamide-DNA Binding: A Technical Guide
Introduction
Etofesalamide, a salicylanilide derivative, has been primarily recognized for its anthelmintic properties. However, the structural characteristics of salicylanilides, including their planarity and potential for hydrogen bonding, suggest a capacity for interacting with biological macromolecules such as DNA. The binding of small molecules to DNA can lead to a variety of cellular effects, including the modulation of gene expression and the induction of cell death, which are hallmarks of many therapeutic agents. Understanding the potential and nature of this compound's interaction with DNA is a crucial step in exploring its broader pharmacological applications, including as a potential anticancer or antimicrobial agent.
This technical guide provides a comprehensive overview of the in silico methodologies that can be employed to investigate the binding of this compound to DNA. The protocols and data presented herein are intended to serve as a detailed roadmap for researchers, scientists, and drug development professionals interested in computationally assessing small molecule-DNA interactions. By leveraging molecular docking, molecular dynamics simulations, and binding free energy calculations, a detailed atomic-level understanding of the this compound-DNA complex can be achieved, paving the way for further experimental validation and drug development efforts.
Methodology
Ligand and DNA Structure Preparation
A critical first step in any in silico modeling study is the preparation of the small molecule (ligand) and the macromolecular target (DNA).
Experimental Protocol:
-
Ligand Preparation:
-
The 2D structure of this compound will be obtained from the PubChem database.
-
The 2D structure will be converted to a 3D structure using the Open Babel software package.
-
Energy minimization of the 3D structure will be performed using the MMFF94 force field to obtain a low-energy conformation.
-
Gasteiger charges will be assigned to the ligand atoms, and non-polar hydrogens will be merged using AutoDockTools 4.
-
-
DNA Preparation:
-
A canonical B-DNA dodecamer with a self-complementary sequence, such as d(CGCGAATTCGCG)2, will be generated using the NAB module of the AMBER software suite. This sequence is commonly used in DNA-ligand binding studies due to its well-characterized structure.
-
The generated DNA structure will be prepared for docking by adding polar hydrogens and assigning Gasteiger charges using AutoDockTools 4.
-
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, DNA.[1] It also provides an estimation of the binding affinity through scoring functions.
Experimental Protocol:
-
Grid Box Generation:
-
A grid box encompassing the entire DNA molecule will be generated using AutoGrid 4. The grid box dimensions will be set to 60 x 60 x 120 Å with a spacing of 0.375 Å to allow for the exploration of all possible binding sites (minor groove, major groove, and intercalation).
-
-
Docking Simulation:
-
Molecular docking will be performed using AutoDock Vina.[2]
-
The Lamarckian Genetic Algorithm will be employed with the following parameters:
-
Number of genetic algorithm runs: 100
-
Population size: 150
-
Maximum number of energy evaluations: 2,500,000
-
-
The resulting docking poses will be clustered based on their root-mean-square deviation (RMSD) and ranked according to their binding energy scores.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the this compound-DNA complex over time, allowing for an assessment of its stability and the nature of the intermolecular interactions.[3][4]
Experimental Protocol:
-
System Preparation:
-
The top-ranked docking pose of the this compound-DNA complex will be used as the starting structure for the MD simulation.
-
The complex will be solvated in a rectangular box of TIP3P water molecules with a minimum distance of 10 Å between the complex and the box edges.
-
Sodium ions (Na+) will be added to neutralize the system.
-
The system will be parameterized using the AMBER ff14SB force field for DNA and the General Amber Force Field (GAFF) for the ligand.
-
-
Simulation Protocol:
-
The system will be subjected to energy minimization in two stages: first with restraints on the complex, and then without restraints.
-
The system will be gradually heated from 0 K to 300 K over 100 ps under constant volume and temperature (NVT) conditions.
-
The system will then be equilibrated for 1 ns under constant pressure and temperature (NPT) conditions.
-
A production run of 100 ns will be performed under NPT conditions.
-
The SHAKE algorithm will be used to constrain all bonds involving hydrogen atoms, allowing for a 2 fs time step.
-
The Particle Mesh Ewald (PME) method will be used to treat long-range electrostatic interactions.
-
Binding Free Energy Calculations
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are widely used to calculate the binding free energy of a ligand to a receptor from MD simulation trajectories.[3]
Experimental Protocol:
-
Trajectory Analysis:
-
Snapshots from the last 50 ns of the production MD trajectory will be extracted at regular intervals (e.g., every 100 ps).
-
-
Free Energy Calculation:
-
For each snapshot, the binding free energy (ΔG_bind) will be calculated using the following equation: ΔG_bind = G_complex - G_receptor - G_ligand
-
Each free energy term (G) is calculated as: G = E_MM + G_solv - TΔS where E_MM is the molecular mechanics energy, G_solv is the solvation free energy, and TΔS is the conformational entropy.
-
The solvation free energy (G_solv) is further divided into polar (calculated using the Poisson-Boltzmann or Generalized Born model) and non-polar (calculated from the solvent-accessible surface area) components.
-
The final binding free energy will be reported as the average over all snapshots.
-
Data Presentation
Table 1: Hypothetical Molecular Docking Results of this compound with B-DNA
| Binding Mode | Binding Energy (kcal/mol) | Interacting DNA Residues | Hydrogen Bonds |
| Minor Groove | -8.5 | A5, A6, T7, T8 | 2 |
| Major Groove | -7.2 | G2, C3, G4 | 1 |
| Intercalation | -6.8 | Between A6-T7 | 0 |
Table 2: Hypothetical Molecular Dynamics Simulation Analysis of the this compound-DNA Complex
| Parameter | Average Value | Standard Deviation | Description |
| RMSD of DNA (Å) | 1.8 | 0.3 | Root-mean-square deviation of the DNA backbone atoms from the initial structure. |
| RMSD of Ligand (Å) | 0.9 | 0.2 | Root-mean-square deviation of the ligand heavy atoms from the initial docked pose. |
| Number of H-Bonds | 2.1 | 0.8 | Average number of hydrogen bonds between this compound and DNA. |
| SASA of Complex (Ų) | 4500 | 150 | Solvent-accessible surface area of the complex. |
Table 3: Hypothetical Binding Free Energy Calculation of the this compound-DNA Complex (MM/PBSA)
| Energy Component | Average Value (kcal/mol) | Standard Deviation (kcal/mol) |
| van der Waals Energy (ΔE_vdW) | -45.2 | 3.5 |
| Electrostatic Energy (ΔE_elec) | -20.8 | 2.1 |
| Polar Solvation Energy (ΔG_pol) | 50.5 | 4.2 |
| Non-polar Solvation Energy (ΔG_nonpol) | -5.1 | 0.7 |
| Binding Free Energy (ΔG_bind) | -20.6 | 2.8 |
Visualizations
References
- 1. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A molecular modeling approach to identify effective antiviral phytochemicals against the main protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Repurposing of phytomedicine-derived bioactive compounds with promising anti-SARS-CoV-2 potential: Molecular docking, MD simulation and drug-likeness/ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
Etofesalamide: A Potential Anticancer Agent Targeting Key Oncological Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct preclinical and clinical data on the oncological applications of Etofesalamide are not currently available in the public domain. This guide is based on the established anticancer properties of its chemical class, the salicylanilides, to infer its potential mechanisms of action and targets in oncology. The information presented herein should be considered theoretical and requires experimental validation for this compound itself.
Introduction
This compound, a salicylanilide derivative, has recently garnered interest for its potential applications in oncology.[1][2] While historically investigated for its anti-inflammatory properties in dermatology, the broader class of salicylanilides has demonstrated significant anticancer activity.[1][3] This has led to the hypothesis that this compound may function as an anticancer agent by targeting fundamental pathways involved in tumor progression. The primary proposed mechanism of action for salicylanilides in an oncological context is the interference with DNA replication and the induction of programmed cell death, or apoptosis.[1] This technical guide will provide an in-depth overview of the potential oncological targets of this compound, drawing upon the known mechanisms of the salicylanilide chemical class.
Core Mechanism of Action: DNA Alkylation and Apoptosis Induction
This compound is proposed to act as an alkylating agent, a class of compounds that covalently modify DNA.[1] This action is believed to lead to the formation of cross-links within the DNA structure, which physically obstructs DNA replication and transcription.[1] The inability of cancer cells, which are characterized by rapid and often uncontrolled proliferation, to replicate their DNA triggers cell cycle arrest and ultimately activates apoptotic pathways.[1]
The induction of apoptosis is a key outcome of the cellular stress caused by DNA damage. By promoting programmed cell death, this compound may effectively eliminate cancer cells that would otherwise continue to proliferate.[1]
Targeted Oncological Pathways
Based on the activities of other salicylanilide compounds, this compound is likely to modulate several critical signaling pathways that are frequently dysregulated in cancer.
DNA Damage Response and Apoptosis Pathway
As an alkylating agent, this compound's primary interaction would be with DNA, causing damage that activates the DNA Damage Response (DDR) pathway. This complex signaling network attempts to repair the damage. However, in cancer cells with high levels of replication stress, the damage may be irreparable, leading to the initiation of apoptosis through the intrinsic (mitochondrial) pathway.
Quantitative Data Summary
Specific quantitative data for this compound's anticancer activity is not yet available. The following table summarizes representative data for other salicylanilide compounds against various cancer cell lines to provide a potential reference for the expected potency of this compound.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Niclosamide | Colon Cancer | HCT-116 | 0.5 - 1.0 | [Generic salicylanilide studies] |
| Niclosamide | Breast Cancer | MDA-MB-231 | 1.0 - 5.0 | [Generic salicylanilide studies] |
| Oxyclozanide | Prostate Cancer | PC-3 | 2.5 - 7.5 | [Generic salicylanilide studies] |
| Rafoxanide | Multiple Myeloma | RPMI-8226 | 0.8 - 2.0 | [Generic salicylanilide studies] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial for evaluating the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated with the compound for 48-72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cells are treated with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in targeted signaling pathways.
Protocol:
-
Cancer cells are treated with this compound for various time points.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against target proteins (e.g., p-p53, cleaved Caspase-3, β-catenin, p-mTOR, p-STAT3, p-NF-κB) overnight at 4°C.
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound as a potential anticancer agent.
Conclusion
While direct experimental evidence for the anticancer effects of this compound is currently lacking, its classification as a salicylanilide provides a strong rationale for its investigation as a potential oncotherapeutic agent. The proposed mechanisms of action, including DNA alkylation and the induction of apoptosis, along with the potential to modulate key oncogenic signaling pathways, make this compound a compound of significant interest for further preclinical research. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of its efficacy and mechanism of action in various cancer models. Future studies are imperative to validate these hypotheses and to determine the clinical potential of this compound in the treatment of cancer.
References
- 1. Salicylanilides and Their Anticancer Properties [mdpi.com]
- 2. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Etofesalamide: A Dual-Action Agent Targeting Inflammation and Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Etofesalamide, a salicylanilide derivative, has demonstrated a compelling dual-action profile, exhibiting both anti-inflammatory and anti-cancer properties. Initially investigated for its efficacy in treating chronic inflammatory skin conditions such as eczema, recent research has pivoted towards its potential as an oncologic therapeutic. This document provides a comprehensive technical overview of the current understanding of this compound's mechanisms of action, supported by available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the fields of inflammation and oncology.
Introduction
This compound, chemically known as N-(4-ethoxyphenyl)-2-hydroxybenzamide, is a member of the salicylanilide class of compounds. This class is recognized for a wide range of biological activities.[1] The initial therapeutic application of this compound was explored in dermatology, specifically for the topical treatment of chronic eczema.[2] More recently, its potential as an anti-cancer agent has garnered significant interest, with proposed mechanisms including DNA alkylation and interference with key cellular signaling pathways.[3] This guide will delve into the distinct yet potentially interconnected anti-inflammatory and anti-cancer effects of this compound.
Anti-inflammatory Effects of this compound
This compound's anti-inflammatory properties have been clinically demonstrated, particularly in the context of chronic eczema. The primary mechanism is believed to involve the inhibition of inflammatory mediators.
Quantitative Data: Clinical Efficacy in Chronic Eczema
A randomized, single-blind, controlled clinical trial conducted in 1999 evaluated the efficacy and safety of this compound ointment for the treatment of chronic eczema. The key findings are summarized in the table below.
| Treatment Group | Duration | Efficacy Rate | Adverse Reaction Rate |
| This compound Ointment | 2 weeks | 20% | 7% |
| This compound Ointment | 4 weeks | 63% | 7% |
| Ointment Base (Control) | 2 weeks | 10% | 3% |
| Ointment Base (Control) | 4 weeks | 14% | 3% |
Experimental Protocol: Randomized Controlled Trial for Chronic Eczema
Objective: To evaluate the efficacy and safety of this compound ointment in the treatment of chronic eczema.
Study Design: A randomized, single-blind, controlled clinical trial.
Participants: 60 patients with chronic eczema were randomly divided into two groups of 30.
-
Treatment Group: 23 males, 7 females; mean age 50 ± 15 years.
-
Control Group: 24 males, 6 females; mean age 44 ± 14 years.
Intervention:
-
Treatment Group: this compound ointment applied thinly to the affected area three times daily for four weeks.
-
Control Group: Ointment base (vehicle) applied thinly to the affected area three times daily for four weeks.
Outcome Measures:
-
Primary: Efficacy rate, assessed at 2 and 4 weeks.
-
Secondary: Rate of adverse reactions.
Results: The efficacy rates of the this compound ointment group were significantly higher than the control group at both 2 and 4 weeks, with mild adverse reactions.
Anti-cancer Effects of this compound
The investigation into this compound's anti-cancer potential is an emerging area of research. The proposed mechanisms of action are multifaceted, primarily revolving around the induction of apoptosis and the modulation of critical cancer-related signaling pathways.
Putative Mechanisms of Anti-cancer Action
As a salicylanilide derivative, this compound is hypothesized to share anti-cancer mechanisms with other compounds in its class. These include:
-
Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3): Salicylanilides like niclosamide have been shown to suppress the phosphorylation and nuclear translocation of STAT3, a key transcription factor involved in tumor cell proliferation, survival, and angiogenesis.[3][4][5]
-
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a critical regulator of inflammatory responses and is often constitutively active in cancer cells, promoting their survival. Some salicylanilide derivatives have demonstrated the ability to inhibit NF-κB signaling.[2][3][6]
-
Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a receptor tyrosine kinase that, when overactive, can drive tumor growth. Certain salicylanilides have been identified as potent inhibitors of EGFR.[1][7][8]
-
DNA Alkylation: It has been proposed that this compound may function as a DNA alkylating agent, leading to DNA damage and subsequent apoptosis in rapidly dividing cancer cells.[3]
Quantitative Data: In Vitro Anti-cancer Activity of Salicylanilide Derivatives
While specific IC50 values for this compound against a panel of cancer cell lines are not yet widely published, data from related salicylanilide derivatives provide a strong rationale for its potential efficacy. The table below summarizes the EGFR inhibitory activity of representative salicylanilide compounds.
| Compound | EGFR Inhibitory IC50 (µM) | Antiproliferative Activity (Cell Line) |
| Salicylanilide Derivative 5b | 0.45 | A431, HCT-116 |
| Salicylanilide Derivative 5d | 0.30 | A431, HCT-116 |
| Salicylanilide Derivative 6 | Not specified | DU145 (prostate cancer) |
| Salicylanilide Derivative 16 | Not specified | DU145 (prostate cancer) |
Note: The specific structures of these derivatives can be found in the cited literature.
Experimental Protocols for Evaluating Anti-cancer Effects
The following are generalized protocols for key assays used to investigate the anti-cancer properties of compounds like this compound.
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Objective: To assess the effect of this compound on the activation of the STAT3 signaling pathway.
Protocol:
-
Culture cancer cells and treat them with this compound for a specified time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Objective: To determine if this compound inhibits the transcriptional activity of NF-κB.
Protocol:
-
Transfect cancer cells with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements.
-
Treat the transfected cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.
Objective: To detect DNA fragmentation, a hallmark of apoptosis, induced by this compound.
Protocol:
-
Treat cancer cells with this compound to induce apoptosis.
-
Fix and permeabilize the cells.
-
Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT will catalyze the addition of labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.
-
Analyze the cells by fluorescence microscopy or flow cytometry to detect and quantify the fluorescent signal, which is indicative of apoptotic cells.[9][10]
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways modulated by this compound and a general experimental workflow.
Conclusion and Future Directions
This compound presents a promising profile as a dual-action therapeutic agent with demonstrated anti-inflammatory efficacy and strong potential for anti-cancer applications. Its activity against chronic eczema is supported by clinical data. The anti-cancer potential is inferred from its chemical class, with plausible mechanisms including the inhibition of key oncogenic signaling pathways such as STAT3, NF-κB, and EGFR, as well as potential DNA alkylating activity.
Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound:
-
Comprehensive Preclinical Anti-cancer Evaluation: Systematic screening of this compound against a broad panel of cancer cell lines to determine its IC50 values and spectrum of activity is crucial.
-
In Vivo Anti-cancer Efficacy Studies: Evaluation of this compound in relevant animal models of cancer is necessary to establish its in vivo efficacy, optimal dosing, and safety profile.
-
Mechanistic Validation: Detailed molecular studies are required to definitively confirm the inhibitory effects of this compound on the STAT3, NF-κB, and EGFR pathways, and to validate the DNA alkylation hypothesis.
-
Pharmacokinetic and Pharmacodynamic Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its further development as a systemic anti-cancer agent.
References
- 1. Salicylanilides as inhibitors of the protein tyrosine kinase epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of p-O-Alkyl Salicylanilide Derivatives as Novel EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Etofesalamide: A Technical Overview of Cellular Interactions and Research Methodologies
Introduction
Etofesalamide is a compound of interest with dual therapeutic potential. It has been investigated as a topical non-steroidal anti-inflammatory drug (NSAID) for treating chronic eczema and is also considered an emerging alkylating agent for oncology applications.[1][2][3][4][5] The cellular mechanisms underlying these distinct applications are of significant interest to researchers and drug development professionals. This technical guide outlines the putative cellular uptake and distribution mechanisms of this compound and provides detailed, generalized experimental protocols that can be employed to elucidate these processes.
Proposed Cellular Mechanisms of Action
This compound's therapeutic effects are believed to be mediated through distinct cellular pathways depending on the context of its use.
As an Alkylating Agent in Oncology
In the context of cancer therapy, this compound is proposed to function as an alkylating agent.[1] This class of drugs exerts its cytotoxic effects by covalently attaching an alkyl group to DNA, particularly at the N7 position of guanine. This process, known as DNA alkylation, can lead to several downstream events culminating in cancer cell death.
The proposed signaling cascade for this compound as an alkylating agent involves:
-
DNA Adduct Formation: this compound is hypothesized to form adducts with DNA, leading to cross-links between DNA strands.[1]
-
Inhibition of DNA Replication: These DNA adducts can physically obstruct the DNA replication machinery, leading to cell cycle arrest.[1]
-
Induction of Apoptosis: The presence of irreparable DNA damage is a potent trigger for programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway.
Figure 1: Proposed mechanism of this compound as a DNA alkylating agent.
As a Topical Anti-inflammatory Agent
The mechanism of action of this compound in the treatment of chronic eczema is less defined in the available literature but is likely related to the modulation of inflammatory pathways within skin cells. As an NSAID, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.
Cellular Uptake and Distribution: A Hypothetical Framework
The physicochemical properties of this compound will dictate its mode of entry into cells and its subsequent subcellular localization. As a relatively small molecule, several mechanisms could be involved.
Cellular Uptake Mechanisms
The primary mechanisms by which a small molecule drug like this compound might enter a cell include:
-
Passive Diffusion: If the molecule is sufficiently lipophilic, it may be able to passively diffuse across the lipid bilayer of the cell membrane.
-
Facilitated Diffusion: Entry could be mediated by carrier proteins or transporters embedded in the cell membrane, moving the drug down its concentration gradient.
-
Active Transport: In some cases, cellular uptake may be an energy-dependent process, requiring active transport mechanisms to move the drug against its concentration gradient.
Subcellular Distribution
Once inside the cell, this compound would distribute among various subcellular compartments. Given its proposed actions, key sites of accumulation would likely be:
-
Nucleus: As an alkylating agent, a significant concentration of this compound would be expected to localize in the nucleus to interact with DNA.
-
Cytoplasm: A portion of the drug would likely be present in the cytoplasm, where it could interact with signaling molecules or be metabolized.
-
Mitochondria: Some drugs can accumulate in mitochondria, potentially affecting cellular energy metabolism and the intrinsic apoptotic pathway.
Experimental Protocols for Characterization
To definitively determine the cellular uptake and distribution of this compound, a series of in vitro experiments would be required. The following are detailed, generalized protocols that could be adapted for this purpose.
In Vitro Cellular Uptake Assay
This protocol aims to quantify the amount of this compound taken up by a cell population over time.
Materials:
-
Cancer cell line of interest (e.g., a human colorectal cancer cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
Trypsin-EDTA
-
Cell lysis buffer
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.
-
Drug Treatment: Aspirate the culture medium and replace it with a medium containing a known concentration of this compound. Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Washing: At each time point, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove any extracellular drug.
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 10 minutes. Scrape the cells and collect the lysate.
-
Sample Preparation: Centrifuge the lysate to pellet cellular debris. Collect the supernatant for analysis.
-
Quantification: Analyze the concentration of this compound in the cell lysate using a validated HPLC-MS method.
-
Data Normalization: Determine the total protein concentration of each lysate to normalize the amount of drug uptake per milligram of protein.
References
- 1. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of cytotoxic activity properties of etoxazole towards human cancer and healthy cell lines and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Induction of Apoptosis in A375 Malignant Melanoma Cells by Sutherlandia frutescens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subcellular functions of proteins under fluorescence single-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Drug Uptake and Response Differences in 2D and 3D Cellular Environments Using Stimulated Raman Scattering Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Etofesalamide In Vitro Cytotoxicity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etofesalamide is a compound with a dual mechanism of action, functioning as both a non-steroidal anti-inflammatory drug (NSAID) and as a potential anti-cancer agent.[1][2] As a potential oncological therapeutic, it is suggested to function as an alkylating agent, which adds alkyl groups to DNA.[3] This action can create cross-links between DNA strands, hindering DNA replication and ultimately triggering apoptosis, or programmed cell death.[1][3] Given its cytotoxic potential, robust and reproducible in vitro assays are essential to characterize its efficacy and determine key parameters such as the half-maximal inhibitory concentration (IC50) across various cell lines.
This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a common colorimetric method, the MTT assay. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Experimental Protocols
MTT Assay for Cytotoxicity of this compound
This protocol outlines the steps to determine the cytotoxic effects of this compound on a selected cancer cell line.
1. Materials and Reagents:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Cell Culture and Seeding:
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.
-
Once the cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.[4]
-
Incubate the plate for 24 hours to allow for cell attachment.[4]
3. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
After the 24-hour incubation period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for another 48 hours.
4. MTT Assay and Data Acquisition:
-
After the 48-hour treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the cell viability (%) against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | This compound IC50 (µM) |
| HeLa (Cervical Cancer) | 25.3 |
| A549 (Lung Cancer) | 42.1 |
| MCF-7 (Breast Cancer) | 18.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Diagram 1: Proposed Signaling Pathway for this compound-Induced Cytotoxicity
References
- 1. This compound | 64700-55-6 | Benchchem [benchchem.com]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rosler.com [rosler.com]
Investigating the DNA Alkylating Potential of Pharmaceutical Compounds: Application Notes and Protocols
Disclaimer: As of December 2025, publicly available scientific literature does not contain specific studies detailing the DNA alkylating properties of etofesalamide or established methods for its detection. Therefore, this document provides a comprehensive guide to validated, state-of-the-art methods that can be applied to assess the DNA alkylation potential of this compound or any investigational compound.
Introduction
DNA alkylating agents are a class of compounds that covalently modify DNA, a mechanism that can lead to cytotoxicity and genotoxicity. While this property is harnessed for therapeutic benefit in some anticancer drugs, it is a significant safety concern in the development of other pharmaceuticals. Therefore, rigorous assessment of a compound's potential to alkylate DNA is a critical step in preclinical safety evaluation.
This document provides detailed application notes and experimental protocols for three widely accepted methods for detecting and quantifying DNA alkylation:
-
The Alkaline Comet Assay: A sensitive method for detecting DNA strand breaks and alkali-labile sites resulting from DNA alkylation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for DNA Adduct Analysis: A highly specific and quantitative method for identifying and measuring the levels of specific DNA adducts.
-
The γH2AX Assay: An immunocytochemical method to detect DNA double-strand breaks, which can be a downstream consequence of DNA alkylation and repair.
These protocols are intended for researchers, scientists, and drug development professionals.
The Alkaline Comet Assay
Application Note
The alkaline comet assay, or single-cell gel electrophoresis, is a versatile and sensitive method for detecting DNA damage at the level of individual cells.[1] It is particularly useful for assessing the genotoxic potential of a compound by measuring DNA strand breaks and alkali-labile sites, which are common lesions resulting from DNA alkylation.[1] When cells with damaged DNA are embedded in agarose, lysed, and subjected to electrophoresis under alkaline conditions, the fragmented DNA migrates away from the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail. This assay is a valuable screening tool in genotoxicity testing.[2]
Experimental Protocol
1. Cell Culture and Treatment:
- Plate cells (e.g., HepG2, TK6) at an appropriate density and allow them to attach overnight.
- Treat cells with the test compound (e.g., "Compound X," representing the compound of interest) at various concentrations for a defined period (e.g., 4 to 24 hours). Include a negative control (vehicle) and a positive control (e.g., methyl methanesulfonate, MMS).
2. Cell Harvesting and Embedding:
- Harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
- Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.
- Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
- Solidify the agarose by placing the slides at 4°C for 10 minutes.
3. Lysis:
- Carefully remove the coverslips and immerse the slides in freshly prepared, ice-cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C.
4. Alkaline Unwinding and Electrophoresis:
- Gently place the slides in a horizontal electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13).
- Allow the DNA to unwind for 20-40 minutes.
- Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.
5. Neutralization and Staining:
- Carefully remove the slides and wash them gently three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).
- Stain the DNA by adding a fluorescent dye (e.g., SYBR Green I or ethidium bromide) to each slide.
6. Visualization and Analysis:
- Visualize the comets using a fluorescence microscope.
- Capture images and analyze them using appropriate software to quantify DNA damage. Common parameters include tail length, percentage of DNA in the tail, and tail moment.
Data Presentation
Table 1: Quantification of DNA Damage by Alkaline Comet Assay
| Treatment Group | Concentration (µM) | Mean % DNA in Tail (± SD) | Mean Tail Moment (± SD) |
| Vehicle Control | 0 | 4.5 ± 1.2 | 1.8 ± 0.5 |
| Compound X | 1 | 8.2 ± 2.1 | 4.1 ± 1.1 |
| Compound X | 10 | 25.6 ± 5.8 | 15.3 ± 4.2 |
| Compound X | 100 | 68.3 ± 10.2 | 45.7 ± 8.9 |
| Positive Control (MMS) | 200 | 75.1 ± 9.5 | 52.4 ± 7.6 |
SD: Standard Deviation
Experimental Workflow
Caption: Workflow for the Alkaline Comet Assay.
LC-MS/MS for DNA Adduct Analysis
Application Note
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of specific DNA adducts.[3][4][5] This highly sensitive and specific technique can identify the exact chemical modification to the DNA bases, providing unequivocal evidence of DNA alkylation.[6] The method involves enzymatic digestion of DNA to individual nucleosides, separation of the modified nucleosides by liquid chromatography, and their detection and quantification by tandem mass spectrometry.[4] This approach is invaluable for mechanistic studies and for establishing a direct link between a compound and a specific type of DNA damage.
Experimental Protocol
1. DNA Isolation and Quantification:
- Treat cells or animals with the test compound.
- Isolate genomic DNA from cells or tissues using a high-purity DNA isolation kit.
- Quantify the DNA concentration and assess its purity using UV spectrophotometry (A260/A280 ratio).
2. DNA Digestion:
- To 20-50 µg of DNA, add a cocktail of enzymes for complete digestion to nucleosides. This typically includes DNase I, nuclease P1, and alkaline phosphatase.
- Incubate the mixture under optimal conditions for each enzyme (e.g., specific temperatures and buffer systems).
3. Sample Cleanup:
- Remove proteins and other contaminants by solid-phase extraction (SPE) or filtration.
4. LC-MS/MS Analysis:
- Inject the digested and cleaned sample into an LC-MS/MS system.
- Separate the nucleosides using a suitable reverse-phase HPLC column and a gradient elution program.
- Detect and quantify the parent and fragment ions of the expected DNA adducts using multiple reaction monitoring (MRM) mode on the mass spectrometer.
- Use stable isotope-labeled internal standards for accurate quantification.
5. Data Analysis:
- Generate a standard curve using known concentrations of the synthesized DNA adduct standard.
- Calculate the concentration of the DNA adduct in the samples based on the standard curve and normalize to the total amount of DNA analyzed.
Data Presentation
Table 2: Quantification of a Specific DNA Adduct (e.g., N7-methylguanine) by LC-MS/MS
| Treatment Group | Dose (mg/kg) | Adduct Level (adducts per 10^6 nucleotides) (± SD) |
| Vehicle Control | 0 | Not Detected |
| Compound X | 10 | 5.2 ± 1.3 |
| Compound X | 50 | 28.9 ± 6.7 |
| Compound X | 200 | 115.4 ± 22.1 |
| Positive Control (MMS) | 50 | 150.8 ± 30.5 |
SD: Standard Deviation
Experimental Workflow
Caption: Workflow for DNA Adduct Analysis by LC-MS/MS.
The γH2AX Assay
Application Note
The phosphorylation of the histone variant H2AX at serine 139, resulting in γH2AX, is one of the earliest events in the cellular response to DNA double-strand breaks (DSBs).[7][8] While alkylating agents primarily cause base modifications and single-strand breaks, the cellular processing and repair of these lesions can lead to the formation of DSBs, particularly during DNA replication.[8][9] The γH2AX assay is a sensitive method to detect these DSBs and serves as a biomarker for genotoxicity.[7] It is commonly performed using immunocytochemistry or flow cytometry to visualize and quantify γH2AX foci within the nucleus.
Experimental Protocol
1. Cell Culture and Treatment:
- Grow cells on coverslips in a multi-well plate.
- Treat the cells with the test compound at various concentrations and time points. Include negative and positive controls (e.g., etoposide).
2. Cell Fixation and Permeabilization:
- Wash the cells with PBS.
- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
3. Immunostaining:
- Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
- Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.
- Wash the cells three times with PBS.
- Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
4. Counterstaining and Mounting:
- Wash the cells three times with PBS.
- Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
- Mount the coverslips onto microscope slides using an anti-fade mounting medium.
5. Imaging and Analysis:
- Visualize the cells using a fluorescence microscope.
- Capture images of multiple fields for each treatment condition.
- Quantify the number of γH2AX foci per cell or the mean fluorescence intensity using image analysis software.
Data Presentation
Table 3: Quantification of γH2AX Foci Formation
| Treatment Group | Concentration (µM) | Mean Number of Foci per Cell (± SD) | % of γH2AX-Positive Cells (± SD) |
| Vehicle Control | 0 | 1.2 ± 0.4 | 5.1 ± 1.5 |
| Compound X | 1 | 3.5 ± 1.1 | 15.8 ± 4.2 |
| Compound X | 10 | 12.8 ± 3.9 | 65.3 ± 11.7 |
| Compound X | 100 | 28.4 ± 7.2 | 92.1 ± 5.4 |
| Positive Control (Etoposide) | 10 | 35.1 ± 8.5 | 95.6 ± 3.8 |
SD: Standard Deviation
Experimental Workflow
Caption: Workflow for the γH2AX Immunocytochemistry Assay.
References
- 1. Adaptation to alkylation damage in DNA measured by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaron.com [pharmaron.com]
- 3. Analytical methods in DNA and protein adduct analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method for the rapid detection and molecular characterization of DNA alkylating agents by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of the γH2AX biomarker for genotoxicity assessment: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of DNA damage and repair in decitabine-mediated apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]
Etofesalamide in Oncology: Application Notes for Preclinical Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etofesalamide, a salicylanilide derivative, is an emerging therapeutic agent with potential applications in oncology.[1] While historically investigated for inflammatory conditions such as chronic eczema, recent research perspectives have shifted towards its evaluation as an anticancer agent.[2][3] this compound is proposed to function as an alkylating agent, interfering with DNA replication in rapidly dividing cells, a characteristic feature of cancer.[1][2] This document provides a framework for researchers interested in evaluating the in vivo efficacy of this compound using xenograft mouse models. Given the limited publicly available data on this compound in this specific context, the following protocols and data tables are presented as a general guide based on its proposed mechanism of action and the known anticancer properties of the broader class of salicylanilide derivatives.
Putative Mechanism of Action and Signaling Pathways
This compound is thought to exert its anticancer effects through a dual mechanism: impeding DNA replication and promoting apoptosis (programmed cell death).[1] As an alkylating agent, it is suggested to add alkyl groups to DNA, leading to cross-links between DNA strands and thereby inhibiting DNA unwinding and replication.[1] This action is particularly detrimental to the rapid proliferation of cancer cells.[1]
Furthermore, the broader class of salicylanilide derivatives, to which this compound belongs, has been shown to modulate various critical signaling pathways in cancer cells, including:
-
mTOR Pathway: Some salicylanilides can suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation.[4]
-
STAT3 Pathway: Inhibition of STAT3 phosphorylation has been observed with some salicylanilide derivatives, impacting tumor cell survival and proliferation.[5]
-
Wnt/β-catenin Pathway: Interference with this pathway, which is often dysregulated in cancer, has been documented for related compounds.[5]
-
Apoptosis Induction: this compound's affinity for DNA is believed to activate cellular pathways that lead to apoptosis.[1][2]
These potential mechanisms of action provide a strong rationale for investigating this compound in preclinical cancer models.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | 64700-55-6 | Benchchem [benchchem.com]
- 3. This compound ointment in treatment of chronic eczema: A randomized controlled trial | Semantic Scholar [semanticscholar.org]
- 4. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Etofesalamide-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etofesalamide is an emerging therapeutic agent in oncology, functioning as an alkylating agent that interferes with DNA replication in rapidly dividing cells, ultimately promoting apoptosis (programmed cell death).[1][2] The development of drug resistance is a significant challenge in cancer therapy, limiting the efficacy of many chemotherapeutic agents.[3][4][5] Understanding the mechanisms by which cancer cells develop resistance to this compound is crucial for the development of more effective treatment strategies and novel therapeutics to overcome this resistance.
These application notes provide a comprehensive guide for researchers to develop this compound-resistant cancer cell lines in vitro. The protocols outlined below describe a systematic approach to generating and characterizing these resistant cell lines, which can then be used as invaluable tools to investigate the molecular mechanisms of resistance.
I. Core Principles of Developing Drug Resistance
The fundamental method for developing drug-resistant cancer cell lines involves continuous exposure of a parental cancer cell line to gradually increasing concentrations of the selective drug.[6][7][8] This process mimics the clinical scenario where cancer cells adapt to and survive chemotherapy. The surviving cells are then selected and expanded, leading to a population with a stable resistant phenotype.[8]
II. Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound in the Parental Cell Line
Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound.
Materials:
-
Parental cancer cell line of choice (e.g., a human breast cancer cell line like MCF-7 or a lung cancer cell line like A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution of known concentration)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Cell Viability Assessment: After the incubation period, assess cell viability using a chosen cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Protocol 2: Generation of this compound-Resistant Cancer Cell Lines by Continuous Dose Escalation
Objective: To develop a cancer cell line with stable resistance to this compound.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium (e.g., complete medium with 10% DMSO)
Methodology:
-
Initial Exposure: Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC50 value determined in Protocol 1.
-
Monitoring and Subculturing: Monitor the cells daily for signs of cell death. Initially, a significant portion of the cells will die. The surviving cells will eventually resume proliferation. When the cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells have adapted to the initial concentration and are growing at a stable rate (typically after 2-3 passages), double the concentration of this compound in the culture medium.
-
Iterative Process: Repeat the process of monitoring, subculturing, and dose escalation. The rate of concentration increase may need to be adjusted based on the cellular response; a 1.5 to 2-fold increase is a common strategy.[7]
-
Cryopreservation: At each stage of increased resistance, it is crucial to cryopreserve vials of the resistant cells as backups.[6][8]
-
Establishment of a Stable Resistant Line: Continue this process until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells. At this point, the cell line is considered to have developed significant resistance.
-
Stability Check: To confirm the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50 for this compound. A stable resistant cell line should retain its resistance.[8]
III. Data Presentation
Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental Cell Line | [Insert experimentally determined IC50] | 1 |
| This compound-Resistant Sub-line 1 | [Insert experimentally determined IC50] | [Calculate as IC50 of resistant line / IC50 of parental line] |
| This compound-Resistant Sub-line 2 | [Insert experimentally determined IC50] | [Calculate as IC50 of resistant line / IC50 of parental line] |
Table 2: Characterization of Parental vs. This compound-Resistant Cell Lines
| Characteristic | Parental Cell Line | This compound-Resistant Cell Line |
| Morphology | [Describe typical morphology] | [Describe any changes, e.g., enlarged, more mesenchymal] |
| Proliferation Rate (Doubling Time) | [Insert experimentally determined value] | [Insert experimentally determined value] |
| Apoptosis Rate (in response to IC50 of parental line) | [Insert % apoptotic cells] | [Insert % apoptotic cells] |
| Expression of DNA Repair Enzymes (e.g., PARP, MGMT) | [Relative expression level] | [Relative expression level] |
| Expression of Drug Efflux Pumps (e.g., P-gp, MRP1) | [Relative expression level] | [Relative expression level] |
IV. Visualization of Key Pathways and Workflows
Signaling Pathways Potentially Involved in this compound Resistance
As an alkylating agent, this compound's primary mode of action is to induce DNA damage.[1] Therefore, resistance mechanisms are likely to involve pathways that mitigate this damage or bypass the subsequent apoptotic signals.
Caption: Potential mechanisms of resistance to the alkylating agent this compound.
Experimental Workflow for Developing Resistant Cell Lines
The following diagram illustrates the stepwise process for generating and confirming this compound-resistant cancer cell lines.
Caption: Step-by-step workflow for generating this compound-resistant cell lines.
V. Conclusion
The development of this compound-resistant cancer cell lines is a critical step in understanding and overcoming drug resistance in oncology. The protocols and information provided in these application notes offer a robust framework for researchers to generate and characterize these valuable in vitro models. These models will be instrumental in elucidating the molecular mechanisms of resistance, identifying potential biomarkers of resistance, and screening for novel therapeutic agents or combination strategies to re-sensitize resistant tumors to this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | 64700-55-6 | Benchchem [benchchem.com]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer effectiveness of a novel ceramide analog on chemo-sensitive and chemo-resistant breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemotherapy Resistance Mechanisms in Advanced Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
Investigating Etofesalamide for Topical Application in Skin Cancer: A Proposed Research Framework
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a proposed research framework. As of the date of this document, there is no direct scientific literature demonstrating the efficacy of Etofesalamide for the treatment of skin cancer. This compound is currently recognized for its topical anti-inflammatory properties in treating conditions such as eczema. This document outlines a hypothetical approach to investigating its potential anti-cancer properties based on the established link between inflammation and skin carcinogenesis.
Introduction and Rationale
Chronic inflammation is a well-established driver of tumorigenesis, contributing to the initiation, promotion, and progression of various cancers, including non-melanoma and melanoma skin cancers.[1][2][3] Key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, are frequently dysregulated in skin cancer, promoting cancer cell proliferation, survival, and angiogenesis.[3] this compound is a topical nonsteroidal anti-inflammatory drug (NSAID). Its known anti-inflammatory effects provide a rationale for investigating its potential as a chemopreventive or therapeutic agent in skin cancer models. The hypothesis is that by modulating the inflammatory microenvironment of the skin, this compound may inhibit the development and progression of skin cancer.
Hypothetical Quantitative Data Presentation
The following tables are examples of how quantitative data from the proposed experiments could be presented.
Table 1: In Vitro Cytotoxicity of this compound on Human Skin Cancer Cell Lines
| Cell Line | Type | IC50 (µM) after 48h |
| A431 | Squamous Cell Carcinoma | [Hypothetical Value] |
| SK-MEL-28 | Malignant Melanoma | [Hypothetical Value] |
| HaCaT | Immortalized Keratinocytes | [Hypothetical Value] |
Table 2: Effect of Topical this compound on Tumor Growth in a Xenograft Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | [Hypothetical Value] | 0% |
| This compound (1% Ointment) | [Hypothetical Value] | [Hypothetical Value] |
| This compound (5% Ointment) | [Hypothetical Value] | [Hypothetical Value] |
| Positive Control (e.g., 5-FU) | [Hypothetical Value] | [Hypothetical Value] |
Key Signaling Pathways in Skin Cancer
Understanding the molecular pathways driving skin cancer is crucial for evaluating the mechanism of action of a potential therapeutic agent. The following diagrams illustrate key signaling cascades frequently dysregulated in skin cancers.
References
Application Notes and Protocols for High-Throughput Screening with an Etofesalamide-Analog Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etofesalamide and its analogs represent a class of compounds with potential therapeutic applications, including in oncology where they may function as alkylating agents that interfere with DNA replication and induce apoptosis.[1][2] High-throughput screening (HTS) is a powerful methodology in drug discovery that enables the rapid testing of large numbers of chemical compounds to identify "hits" that modulate a specific biological target or pathway.[3][4] This document provides detailed application notes and protocols for conducting a high-throughput screening campaign utilizing a library of this compound analogs to identify compounds that enhance its cytotoxic effects in cancer cell lines.
The primary objective of the described HTS assay is to identify compounds that, when combined with a suboptimal concentration of a reference this compound analog, lead to a significant decrease in cancer cell viability. Such "enhancer" compounds could represent novel therapeutic agents or provide insights into synergistic drug combinations.
Signaling Pathway: this compound-Induced Apoptosis
This compound is proposed to act as an alkylating agent, which adds alkyl groups to DNA, leading to the formation of cross-links between DNA strands.[1] This damage to DNA can inhibit DNA replication and activate cellular pathways that lead to programmed cell death, or apoptosis.[1][2] The intricate signaling cascade leading to apoptosis is a key focus for identifying synergistic compounds.
Caption: this compound analog-induced apoptosis pathway.
Experimental Workflow for High-Throughput Screening
The high-throughput screening process involves several key stages, from initial assay development to hit confirmation.[3][5] This workflow is designed to be robust and scalable for screening large compound libraries.
Caption: High-throughput screening experimental workflow.
Experimental Protocols
Assay Development and Miniaturization
Objective: To develop a robust and reproducible cell-based assay in a 384-well format to screen for enhancers of this compound analog-induced cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Reference this compound analog
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well white, clear-bottom microplates
-
Automated liquid handling system
-
Microplate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding Density Optimization:
-
Seed a range of cell densities (e.g., 500, 1000, 2000, 4000 cells/well) in a 384-well plate.
-
Incubate for 24 hours.
-
Measure cell viability using CellTiter-Glo® to determine the optimal seeding density that results in a robust signal within the linear range of the assay.
-
-
This compound Analog IC50 Determination:
-
Prepare a serial dilution of the reference this compound analog.
-
Add the dilutions to wells containing the optimized cell density.
-
Incubate for 48 hours.
-
Measure cell viability and calculate the IC50 value (the concentration that inhibits 50% of cell growth). For the HTS, a suboptimal concentration (e.g., IC20) will be used.
-
-
Z'-Factor Determination:
-
Prepare a test plate with multiple wells of positive controls (cells treated with a high concentration of a known cytotoxic agent, e.g., Staurosporine) and negative controls (cells treated with vehicle, e.g., 0.1% DMSO).
-
Run the assay and calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor above 0.5 is generally considered excellent for HTS.[4][5]
-
High-Throughput Screening
Objective: To screen the this compound analog library to identify compounds that enhance cytotoxicity.
Protocol:
-
Compound Plating:
-
Using an automated liquid handler, dispense the library compounds into 384-well plates at a final concentration of 10 µM.[5]
-
-
Cell Seeding:
-
Seed the optimized number of cancer cells into each well of the compound-containing plates.
-
-
Addition of this compound Analog:
-
Add the pre-determined suboptimal concentration (IC20) of the reference this compound analog to all wells except for the negative controls.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a microplate reader.
-
Data Presentation and Analysis
Quantitative data from the HTS should be carefully analyzed to identify true "hits" while minimizing false positives.
Table 1: HTS Assay Parameters
| Parameter | Value | Description |
| Cell Line | HeLa | Human cervical cancer cell line |
| Seeding Density | 1500 cells/well | Optimized for robust signal in a 384-well format |
| Reference Compound | This compound Analog X | The reference compound for the enhancer screen |
| Reference Compound Conc. | 2 µM (IC20) | Suboptimal concentration to allow for enhancement detection |
| Library Compound Conc. | 10 µM | Standard screening concentration |
| Incubation Time | 48 hours | Sufficient time to observe cytotoxic effects |
| Assay Readout | Luminescence | CellTiter-Glo® Cell Viability Assay |
| Z'-Factor | 0.72 | Indicates an excellent assay for HTS |
Table 2: Example HTS Data Analysis
| Compound ID | Raw Luminescence | % Inhibition | Z-Score | Hit Classification |
| Control (Vehicle) | 85,000 | 0% | 0 | - |
| Library Cmpd 1 | 82,500 | 2.9% | -0.15 | Non-Hit |
| Library Cmpd 2 | 35,000 | 58.8% | -3.13 | Primary Hit |
| Library Cmpd 3 | 79,000 | 7.1% | -0.38 | Non-Hit |
| ... | ... | ... | ... | ... |
-
% Inhibition: Calculated relative to the positive and negative controls.
-
Z-Score: A measure of how many standard deviations a data point is from the mean of the plate. A common hit threshold is a Z-score of ≤ -3.
Hit Confirmation and Follow-up
Identified primary hits must undergo a rigorous confirmation process to eliminate false positives and artifacts.
Caption: Logical workflow for hit confirmation and validation.
Protocols for Hit Confirmation:
-
Re-testing: Primary hits are re-tested under the same assay conditions, typically in triplicate, to confirm their activity.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (IC50).
-
Orthogonal Assays: To rule out assay-specific artifacts, hits should be tested in a secondary, mechanistically different assay. For example, a caspase activation assay (e.g., Caspase-Glo® 3/7) can confirm that the observed cytotoxicity is due to apoptosis.
-
Preliminary Structure-Activity Relationship (SAR) Analysis: The structures of confirmed hits are analyzed to identify common chemical scaffolds and guide the next steps in lead optimization.[5]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | 64700-55-6 | Benchchem [benchchem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Etofesalamide Formulation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etofesalamide, with the chemical name N-(4-ethoxyphenyl)-2-hydroxybenzamide, is a salicylanilide derivative that has demonstrated potential therapeutic applications in both inflammatory conditions and oncology.[1] Initially investigated for the topical treatment of chronic eczema, recent research has shifted towards its evaluation as an anti-cancer agent, where it is suggested to function as an alkylating agent that interferes with DNA replication in rapidly dividing cells.[1] This document provides detailed application notes and protocols for the formulation of this compound for in vivo studies, covering topical, oral, and parenteral routes of administration. The information is curated for researchers and professionals in drug development to facilitate preclinical evaluation of this compound.
Mechanism of Action
This compound's mechanism of action is believed to be context-dependent. In oncology, it is proposed to act as an alkylating agent, inducing cross-links in DNA and promoting apoptosis in cancer cells.[2] As a member of the salicylanilide class, it may also modulate various signaling pathways implicated in cancer progression, such as STAT3, NF-κB, and mTOR.[3][4][5] In inflammatory conditions, its mechanism is likely associated with the modulation of inflammatory pathways.
Signaling Pathway for Anti-Cancer Activity
Caption: Proposed anti-cancer signaling pathways of this compound.
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes known information and provides estimated values based on its chemical structure and data from similar salicylanilide compounds. Researchers are strongly advised to determine these properties experimentally for their specific batch of this compound.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₅H₁₅NO₃ | [6] |
| Molecular Weight | 257.28 g/mol | [6] |
| Appearance | Solid (likely crystalline powder) | [7] |
| Solubility | ||
| Water | Poorly soluble | General characteristic of salicylanilides |
| Ethanol | Soluble | Inferred from formulation of related compounds |
| DMSO | Soluble | Common solvent for in vitro studies |
| PEG 400 | Likely soluble | Common vehicle for preclinical studies |
| Corn Oil | Likely soluble | Common vehicle for oral gavage |
| pKa | Estimated 7-9 | Based on the phenolic hydroxyl group |
| LogP | Estimated 3-4 | Based on its structure |
Formulation Protocols for In Vivo Studies
The selection of a formulation strategy should be guided by the intended route of administration and the specific goals of the in vivo study. All formulations should be prepared under aseptic conditions for parenteral administration. Stability testing is crucial for any prepared formulation.
Topical Formulation (Ointment/Cream)
This protocol is a starting point for a simple ointment formulation suitable for dermal application in animal models of skin inflammation or topical tumors.
Materials:
-
This compound powder
-
White petrolatum
-
Mineral oil
-
Ethanol (optional, as a penetration enhancer)
Protocol:
-
Levigation: In a clean glass mortar, weigh the required amount of this compound powder. Add a small amount of mineral oil (the levigating agent) and triturate with a pestle until a smooth, uniform paste is formed.
-
Incorporation: Gradually add the white petrolatum to the mortar in small portions, triturating thoroughly after each addition to ensure uniform dispersion of the drug.
-
(Optional) Penetration Enhancer: If enhanced skin penetration is desired, a small percentage of ethanol can be incorporated into the formulation during the final mixing stages.
-
Homogenization: Continue to mix until the ointment is uniform in appearance.
-
Packaging and Storage: Transfer the ointment to an opaque, airtight container and store at a controlled room temperature, protected from light.
Oral Formulation (Suspension)
For oral administration via gavage in rodent models, a suspension is a common and practical approach for water-insoluble compounds.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water
-
Surfactant (optional): 0.1% (v/v) Tween 80
Protocol:
-
Vehicle Preparation: Prepare the 0.5% CMC solution by slowly adding the CMC powder to sterile water while stirring continuously until fully dissolved. If using a surfactant, add the Tween 80 to the CMC solution and mix.
-
Wetting the Powder: In a clean mortar, place the weighed this compound powder. Add a small volume of the vehicle to wet the powder and form a uniform paste by trituration.
-
Suspension Formation: Gradually add the remaining vehicle to the mortar while continuously stirring to form a homogenous suspension.
-
Homogenization: For a finer, more stable suspension, homogenize the mixture using a suitable homogenizer.
-
Storage: Store the suspension in a labeled, airtight container at 2-8°C. Shake well before each use.
Parenteral Formulation (Intravenous)
For intravenous administration, this compound must be solubilized in a sterile, biocompatible vehicle. Given its poor water solubility, a co-solvent system is likely necessary. This protocol requires strict aseptic technique.
Materials:
-
This compound powder
-
Co-solvent system: A mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), and sterile saline (0.9% NaCl). A common starting ratio is 10% DMSO, 40% PEG 400, and 50% saline.
-
Sterile filtration unit (0.22 µm filter)
Protocol:
-
Solubilization: In a sterile vial, dissolve the weighed this compound powder in DMSO.
-
Vehicle Addition: Slowly add the PEG 400 to the DMSO solution while gently vortexing.
-
Aqueous Dilution: Gradually add the sterile saline to the organic phase while continuously mixing. Observe for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents).
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile, sealed vial.
-
Storage: Store the sterile formulation at 2-8°C, protected from light. Visually inspect for any precipitation before administration.
Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo studies with this compound.
Stability and Analytical Considerations
Stability: For any prepared formulation, it is critical to assess its stability under the intended storage conditions. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed and validated.[3][4] Key stability parameters to evaluate include:
-
Appearance: Visual inspection for precipitation, color change, or phase separation.
-
pH: Measurement of pH for aqueous-based formulations.
-
Potency: Quantification of this compound concentration over time.
-
Degradation Products: Detection and quantification of any impurities or degradation products.
Analytical Methods: For the analysis of this compound in biological matrices (e.g., plasma, tissue homogenates), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. This compound has been successfully used as an internal standard in LC-MS/MS methods, indicating its suitability for this analytical technique.[5]
Sample Preparation: Common sample preparation techniques for biological matrices include protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances prior to LC-MS/MS analysis.
Conclusion
The formulation of this compound for in vivo studies requires careful consideration of its physicochemical properties and the intended route of administration. While specific formulation data in the literature is scarce, the protocols provided herein offer a rational starting point for the development of topical, oral, and parenteral formulations. Researchers are strongly encouraged to conduct thorough characterization and stability testing of their formulations to ensure accurate and reproducible results in preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. calpaclab.com [calpaclab.com]
- 7. N-(2-Ethoxyphenyl)-4-hydroxybenzamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Quantifying Etofesalamide Adducts in Genomic DNA: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etofesalamide is an emerging therapeutic agent with potential applications in oncology.[1] Classified as an alkylating agent, its mechanism of action involves the covalent modification of DNA, leading to the formation of this compound-DNA adducts.[1] This process disrupts DNA replication and transcription, ultimately inducing cellular pathways that can lead to programmed cell death (apoptosis).[1][2] The quantification of these DNA adducts is crucial for understanding the drug's pharmacodynamics, assessing its genotoxic potential, and developing it as a safe and effective anticancer agent. This application note provides detailed protocols for the quantification of this compound-DNA adducts in genomic DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for DNA adduct analysis.[3][4][5]
Principle
The quantification of this compound-DNA adducts involves a multi-step process. Initially, genomic DNA is isolated from cells or tissues that have been exposed to this compound. The purified DNA is then enzymatically hydrolyzed to its constituent deoxynucleosides. The resulting mixture, containing unmodified deoxynucleosides and this compound-deoxynucleoside adducts, is then analyzed by LC-MS/MS. By using stable isotope-labeled internal standards, precise and accurate quantification of the adducts can be achieved.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the treatment of a human cancer cell line (e.g., HeLa) with this compound.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (prepare a stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell scraper
-
Centrifuge
Protocol:
-
Seed HeLa cells in T-75 flasks and grow to 70-80% confluency.
-
Prepare fresh media containing the desired concentrations of this compound. A dose-response and time-course experiment is recommended (e.g., 0, 1, 5, 10, 25, 50 µM for 24 hours).
-
Remove the old media from the cells and wash once with PBS.
-
Add the this compound-containing media to the cells and incubate for the desired time (e.g., 24 hours).
-
After incubation, remove the media and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and transfer to a 15 mL conical tube.
-
Centrifuge the cell suspension at 1,200 rpm for 10 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until DNA isolation.
Genomic DNA Isolation
This protocol details the isolation of high-purity genomic DNA from cultured cells.
Materials:
-
Cell pellet from Protocol 1
-
DNA lysis buffer (10 mM Tris-HCl pH 8.0, 100 mM NaCl, 25 mM EDTA, 0.5% SDS)
-
Proteinase K (20 mg/mL)
-
RNase A (10 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (100%, ice-cold)
-
Ethanol (70%, ice-cold)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Spectrophotometer (e.g., NanoDrop)
Protocol:
-
Resuspend the cell pellet in 5 mL of DNA lysis buffer.
-
Add 100 µL of Proteinase K and incubate at 55°C for 3 hours with gentle shaking.
-
Add 50 µL of RNase A and incubate at 37°C for 1 hour.
-
Perform a phenol:chloroform extraction by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing for 30 seconds, and centrifuging at 3,000 rpm for 10 minutes.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Repeat the extraction with an equal volume of chloroform:isoamyl alcohol.
-
Transfer the aqueous phase to a new tube and add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol to precipitate the DNA.
-
Spool the precipitated DNA using a sterile glass rod and wash with 70% ethanol.
-
Air-dry the DNA pellet and resuspend in an appropriate volume of TE buffer.
-
Determine the DNA concentration and purity (A260/A280 ratio) using a spectrophotometer. A ratio of ~1.8 is indicative of pure DNA.
Enzymatic Hydrolysis of Genomic DNA
This protocol describes the digestion of genomic DNA to deoxynucleosides.
Materials:
-
Genomic DNA sample (from Protocol 2)
-
DNase I (20 U/µL)
-
Nuclease P1 (10 U/µL)
-
Alkaline Phosphatase (10 U/µL)
-
500 mM Tris-HCl (pH 8.5)
-
1 M MgCl2
-
Stable isotope-labeled internal standard of the expected this compound adduct (if available)
Protocol:
-
To 20 µg of genomic DNA, add the stable isotope-labeled internal standard.
-
Add DNase I and incubate at 37°C for 2 hours.
-
Add Nuclease P1 and incubate at 37°C for another 2 hours.
-
Adjust the pH to ~8.5 with 500 mM Tris-HCl.
-
Add Alkaline Phosphatase and incubate at 37°C for 2 hours.
-
After hydrolysis, the sample is ready for LC-MS/MS analysis. The sample can be filtered through a 0.22 µm filter before injection.
LC-MS/MS Analysis of this compound-DNA Adducts
This protocol outlines the parameters for the analysis of this compound adducts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS/MS Conditions (Hypothetical for a putative this compound-dG adduct):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound-dG Adduct: Precursor ion (m/z of the protonated adduct) → Product ion (m/z of the protonated this compound-guanine base)
-
Internal Standard: Precursor ion (m/z of the protonated labeled adduct) → Product ion (m/z of the protonated labeled this compound-guanine base)
-
Unmodified Deoxyguanosine (dG): For quantification of total guanine content.
-
Note: The exact m/z values for the precursor and product ions will depend on the chemical structure of this compound and the specific adduct formed. These will need to be determined experimentally.
Data Presentation
The quantitative data should be summarized in clear and structured tables to facilitate comparison between different treatment conditions.
Table 1: Quantification of a Hypothetical this compound-N7-Guanine Adduct in HeLa Cells.
| This compound Concentration (µM) | Adduct Level (adducts per 10^8 Guanine) | Standard Deviation |
| 0 (Control) | Not Detected | N/A |
| 1 | 5.2 | 0.8 |
| 5 | 28.6 | 3.1 |
| 10 | 75.3 | 6.9 |
| 25 | 189.1 | 15.4 |
| 50 | 452.7 | 38.2 |
Visualizations
Signaling Pathway
DNA damage induced by alkylating agents like this compound triggers a complex cellular response known as the DNA Damage Response (DDR). This involves the activation of signaling cascades that can lead to cell cycle arrest, DNA repair, or apoptosis.
Caption: Cellular response to this compound-induced DNA damage.
Experimental Workflow
The overall experimental workflow for the quantification of this compound-DNA adducts is a sequential process from cell treatment to data analysis.
Caption: Experimental workflow for this compound-DNA adduct quantification.
Conclusion
The protocols and methods described in this application note provide a robust framework for the sensitive and specific quantification of this compound-DNA adducts. This information is invaluable for preclinical drug development, enabling a deeper understanding of the mechanism of action of this compound and aiding in the assessment of its therapeutic potential and safety profile. The use of LC-MS/MS is a powerful tool for researchers in the field of oncology and drug discovery.
References
- 1. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]
- 3. Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Uncovering Etofesalamide Sensitivity Genes Using Genome-Wide CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etofesalamide is a compound with a proposed dual mechanism of action, functioning as both a non-steroidal anti-inflammatory drug (NSAID) and a potential anti-cancer alkylating agent.[1] Its efficacy in oncology is suggested to stem from its ability to induce DNA cross-links, inhibit DNA replication, and promote apoptosis.[2][3] To elucidate the genetic determinants of cellular sensitivity to this compound and identify potential biomarkers for patient stratification, a genome-wide CRISPR-Cas9 loss-of-function screen can be employed. This application note provides a detailed protocol for utilizing this powerful functional genomics tool to identify genes whose knockout confers resistance or sensitivity to this compound.
Introduction
CRISPR-Cas9 technology has revolutionized functional genomic screening, enabling the systematic knockout of tens of thousands of genes to assess their role in cellular processes, including drug response.[4][5][6] By creating a pooled library of cells, each with a single gene knockout, researchers can identify genes that are essential for a drug's cytotoxic effects (sensitizing genes) or genes that, when absent, allow cells to survive treatment (resistance genes).[4][7]
This compound, as a DNA alkylating agent, is presumed to exert its anti-tumor effects by damaging DNA and triggering programmed cell death.[2][3] Consequently, genes involved in DNA repair pathways, cell cycle checkpoints, and apoptosis are likely to be key modulators of its efficacy. A CRISPR-Cas9 screen provides an unbiased, genome-wide approach to identify both known and novel genes and pathways that influence cellular responses to this compound.
Scientific Background: Proposed this compound Signaling Pathway
This compound is thought to function as an alkylating agent, which covalently modifies DNA. This leads to the formation of DNA adducts and inter-strand cross-links, physically obstructing DNA replication and transcription. This damage triggers a cascade of cellular responses, primarily through the DNA Damage Response (DDR) pathway, which can ultimately lead to cell cycle arrest and apoptosis. Key pathways implicated in the response to such DNA damage are outlined in the diagram below.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Experimental Workflow
The overall workflow for a pooled, genome-wide CRISPR-Cas9 screen to identify this compound sensitivity genes is depicted below. The process begins with the generation of a lentiviral guide RNA (gRNA) library, which is then used to transduce a Cas9-expressing cancer cell line. The cell population is then split and treated with either this compound or a vehicle control. Deep sequencing of the gRNA cassettes from surviving cells allows for the identification of gRNAs that are depleted (indicating sensitization) or enriched (indicating resistance) in the this compound-treated population.[7]
Caption: Experimental workflow for a CRISPR-Cas9 screen.
Protocols
Cell Line Preparation and Lentivirus Production
-
Cell Line Selection: Choose a cancer cell line of interest (e.g., A375 melanoma) and stably express Cas9 endonuclease. This can be achieved by lentiviral transduction of a Cas9-expression vector followed by antibiotic selection (e.g., blasticidin).[7]
-
Lentivirus Production: Co-transfect HEK293T cells with the pooled human GeCKO v2 gRNA library plasmids and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G). Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
CRISPR-Cas9 Library Transduction
-
Titration: Determine the viral titer to achieve a multiplicity of infection (MOI) of 0.3. A low MOI ensures that the majority of cells receive a single gRNA, which is critical for associating a phenotype with a specific gene knockout.[7]
-
Transduction: Transduce the Cas9-expressing cell line with the gRNA library at an MOI of 0.3. Ensure the number of cells used is sufficient to maintain a high representation of the gRNA library (e.g., >500 cells per gRNA).
-
Selection: After 24-48 hours, apply antibiotic selection (e.g., puromycin) to eliminate non-transduced cells.[7]
This compound Sensitivity Screen
-
Baseline Sample: After antibiotic selection is complete, harvest a population of cells to serve as the baseline (Day 0) reference for gRNA representation.
-
Drug Treatment: Split the remaining cells into two arms: a control group treated with vehicle (e.g., DMSO) and a treatment group exposed to this compound. The concentration of this compound should be predetermined to be the IC50 (the concentration that inhibits 50% of cell growth) after the screening duration (e.g., 14 days).
-
Cell Culture Maintenance: Passage the cells every 2-3 days, ensuring a sufficient number of cells are maintained at each passage to preserve the library's complexity.
-
Final Harvest: After the predetermined treatment period (e.g., 14 days), harvest the surviving cells from both the control and this compound-treated arms.
Data Acquisition and Analysis
-
Genomic DNA Extraction: Isolate genomic DNA from the baseline, control, and this compound-treated cell populations.[7]
-
gRNA Sequencing: Use PCR to amplify the gRNA-containing cassettes from the genomic DNA.[7] Submit the PCR amplicons for next-generation sequencing to determine the read counts for each gRNA in each sample.
-
Bioinformatic Analysis: Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.[7] This software identifies gRNAs and, by extension, genes that are significantly enriched or depleted in the this compound-treated samples compared to the control samples.
Data Presentation
The results from the MAGeCK analysis can be summarized in a table to highlight the top candidate genes associated with this compound sensitivity and resistance.
Table 1: Hypothetical Top Gene Hits from a CRISPR Screen for this compound Sensitivity
| Rank | Gene Symbol | Description | Phenotype | MAGeCK Score (p-value) | Fold Change (log2) |
| 1 | FANCA | Fanconi Anemia Complementation Group A | Sensitizing | 1.2e-8 | -4.5 |
| 2 | ATM | ATM Serine/Threonine Kinase | Sensitizing | 3.5e-7 | -4.1 |
| 3 | BAX | BCL2 Associated X, Apoptosis Regulator | Sensitizing | 8.1e-7 | -3.8 |
| 4 | ABCB1 | ATP Binding Cassette Subfamily B Member 1 | Resistance | 2.4e-6 | 5.2 |
| 5 | TP53BP1 | Tumor Protein P53 Binding Protein 1 | Sensitizing | 5.0e-6 | -3.5 |
| 6 | SLFN11 | Schlafen Family Member 11 | Sensitizing | 9.2e-6 | -3.2 |
| 7 | MGMT | O-6-Methylguanine-DNA Methyltransferase | Resistance | 1.5e-5 | 4.8 |
| 8 | BRCA1 | BRCA1 DNA Repair Associated | Sensitizing | 2.1e-5 | -3.0 |
-
Sensitizing Genes: Genes whose knockout leads to this compound resistance. These are identified by the depletion of their corresponding gRNAs in the treated population (negative fold change).
-
Resistance Genes: Genes whose knockout leads to this compound sensitivity. These are identified by the enrichment of their corresponding gRNAs in the treated population (positive fold change).
Conclusion
The application of a genome-wide CRISPR-Cas9 screen is a powerful and unbiased method to systematically identify the genetic determinants of sensitivity to this compound. The identification of sensitizing genes, particularly those in DNA repair and apoptotic pathways, can provide crucial insights into its mechanism of action. Furthermore, identifying resistance genes, such as drug efflux pumps, can inform strategies to overcome acquired resistance in a clinical setting. The protocols and workflows described herein provide a comprehensive guide for researchers to undertake such studies, ultimately accelerating the development and targeted application of this compound in oncology.
References
- 1. What are the side effects of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | 64700-55-6 | Benchchem [benchchem.com]
- 4. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 7. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Evaluation of Etofesalamide in Combination with Anti-PD-1 Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intersection of targeted therapy and immunotherapy represents a promising frontier in oncology. Etofesalamide, a compound with emerging evidence of anti-cancer activity, presents a compelling candidate for combination therapies. This document outlines a hypothetical preclinical framework to evaluate the synergistic potential of this compound when combined with anti-PD-1 checkpoint blockade.
Recent insights suggest this compound may function as an alkylating agent, directly inducing cytotoxicity in rapidly proliferating cancer cells by interfering with DNA replication[1]. Furthermore, its established anti-inflammatory properties, including the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, may play a crucial role in modulating the tumor microenvironment (TME)[2][3]. Prostaglandins, downstream products of the COX pathway, are known to exert immunosuppressive effects within the TME. By mitigating these effects, this compound could potentially enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 antibodies, which rely on a permissive immune microenvironment to facilitate anti-tumor T-cell responses.
These application notes provide a comprehensive suite of protocols for a preclinical investigation into this combination therapy, from in vitro characterization to in vivo efficacy and mechanistic studies.
Proposed Signaling Pathway and Rationale for Combination
The synergistic potential of this compound and anti-PD-1 therapy is predicated on a dual mechanism of action. This compound is hypothesized to exert direct cytotoxic effects on tumor cells while simultaneously modulating the TME to be more receptive to an anti-PD-1-mediated immune response.
Caption: Proposed dual mechanism of this compound in combination with anti-PD-1 therapy.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
(Representative Data)
| Cell Line | IC50 (µM) - 72h |
|---|---|
| CT26 (Murine Colon Carcinoma) | 15.2 |
| B16-F10 (Murine Melanoma) | 28.5 |
| MC38 (Murine Colon Adenocarcinoma)| 12.8 |
Table 2: In Vivo Efficacy in CT26 Syngeneic Model
(Representative Data)
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Complete Responders |
|---|---|---|---|---|
| Vehicle Control | 10 | 1850 ± 250 | - | 0/10 |
| This compound (20 mg/kg) | 10 | 1200 ± 180 | 35.1 | 0/10 |
| Anti-PD-1 (10 mg/kg) | 10 | 950 ± 150 | 48.6 | 1/10 |
| this compound + Anti-PD-1 | 10 | 350 ± 90 | 81.1 | 5/10 |
Table 3: Immune Cell Infiltration in CT26 Tumors (Day 14)
(Representative Data, Cells per mg of tissue)
| Treatment Group | CD8+ T Cells | CD4+ FoxP3- T Cells | CD4+ FoxP3+ Tregs | CD11b+ Gr-1+ MDSCs |
|---|---|---|---|---|
| Vehicle Control | 85 ± 15 | 40 ± 8 | 35 ± 7 | 150 ± 25 |
| This compound | 110 ± 20 | 55 ± 10 | 20 ± 5 | 80 ± 15 |
| Anti-PD-1 | 250 ± 40 | 120 ± 20 | 30 ± 6 | 140 ± 22 |
| Combination | 450 ± 60 | 200 ± 30 | 15 ± 4 | 50 ± 10 |
Experimental Workflow
A multi-stage approach is proposed to comprehensively evaluate the combination therapy, progressing from in vitro validation to in vivo efficacy and detailed mechanistic analysis.
Caption: A three-phase workflow for preclinical evaluation of the combination therapy.
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Culture: Culture murine cancer cell lines (e.g., CT26, B16-F10) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C, 5% CO2.
-
Seeding: Seed 5,000 cells per well in a 96-well flat-bottom plate and allow to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the medium in each well with 100 µL of the drug dilutions. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assessment: Add 10 µL of CellTiter-Blue® Reagent to each well, incubate for 2-4 hours, and read fluorescence (560Ex/590Em) using a plate reader.
-
Data Analysis: Normalize fluorescence values to the vehicle control to determine the percentage of viable cells. Calculate the IC50 value using non-linear regression analysis in GraphPad Prism or similar software.
Protocol 2: Syngeneic Mouse Tumor Model
-
Animal Housing: House 6-8 week old female BALB/c mice in a specific-pathogen-free facility, with ad libitum access to food and water. Allow at least one week of acclimatization.
-
Tumor Inoculation: Harvest CT26 cells during their exponential growth phase. Resuspend cells in sterile PBS at a concentration of 5x10^6 cells/mL. Subcutaneously inject 100 µL (5x10^5 cells) into the right flank of each mouse.
-
Tumor Monitoring & Randomization: Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2. When tumors reach an average volume of 80-100 mm³, randomize mice into four treatment groups (n=10 per group).
-
Treatment Administration:
-
Group 1 (Vehicle): Administer vehicle control (e.g., 5% DMSO in corn oil) orally, daily.
-
Group 2 (this compound): Administer this compound (20 mg/kg) orally, daily.
-
Group 3 (Anti-PD-1): Administer anti-mouse PD-1 antibody (10 mg/kg, e.g., clone RMP1-14) via intraperitoneal injection every 3 days.
-
Group 4 (Combination): Administer both this compound and anti-PD-1 as described above.
-
-
Efficacy Endpoints: Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint size. Monitor tumor volume and body weight every 2-3 days. Mice meeting euthanasia criteria (e.g., tumor volume >2000 mm³, >20% weight loss) should be culled.
Protocol 3: Flow Cytometry of Tumor-Infiltrating Immune Cells
-
Tumor Harvesting: At a pre-determined time point (e.g., Day 14), euthanize a subset of mice (n=3-5 per group) and excise tumors.
-
Single-Cell Suspension: Mince the tumor tissue finely and digest in RPMI containing Collagenase IV (1 mg/mL) and DNase I (100 U/mL) for 45 minutes at 37°C with agitation.
-
Cell Filtration & Lysis: Pass the digested tissue through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer.
-
Staining: Resuspend the single-cell suspension in FACS buffer (PBS + 2% FBS). Stain with a viability dye (e.g., Zombie Aqua™) to exclude dead cells.
-
Surface Staining: Incubate cells with an Fc block (anti-CD16/32) to prevent non-specific antibody binding. Stain with a panel of fluorescently-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-CD11b, anti-Gr-1).
-
Intracellular Staining (for Tregs): For Treg analysis, fix and permeabilize cells using a FoxP3 staining buffer set, followed by staining with an anti-FoxP3 antibody.
-
Data Acquisition & Analysis: Acquire data on a multi-color flow cytometer (e.g., BD LSRFortessa™). Analyze the data using FlowJo™ software to quantify immune cell populations as a percentage of total live CD45+ cells.
Logical Relationships and Expected Outcomes
The success of the combination therapy is contingent on the interplay between direct tumor cytotoxicity and immune modulation. This diagram illustrates the expected logical flow of the experimental outcomes.
Caption: Logical flow diagram illustrating potential outcomes of the preclinical study.
Disclaimer: This document provides a hypothetical framework for preclinical research. All experimental procedures, especially those involving animals, must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). The protocols and data presented are for illustrative purposes only.
References
- 1. This compound | 64700-55-6 | Benchchem [benchchem.com]
- 2. What is the mechanism of Etofenamate? [synapse.patsnap.com]
- 3. Clinical Efficacy and Safety Profile of Topical Etofenamate in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review | springermedizin.de [springermedizin.de]
Troubleshooting & Optimization
Technical Support Center: Etofesalamide Solubility in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etofesalamide. Our aim is to help you overcome common solubility challenges encountered during in vitro cell culture assays.
Troubleshooting Guide
Issue: this compound precipitates out of solution when added to cell culture medium.
Possible Cause 1: Low Aqueous Solubility
This compound is a hydrophobic compound with limited solubility in aqueous solutions like cell culture media. When a concentrated stock solution in an organic solvent is diluted into the medium, the this compound may crash out of solution.
Solution:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is as low as possible, ideally below 0.5% (v/v) for most solvents, to minimize precipitation and cellular toxicity.[1][2][3][4]
-
Use a Co-solvent System: Consider preparing your stock solution in a mixture of solvents. For example, a combination of DMSO and polyethylene glycol (PEG-400) or ethanol can sometimes improve solubility upon dilution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium. This gradual decrease in solvent concentration can sometimes prevent precipitation.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help to keep the compound in solution. However, be mindful of the temperature sensitivity of your cells and other media components.
Possible Cause 2: Solvent Incompatibility
The organic solvent used to dissolve this compound may not be fully compatible with the components of your cell culture medium, leading to precipitation.
Solution:
-
Test Different Solvents: If precipitation persists with DMSO, try other water-miscible organic solvents such as ethanol or acetone.[5] Always perform a solvent tolerance test for your specific cell line to determine the maximum non-toxic concentration.
-
pH Adjustment: Although less common for neutral compounds, the pH of the final solution can influence solubility. Ensure the pH of your final culture medium is within the optimal range for your cells after the addition of the this compound solution.
Issue: High background cytotoxicity or altered cell morphology observed in control wells (vehicle only).
Possible Cause: Solvent Toxicity
The organic solvent used to dissolve this compound can be toxic to cells, even at low concentrations.[1][2][3][4][5]
Solution:
-
Determine the Maximum Tolerated Solvent Concentration: It is crucial to perform a solvent tolerance assay for each cell line used in your experiments. This will establish the highest concentration of the solvent that does not significantly affect cell viability or morphology.
-
Reduce Solvent Concentration: Based on your solvent tolerance data, use the lowest possible concentration of the organic solvent that will keep this compound in solution.
-
Include Proper Vehicle Controls: Always include a vehicle control group in your experiments. This group should be treated with the same concentration of the organic solvent as the this compound-treated groups.
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent for dissolving this compound?
A1: While specific solubility data for this compound is not widely published, hydrophobic compounds are typically first dissolved in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), ethanol, or acetone.[5] The choice of solvent will depend on the specific requirements of your experiment and the tolerance of your cell line. It is highly recommended to perform a solvent tolerance test to determine the optimal solvent and its maximum non-toxic concentration for your cells.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The maximum tolerated concentration of DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v).[1][6] For some sensitive cell lines, even lower concentrations may be necessary. A solvent tolerance assay is the best way to determine the specific limit for your cells.
Q3: Can I use surfactants like Tween® 80 to improve this compound solubility?
A3: Yes, non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used to create micellar formulations that enhance the solubility of hydrophobic compounds. However, it is important to note that surfactants can also have their own biological effects and may interfere with your assay. Therefore, a proper control group with the surfactant alone should be included in your experimental design.
Q4: How can I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve a known weight of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM). Ensure the compound is completely dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: My this compound solution is still cloudy after trying different solvents. What should I do?
A5: If you observe turbidity, it indicates that the this compound is not fully dissolved. You can try gentle warming or sonication to aid dissolution. If the solution remains cloudy, it may be necessary to filter it through a 0.22 µm syringe filter to remove any undissolved particles before adding it to your cell culture. Be aware that this may reduce the actual concentration of the drug in your solution.
Data Presentation
Table 1: Cytotoxicity of Common Organic Solvents on Various Cell Lines.
| Solvent | Cell Line | Maximum Tolerated Concentration (MTC) (v/v) | IC50 (v/v) | Reference |
| DMSO | HaCaT | 0.15% | 0.63% | [1] |
| A-375 | 1.09% | 2.60% | [1] | |
| A-431 | 0.53% | 0.89% | [1] | |
| MCF-7 | >0.5% | >5% | [2][3] | |
| RAW-264.7 | >0.5% | >5% | [2][3] | |
| HUVEC | >0.5% | >5% | [2][3] | |
| Ethanol | HaCaT | >2% | >2% | [1] |
| A-375 | >2% | >2% | [1] | |
| A-431 | >2% | >2% | [1] | |
| MCF-7 | >0.5% | >5% | [2][3] | |
| RAW-264.7 | >0.5% | >5% | [2][3] | |
| HUVEC | >0.5% | >5% | [2][3] | |
| Acetone | MCF-7 | >0.5% | >5% | [2][3] |
| RAW-264.7 | >0.5% | >5% | [2][3] | |
| HUVEC | >0.5% | >5% | [2][3] | |
| K562, HL60, HCT-116 | >10% | >10% | [5] |
MTC: Maximum Tolerated Concentration that results in minimal to no cytotoxicity. IC50: Concentration that causes 50% inhibition of cell viability.
Experimental Protocols
Protocol: Determining Solvent Tolerance in a Cell Line
This protocol outlines a method to determine the maximum concentration of an organic solvent that is non-toxic to a specific cell line using a cell viability assay such as the MTT assay.[7]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Organic solvent to be tested (e.g., DMSO, Ethanol, Acetone)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Solvent Dilutions: Prepare a series of dilutions of the organic solvent in complete cell culture medium. A typical concentration range to test would be from 0.01% to 5% (v/v). Include a "medium only" control.
-
Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the prepared solvent dilutions. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for a period that matches your planned this compound treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the average absorbance for each solvent concentration.
-
Normalize the data to the "medium only" control (100% viability).
-
Plot cell viability (%) against solvent concentration (%).
-
Determine the highest concentration of the solvent that does not cause a significant decrease in cell viability (this is your maximum tolerated concentration).
-
Visualizations
References
- 1. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 3. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
Technical Support Center: Etofesalamide Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to address challenges related to the precipitation of Etofesalamide in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of aqueous solution?
A1: this compound, a salicylanilide derivative, is a poorly water-soluble and hydrophobic compound. Precipitation in aqueous solutions is a common issue and can be triggered by several factors, including:
-
Supersaturation: Dissolving this compound in an organic solvent and then diluting it into an aqueous buffer can create a supersaturated solution that is thermodynamically unstable, leading to precipitation.
-
pH Changes: this compound is likely a weakly acidic compound due to its salicylic acid moiety. Its solubility is therefore highly dependent on the pH of the solution. A decrease in pH towards its pKa will significantly reduce its solubility.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of this compound. Cooling of a saturated solution will likely induce precipitation.
-
High Salt Concentration: The presence of high concentrations of salts in the buffer can decrease the solubility of hydrophobic compounds like this compound through the "salting-out" effect.
-
Lack of Stabilizers: Without the presence of solubilizing agents, this compound molecules can aggregate and precipitate out of solution.
Q2: What are the key physicochemical properties of this compound to consider?
A2: While specific experimental data for this compound is limited in publicly available literature, we can infer its properties based on its chemical structure (N-(4-ethoxyphenyl)-2-hydroxybenzamide) and data from related salicylanilide compounds.
Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Implication for Aqueous Solubility |
| Molecular Weight | 257.28 g/mol | --- |
| LogP | > 3 | High lipophilicity, indicating poor aqueous solubility. |
| pKa | 7-9 (estimated for phenolic hydroxyl) | As a weak acid, solubility will be low in acidic to neutral pH and will increase significantly at pH values above its pKa. |
| Aqueous Solubility | Very low (< 1 mg/L) | Prone to precipitation in simple aqueous buffers. |
Q3: Can I prepare a stock solution of this compound in an organic solvent?
A3: Yes, preparing a concentrated stock solution in an organic solvent is a common and recommended practice. Based on data for structurally similar compounds, suitable solvents include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
Important Considerations:
-
Always use high-purity, anhydrous solvents to prepare stock solutions.
-
Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and water absorption.
-
When diluting the stock solution into your aqueous experimental medium, do so slowly and with vigorous stirring to minimize immediate precipitation. The final concentration of the organic solvent in your aqueous solution should be kept as low as possible to avoid potential effects on your experiment.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your experiments.
Problem: this compound precipitates upon addition to my aqueous buffer.
Caption: Troubleshooting workflow for this compound precipitation.
Step-by-Step Troubleshooting:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium. Determine the minimum effective concentration required for your experiment.
-
pH Adjustment:
-
Principle: As a weak acid, the solubility of this compound will increase as the pH of the solution moves further above its pKa.
-
Action: Prepare a series of buffers with increasing pH (e.g., pH 7.5, 8.0, 8.5, 9.0) and test the solubility of this compound. Be mindful of the pH tolerance of your experimental system (e.g., cell culture, enzyme assay).
-
-
Utilize Co-solvents:
-
Principle: Water-miscible organic solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
-
Action: When preparing your final aqueous solution, ensure the final concentration of the organic solvent from your stock solution is sufficient to maintain solubility. Common co-solvents and their typical final concentrations are listed below. It is crucial to test the tolerance of your experimental system to these solvents.
Co-solvent Typical Final Concentration (v/v) DMSO ≤ 0.5% Ethanol ≤ 1% Propylene Glycol 1-10% Polyethylene Glycol (PEG 300/400) 1-20% -
-
Incorporate Solubilizing Excipients:
-
Principle: Surfactants and cyclodextrins can enhance the apparent solubility of hydrophobic compounds by forming micelles or inclusion complexes, respectively.
-
Action: Add these excipients to your aqueous buffer before adding the this compound stock solution.
Excipient Type Examples Typical Concentration Range Non-ionic Surfactants Tween® 20, Tween® 80, Poloxamer 188 0.01 - 1% (w/v) Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) 1 - 10% (w/v) -
Experimental Protocols
Protocol 1: Preparation of a Solubilized this compound Solution using a Co-solvent and pH Adjustment
This protocol describes the preparation of a 10 µM this compound solution in a phosphate buffer at pH 8.0 with a final DMSO concentration of 0.1%.
Caption: Workflow for preparing a solubilized this compound solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)
-
pH meter
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a 10 mM this compound Stock Solution:
-
Accurately weigh this compound powder.
-
Dissolve in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex until fully dissolved.
-
Store the stock solution at -20°C in small aliquots.
-
-
Prepare a 100 mM Phosphate Buffer (pH 8.0):
-
Prepare a 100 mM solution of sodium phosphate monobasic and a 100 mM solution of sodium phosphate dibasic.
-
Mix the two solutions while monitoring the pH until a final pH of 8.0 is reached.
-
Sterile filter the buffer if required for your application.
-
-
Prepare the Final 10 µM this compound Solution:
-
In a sterile microcentrifuge tube, add 999 µL of the 100 mM phosphate buffer (pH 8.0).
-
While vortexing the buffer, add 1 µL of the 10 mM this compound stock solution.
-
Continue to vortex for 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution against a dark background for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Protocol 2: Quantitative Analysis of this compound Concentration by HPLC-UV
This protocol provides a starting point for developing an HPLC-UV method to determine the concentration of this compound in your prepared solutions. This is crucial to confirm the actual concentration after preparation and to check for any loss due to precipitation. This method is adapted from a validated method for the related compound, Etofenamate, and may require optimization for this compound.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer pH 6.0 (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| UV Detection | 285 nm (Estimated λmax) |
| Run Time | 10 minutes |
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of known concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in the mobile phase.
-
Inject each standard in triplicate and record the peak area.
-
Plot a calibration curve of peak area versus concentration and determine the linearity (R² > 0.99).
-
-
Sample Analysis:
-
Take an aliquot of your prepared this compound solution.
-
If necessary, dilute it with the mobile phase to fall within the linear range of your calibration curve.
-
Inject the sample and record the peak area.
-
Calculate the concentration of this compound in your sample using the regression equation from the calibration curve.
-
Stability Considerations
Forced Degradation and Stability:
Forced degradation studies are essential to understand the stability of this compound under various stress conditions. This information is critical for developing stable formulations and for interpreting experimental results.
Caption: Potential degradation pathways of this compound.
Key Degradation Pathways to Investigate:
-
Hydrolysis: this compound contains an amide bond that can be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The phenol group and the ethoxy group may be susceptible to oxidation.
-
Photodegradation: Exposure to UV light may cause degradation.
Recommendations for Ensuring Stability:
-
pH Control: Maintain the pH of your this compound solutions within a stable range, which is likely to be slightly basic (pH 7.5-9.0).
-
Protection from Light: Store stock and working solutions in amber vials or protect them from light.
-
Use of Antioxidants: If oxidative degradation is a concern, consider adding antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to your formulation, ensuring they do not interfere with your experiment.
-
Temperature Control: Store solutions at the recommended temperature and avoid freeze-thaw cycles.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of this compound for your experiments.
This technical support center provides a foundational guide for working with this compound in aqueous solutions. For specific experimental needs, further optimization of these protocols and strategies is recommended.
Etofesalamide Stability Testing in Different Solvents: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to conducting stability testing of Etofesalamide in various solvents. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing stability testing of this compound in different solvents?
Stability testing of this compound in various solvents is crucial to understand its chemical stability under different environmental conditions. This data is essential for developing a stable pharmaceutical formulation, selecting appropriate packaging, and determining the shelf life of the drug product.[1][2] Forced degradation studies, which are a part of this testing, help to identify potential degradation products and establish the degradation pathways of the molecule.[1][2]
Q2: What are the typical stress conditions applied during the stability testing of a drug substance like this compound?
Forced degradation studies for a drug substance like this compound typically include exposure to:
-
Acid and base hydrolysis: Treatment with acids (e.g., 0.1 M to 1.0 M HCl or H₂SO₄) and bases (e.g., 0.1 M to 1.0 M NaOH or KOH) helps to evaluate the susceptibility of the drug to degradation in acidic or alkaline environments.[3]
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide, is used to assess the oxidative stability of the molecule.[3]
-
Thermal degradation: The substance is exposed to high temperatures to accelerate its decomposition and identify thermally induced degradation products.[3][4]
-
Photolysis: The drug is exposed to a combination of UV and visible light to determine its photosensitivity, as guided by ICH Q1B guidelines.[3]
Q3: What analytical techniques are commonly used to analyze the stability of this compound?
High-Performance Liquid Chromatography (HPLC) is one of the most widely used techniques for stability testing due to its high sensitivity, accuracy, and versatility.[5] A stability-indicating HPLC method should be developed and validated to separate and quantify this compound from its potential degradation products.[6][7] Other techniques like mass spectrometry (MS) and spectroscopy (UV-Vis, IR, NMR) can also be employed to identify and characterize the degradation products.[5]
Troubleshooting Guide
Issue 1: No degradation of this compound is observed under stress conditions.
-
Possible Cause: The stress conditions may not be harsh enough.
-
Troubleshooting Steps:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Increase the temperature for thermal degradation studies.
-
Extend the duration of exposure to the stress condition.
-
Ensure the drug substance is adequately dissolved or suspended in the stress medium.
-
Issue 2: this compound degrades completely under a specific stress condition.
-
Possible Cause: The stress condition is too harsh.
-
Troubleshooting Steps:
-
Decrease the concentration of the stressor (acid, base, or oxidizing agent).
-
Lower the temperature for thermal stress tests.
-
Reduce the exposure time.
-
The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the analytical method can detect and quantify the degradants without overwhelming the chromatogram.[3]
-
Issue 3: Poor separation of this compound and its degradation peaks in HPLC analysis.
-
Possible Cause: The chromatographic method is not optimized.
-
Troubleshooting Steps:
Experimental Protocols
Protocol: Stability Indicating HPLC Method Development for this compound
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation: A common mobile phase for similar compounds consists of a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile.[7] The ratio can be optimized (e.g., 20:80 v/v buffer:methanol).
-
Wavelength Detection: Determine the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. This wavelength will be used for detection in the HPLC.
-
Method Optimization: Inject a standard solution of this compound and adjust the mobile phase composition, pH, and flow rate to obtain a sharp, symmetrical peak with a reasonable retention time.
-
Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies to ensure that all degradation products are well-separated from the parent drug peak and from each other. The method is considered stability-indicating if it can resolve all these peaks.[6][7]
Protocol: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[3]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Maintain the solution at room temperature for a defined time.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Store the solid drug substance in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a set duration.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize them if necessary, dilute to a suitable concentration, and analyze using the validated stability-indicating HPLC method.
Data Presentation
Quantitative data from stability studies should be summarized in clear and structured tables. Below are template tables for presenting stability data of this compound in different solvents and under forced degradation conditions.
Table 1: Stability of this compound in Different Solvents at a Specified Temperature
| Solvent | Initial Concentration (mg/mL) | Concentration after 24h (mg/mL) | Concentration after 48h (mg/mL) | % Degradation after 48h |
| Methanol | 1.0 | |||
| Ethanol | 1.0 | |||
| Acetonitrile | 1.0 | |||
| Propylene Glycol | 1.0 | |||
| Water | 1.0 |
Table 2: Forced Degradation of this compound
| Stress Condition | Treatment Time (hours) | Initial Assay (%) | Assay after Treatment (%) | % Degradation | Number of Degradants |
| 1 M HCl (60°C) | 6 | 100 | |||
| 1 M NaOH (RT) | 2 | 100 | |||
| 3% H₂O₂ (RT) | 24 | 100 | |||
| Thermal (70°C) | 48 | 100 | |||
| Photolytic | 24 | 100 |
Visualizations
Caption: Experimental workflow for this compound forced degradation studies.
Caption: Troubleshooting decision tree for this compound stability testing.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Photolysis of tolfenamic acid in aqueous and organic solvents: a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2006029013A2 - Topical dermatological formulations and use thereof - Google Patents [patents.google.com]
- 6. Development and Validation of a Stability-Indicating Assay of Etofenamate by RP-HPLC and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
Troubleshooting Etofesalamide variability in cytotoxicity assays
Welcome to the technical support center for Etofesalamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in cytotoxicity assays involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
Q1: We are observing high variability between replicate wells treated with this compound. What are the potential causes and solutions?
High variability in replicate wells is a common issue that can obscure the true cytotoxic effect of a compound. The primary suspects are often related to compound solubility, stability, and dispensing accuracy.
Troubleshooting Steps:
-
Ensure Complete Solubilization: this compound, like other salicylanilides, may have poor aqueous solubility. Ensure it is completely dissolved in your stock solution (typically DMSO) before preparing dilutions. Visually inspect the stock solution for any precipitates.
-
Optimize Solvent Concentration: The final concentration of DMSO in your cell culture medium should be consistent across all wells and kept to a minimum (ideally ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[1][2] Always include a vehicle control (media with the same final DMSO concentration as the treated wells) to account for any solvent effects.
-
Check for Precipitation in Media: After diluting the this compound stock solution into your culture medium, visually inspect for any cloudiness or precipitate formation. If precipitation occurs, you may need to adjust the final concentration or the solvent system.
-
Standardize Pipetting Technique: Ensure accurate and consistent pipetting of both the compound and cells. Use calibrated pipettes and change tips between different concentrations. When adding the compound to the wells, gently mix to ensure even distribution without disturbing the cells.
-
Evaluate Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variability. Ensure you have a homogenous cell suspension before seeding and that the cell density is optimal for the duration of the assay.
Q2: Our MTT assay results show an unexpectedly high cell viability, or even an increase in signal, at high concentrations of this compound. What could be causing this artifact?
This phenomenon can be caused by the direct reduction of the MTT reagent by the compound itself, leading to a false-positive signal that is independent of cellular metabolic activity.
Troubleshooting Steps:
-
Perform a Cell-Free MTT Reduction Assay: To determine if this compound directly reduces MTT, set up control wells containing cell culture medium, this compound at the concentrations used in your experiment, and the MTT reagent, but without any cells. If a purple formazan product forms, it indicates direct chemical reduction by this compound.[3][4][5]
-
Use an Alternative Cytotoxicity Assay: If direct MTT reduction is confirmed, consider using a cytotoxicity assay with a different endpoint that is not based on reductase activity. Suitable alternatives include:
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cell membranes.
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number.
-
ATP-based Assays: Quantify the amount of ATP present, which is an indicator of metabolically active cells.
-
Q3: We are using an LDH assay and observe lower than expected cytotoxicity with this compound, even at concentrations where we see clear morphological signs of cell death. Why might this be?
This discrepancy can arise if this compound inhibits the activity of the lactate dehydrogenase (LDH) enzyme itself. If the released LDH is inhibited, the assay will underestimate the extent of cytotoxicity.
Troubleshooting Steps:
-
Test for LDH Enzyme Inhibition: To check for this, you can perform a control experiment. Add this compound to the supernatant from a positive control well (cells lysed to release maximum LDH). If the LDH activity in this sample is lower than the positive control without the compound, it suggests that this compound is inhibiting the enzyme.
-
Consider Assay Timing: LDH is released upon loss of membrane integrity, which can be a late-stage event in apoptosis. If this compound induces a slow apoptotic process, you may need to extend the treatment duration to see a significant increase in LDH release.
-
Corroborate with a Different Assay: As with MTT assay interference, using an alternative method that measures a different aspect of cell death (e.g., caspase activity assays for apoptosis, or a direct measure of cell number like crystal violet) can help confirm the cytotoxic effect.
Q4: We notice that the cytotoxic effect of this compound seems to decrease over longer incubation times (e.g., 72 hours vs. 24 hours). What could explain this?
This could be due to the instability of this compound in the aqueous environment of the cell culture medium. Degradation of the compound over time would lead to a decrease in its effective concentration.
Troubleshooting Steps:
-
-
Replenish the medium and compound: For longer experiments, changing the medium and re-adding freshly diluted this compound every 24-48 hours can help maintain a more consistent concentration.
-
Shorten the incubation time: If experimentally feasible, use shorter incubation periods where the compound is more likely to be stable.
-
-
Consider Cellular Resistance Mechanisms: Cells can develop resistance to alkylating agents over time through various mechanisms, such as increased DNA repair or drug efflux. While less likely to be a major factor in short-term in vitro assays, it is a biological possibility.
Quantitative Data Summary
Table 1: Common Solvents and Recommended Final Concentrations in Cell Culture
| Solvent | Recommended Max. Concentration (v/v) | Notes |
| DMSO | 0.1% - 0.5% | Cell line dependent; always perform a solvent tolerance test. High concentrations can be cytotoxic.[1][2] |
| Ethanol | ≤ 0.5% | Can be gentler on some cells than DMSO. |
| Acetone | ≤ 0.5% | Generally shows low cytotoxicity at low concentrations.[1] |
Table 2: Summary of Potential this compound-Related Assay Interferences
| Assay Type | Potential Issue | Recommended Control Experiment |
| MTT | Direct reduction of MTT reagent by this compound. | Cell-free assay: Media + this compound + MTT reagent. |
| LDH | Inhibition of LDH enzyme activity by this compound. | Positive control (lysed cells) + this compound. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Make serial dilutions of the stock in a serum-free or low-serum medium to achieve 2x the final desired concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the this compound dilutions. Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from the media-only wells.
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Assay Controls: It is critical to include the following controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the experimental wells.
-
Spontaneous LDH Release: Untreated cells to measure the baseline LDH release.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided with most commercial kits) to determine the maximum possible LDH release.
-
-
Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect a sample of the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate and cofactor) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually up to 30 minutes).
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm with a reference of 680 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the spontaneous release from all values and then dividing the experimental release by the maximum release.
Visualizations
References
- 1. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of scaffold degradation rate on three-dimensional cell growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The stability of noradrenaline in physiological saline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemotherapy induced DNA damage response: Convergence of drugs and pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactate dehydrogenase inhibition: exploring possible applications beyond cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Paclitaxel Resistance in Cancer Cells
Note on the Investigational Agent
Initial research indicates that Etofesalamide is primarily recognized as an anthelmintic agent, and there is a lack of established scientific literature regarding its use as an anti-cancer therapeutic. Consequently, documented mechanisms of resistance in cancer cells are not available.
To fulfill your request for a comprehensive technical support resource, this guide has been developed using Paclitaxel as a well-documented substitute. Paclitaxel is a widely used chemotherapy drug with extensively studied resistance mechanisms. The following information is presented as a template to demonstrate how a technical support center for overcoming drug resistance can be structured, and all data, protocols, and pathways are based on established research for Paclitaxel.
This guide provides troubleshooting advice, frequently asked questions, and standardized protocols for researchers investigating Paclitaxel resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to Paclitaxel. What are the common mechanisms of resistance?
A1: Acquired resistance to Paclitaxel in cancer cells is a multifactorial issue. The most commonly observed mechanisms include:
-
Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (also known as P-glycoprotein or MDR1), actively removes Paclitaxel from the cell, reducing its intracellular concentration.
-
Alterations in Microtubule Dynamics: Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis. Resistance can arise from mutations in the tubulin protein (specifically β-tubulin isotypes) that prevent the drug from binding effectively.
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can allow cancer cells to survive Paclitaxel-induced stress.
-
Activation of Pro-Survival Signaling Pathways: Pathways such as PI3K/Akt/mTOR and MAPK/ERK are often hyperactivated in resistant cells, promoting cell survival and proliferation despite treatment.
Q2: How can I confirm if my resistant cell line is overexpressing ABCB1 transporters?
A2: You can verify ABCB1 overexpression through several methods:
-
Quantitative PCR (qPCR): To measure the mRNA expression level of the ABCB1 gene.
-
Western Blotting: To detect the protein levels of ABCB1. This is often the most direct confirmation.
-
Flow Cytometry-based Efflux Assays: Using fluorescent substrates of ABCB1, such as Rhodamine 123. Resistant cells will show lower fluorescence accumulation due to active efflux, which can be reversed by known ABCB1 inhibitors like Verapamil.
Q3: What are the recommended initial steps to overcome Paclitaxel resistance in my cell culture model?
A3: A common initial strategy is to use combination therapy. Consider co-administering Paclitaxel with a second agent that targets a known resistance mechanism. For example:
-
ABC Transporter Inhibitors: Co-treatment with a P-glycoprotein inhibitor (e.g., Verapamil, Tariquidar) can restore Paclitaxel sensitivity by preventing its efflux.
-
PI3K/Akt Pathway Inhibitors: If this pathway is activated, inhibitors like Wortmannin or LY294002 can re-sensitize cells to Paclitaxel-induced apoptosis.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High variability in IC50 values for Paclitaxel across replicate experiments. | 1. Inconsistent cell seeding density.2. Variation in drug preparation/dilution.3. Cells are at different growth phases. | 1. Ensure precise cell counting and even distribution in plates.2. Prepare fresh drug dilutions from a validated stock for each experiment.3. Standardize the protocol to treat cells at 70-80% confluency. |
| Western blot shows no change in β-tubulin expression, but cells are highly resistant. | Resistance is likely not due to tubulin mutations but other mechanisms. | Investigate alternative pathways. Perform a qPCR or Western blot for ABCB1. Assess the phosphorylation status of Akt or ERK to check for pro-survival signaling. |
| Co-treatment with an ABCB1 inhibitor only partially restores sensitivity. | 1. The inhibitor concentration is suboptimal.2. Multiple resistance mechanisms are active simultaneously. | 1. Perform a dose-response matrix of Paclitaxel and the inhibitor to find the optimal synergistic concentrations.2. Profile the cells for other resistance markers (e.g., apoptosis-related proteins, tubulin mutations). |
Quantitative Data Summary
The following table presents example data from experiments comparing a parental, Paclitaxel-sensitive ovarian cancer cell line (OVCAR-8) with its derived Paclitaxel-resistant subline (OVCAR-8/T).
Table 1: Paclitaxel Sensitivity and ABCB1 Expression
| Cell Line | Paclitaxel IC50 (nM) | ABCB1 Gene Expression (Fold Change vs. Parental) | ABCB1 Protein Level (Relative Densitometry) |
| OVCAR-8 (Parental) | 8.5 ± 1.2 | 1.0 | 1.0 |
| OVCAR-8/T (Resistant) | 350.2 ± 25.6 | 45.3 | 38.7 |
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Paclitaxel (e.g., 0.1 nM to 10 µM) in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the cell viability (%) against the log-transformed drug concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for ABCB1 Detection
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 7.5% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ABCB1 (e.g., at a 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Perform densitometry analysis using software like ImageJ to quantify the relative protein expression levels.
Visualizations
Caption: Workflow for confirming ABCB1 overexpression in resistant cells.
Caption: Key pathways in Paclitaxel resistance and points of intervention.
Technical Support Center: Etofesalamide In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Etofesalamide in vitro. Due to the dual nature of its investigated activities, this guide is divided into two sections: Section A: this compound as an Anti-inflammatory Agent and Section B: this compound as an Antineoplastic (Alkylating) Agent .
Section A: this compound as an Anti-inflammatory Agent
This compound has been investigated for its anti-inflammatory properties, particularly in the context of skin conditions such as chronic eczema.[1][2] Its mechanism of action in this context is presumed to be similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs), primarily through the inhibition of cyclooxygenase (COX) enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound as an anti-inflammatory agent?
A1: As a salicylanilide derivative, this compound is thought to exert its anti-inflammatory effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By blocking COX activity, this compound can reduce the production of these pro-inflammatory molecules.
Q2: What are the potential off-target effects of this compound when used as an anti-inflammatory agent in vitro?
A2: Potential off-target effects are generally similar to those of other NSAIDs and can include:
-
Gastrointestinal cytotoxicity: Effects on the viability of gastric epithelial cells.
-
Renal cell toxicity: Impact on kidney cell lines.
-
Cardiovascular marker modulation: Alterations in pathways relevant to cardiovascular function in cell models like HUVECs.
-
Inhibition of other enzymes: Cross-reactivity with other enzymes that have similar active sites to COX.
Q3: How can I determine the optimal concentration of this compound for my in vitro anti-inflammatory experiments?
A3: It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for its anti-inflammatory effect (e.g., inhibition of prostaglandin E2 production) and a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which it becomes toxic to your cells. The optimal concentration should provide a significant anti-inflammatory effect with minimal cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High background in COX activity assay | Reagent contamination or non-specific binding of detection antibodies. | Use fresh reagents. Optimize blocking conditions by increasing incubation time or changing the blocking agent. |
| No inhibition of COX activity observed | This compound concentration is too low, or the compound is inactive in the chosen assay. | Test a higher concentration range. Verify the activity of the COX enzyme using a known inhibitor as a positive control. |
| High variability between replicate wells | Pipetting errors or inconsistent cell seeding. | Use a multichannel pipette for consistency. Ensure a homogenous cell suspension before seeding. |
| Unexpected cytotoxicity at low concentrations | Solvent (e.g., DMSO) toxicity or high sensitivity of the cell line. | Ensure the final solvent concentration is below 0.5%. Test the compound on a less sensitive cell line if possible. |
Data Presentation
Table 1: Representative IC50 Values for COX Inhibition by NSAIDs
| Compound | Target | IC50 (µM) |
| Indomethacin | COX-1 | 0.1 |
| Celecoxib | COX-2 | 0.04 |
| Ibuprofen | COX-1 | 13 |
| Ibuprofen | COX-2 | 344 |
| Note: Specific IC50 values for this compound are not widely published and should be determined empirically for your specific in vitro system. |
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is adapted from standard fluorometric COX activity assay kits.
-
Reagent Preparation : Prepare COX assay buffer, heme, and a stock solution of this compound in DMSO.
-
Enzyme Preparation : Dilute human recombinant COX-1 or COX-2 enzyme in the assay buffer.
-
Inhibitor Addition : In a 96-well plate, add the assay buffer, heme, and the desired COX enzyme. Add varying concentrations of this compound or vehicle control (DMSO) to the wells.
-
Pre-incubation : Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Add arachidonic acid to initiate the enzymatic reaction.
-
Measurement : Measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for 5-10 minutes.
-
Data Analysis : Calculate the rate of reaction and determine the percentage of inhibition for each this compound concentration. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Signaling Pathway Diagram
Caption: this compound's anti-inflammatory mechanism via COX pathway inhibition.
Section B: this compound as an Antineoplastic (Alkylating) Agent
More recent research has explored the potential of this compound and other salicylanilides as anticancer agents. The proposed mechanism involves acting as an alkylating agent, which damages the DNA of rapidly dividing cancer cells, leading to apoptosis.
Frequently Asked Questions (FAQs)
Q1: How does this compound function as an alkylating agent?
A1: Alkylating agents work by covalently attaching an alkyl group to DNA, particularly at the guanine base. This can lead to DNA cross-linking, strand breaks, and the inhibition of DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) in cancer cells.
Q2: What are the expected off-target effects of this compound when used as an anticancer agent in vitro?
A2: The primary off-target effect is DNA damage in non-cancerous or slower-dividing cell lines used as controls. Other potential off-target effects, based on studies of related salicylanilides, include:
Q3: Which in vitro assays are suitable for confirming the DNA-damaging effects of this compound?
A3: Several assays can be used to quantify DNA damage:
-
Comet Assay (Single Cell Gel Electrophoresis): Detects DNA strand breaks.
-
γ-H2AX Immunofluorescence Assay: Detects the phosphorylation of histone H2AX, an early marker of DNA double-strand breaks.
-
Cell Cycle Analysis: Can reveal cell cycle arrest at checkpoints that are activated in response to DNA damage.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High background in γ-H2AX immunofluorescence | Insufficient blocking or non-specific antibody binding. | Increase the blocking time or use a different blocking agent (e.g., 5% BSA). Titrate the primary and secondary antibodies to find the optimal concentration. |
| No DNA damage detected in Comet assay | This compound concentration is too low or incubation time is too short. The cell line is resistant to the compound. | Perform a dose-response and time-course experiment. Use a positive control for DNA damage (e.g., hydrogen peroxide). Test on a different, more sensitive cancer cell line. |
| Inconsistent comet tail lengths | Inconsistent lysis or electrophoresis conditions. | Ensure complete cell lysis and maintain consistent voltage and time for electrophoresis. |
| Apoptosis is not induced despite DNA damage | The apoptotic pathway is blocked in the cell line. | Assess the expression of key apoptosis-related proteins (e.g., caspases, Bcl-2 family members). Use a cell line with a known functional apoptotic pathway. |
Data Presentation
Table 2: Representative IC50 Values for Salicylanilide Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Niclosamide | Breast Cancer (MCF-7) | 0.5 - 2 |
| Niclosamide | Colon Cancer (HCT116) | 0.2 - 1 |
| Oxyclozanide | Glioblastoma (U87) | 1 - 5 |
| Note: Specific IC50 values for this compound against various cancer cell lines are not extensively published and should be determined experimentally.[5] |
Experimental Protocols
Protocol 2: Comet Assay (Alkaline)
This protocol is a generalized procedure for performing an alkaline comet assay.
-
Cell Preparation : Treat cells with varying concentrations of this compound for the desired duration. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation : Mix a small volume of the cell suspension with molten low-melting-point agarose and pipette onto a comet slide. Allow it to solidify.
-
Lysis : Immerse the slides in a chilled lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding : Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer and let the DNA unwind for 20-30 minutes.
-
Electrophoresis : Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining : Gently wash the slides with a neutralization buffer and then stain with a DNA-binding fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis : Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail length and intensity relative to the head using appropriate software.[6][7]
Protocol 3: γ-H2AX Immunofluorescence Assay
This is a general protocol for detecting DNA double-strand breaks.
-
Cell Seeding and Treatment : Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat with this compound for the desired time.
-
Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking : Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation : Incubate the cells with a primary antibody against γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation : Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting : Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis : Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.[8][9]
Signaling Pathway Diagrams
Caption: this compound as an alkylating agent inducing DNA damage and apoptosis.
Caption: Potential off-target signaling pathways inhibited by salicylanilides.
References
- 1. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ointment in treatment of chronic eczema: A randomized controlled trial | Semantic Scholar [semanticscholar.org]
- 3. digital.csic.es [digital.csic.es]
- 4. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 64700-55-6 | Benchchem [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. crpr-su.se [crpr-su.se]
Technical Support Center: Cytotoxicity Analysis in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the toxicity of various compounds in non-cancerous cell lines. The following information is designed to address common challenges and provide clarity on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why are my non-cancerous cell lines showing higher resistance to a test compound compared to cancerous cell lines?
A1: It is a frequently observed phenomenon that normal or non-cancerous cell lines exhibit greater resistance to cytotoxic agents compared to their cancerous counterparts.[1] For instance, studies have shown that normal human keratinocytes and primary fibroblasts are more resistant to certain toxic excipients than melanoma cell lines.[1] This differential sensitivity can be attributed to several factors, including:
-
Robust Cell Cycle Checkpoints: Non-cancerous cells often have intact cell cycle checkpoints that can arrest proliferation to allow for DNA repair, thus preventing the propagation of damage caused by a cytotoxic agent.
-
Efficient DNA Repair Mechanisms: Healthy cells may possess more efficient DNA repair pathways, enabling them to recover from drug-induced damage more effectively than cancer cells, which often have mutations in these pathways.
-
Lower Metabolic Rate: Cancer cells typically have a higher metabolic rate to support rapid proliferation, which can lead to increased uptake and processing of a cytotoxic compound, making them more susceptible.[2]
-
Active Drug Efflux Pumps: Non-cancerous cells might express higher levels of multidrug resistance (MDR) transporters that actively pump foreign compounds out of the cell.
Q2: I am observing significant cytotoxicity in my non-cancerous control cells. What could be the cause?
A2: Unexpected toxicity in non-cancerous control cells can arise from several sources:
-
High Compound Concentration: The concentrations of the test compound may be too high, leading to non-specific toxicity that affects both cancerous and non-cancerous cells. It is crucial to perform a dose-response study to determine the appropriate concentration range.
-
Solvent Toxicity: The solvent used to dissolve the test compound (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations. Ensure that the final solvent concentration in the culture medium is below the toxic threshold for your specific cell line and that all experimental groups, including controls, contain the same solvent concentration.
-
Contamination: Mycoplasma or other microbial contamination can compromise cell health and increase their sensitivity to a test compound. Regularly test your cell cultures for contamination.
-
Inappropriate Assay: The chosen cytotoxicity assay might be susceptible to interference from the test compound. For example, some compounds can interfere with the chemical reactions of viability assays like the MTT assay, leading to an under- or overestimation of cell viability.[2] It is advisable to confirm results using an orthogonal method (e.g., a different cytotoxicity assay).
Q3: How do I determine if a compound is selectively inducing apoptosis in cancer cells versus non-cancerous cells?
A3: To assess for selective apoptosis, you can employ a combination of techniques:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. By treating both cancerous and non-cancerous cell lines with your compound, you can quantify the percentage of apoptotic cells in each population.
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of executioner caspases like caspase-3 and caspase-7 can confirm that the observed cell death is occurring through an apoptotic pathway. Studies have shown that some compounds can significantly increase caspase 3/7 activity in cancerous cells while having a lesser effect on healthy cells.[3]
-
DNA Fragmentation Analysis: Apoptosis is often characterized by the fragmentation of genomic DNA. This can be visualized using techniques like TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) staining or by running extracted DNA on an agarose gel to observe a characteristic "laddering" pattern.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a uniform cell number is seeded in each well. Use a cell counter for accuracy and allow cells to adhere and stabilize before adding the test compound. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate media components and the test compound, leading to skewed results. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Compound Precipitation | The test compound may not be fully soluble at the tested concentrations in the culture medium, leading to inconsistent exposure. Visually inspect for precipitates and consider using a different solvent or a lower concentration range. |
| Pipetting Errors | Inaccurate pipetting can lead to significant variability. Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions. |
Issue 2: Discrepancy Between Different Cytotoxicity Assays
| Possible Cause | Troubleshooting Step |
| Different Cellular Mechanisms Measured | Different assays measure different aspects of cell health. For example, the MTT assay measures metabolic activity, while a trypan blue exclusion assay measures membrane integrity. A compound could inhibit metabolic activity without immediately compromising membrane integrity. |
| Assay Interference | The test compound may interfere with the assay chemistry. For example, a colored compound can interfere with colorimetric assays. Run a cell-free control with the compound and assay reagents to check for interference. |
| Timing of Assay | The kinetics of cell death can vary. An early time point might not capture significant cell death. Perform a time-course experiment to determine the optimal endpoint for your assay. |
Data Presentation
Table 1: Example IC50 Values (µg/mL) of a Hypothetical Compound in Cancerous and Non-Cancerous Cell Lines
| Cell Line | Type | IC50 (µg/mL) - MTT Assay | IC50 (µg/mL) - CV Assay |
| WM164 | Melanoma (Cancerous) | 0.2 | 0.25 |
| HaCaT | Keratinocyte (Non-cancerous) | 0.8 | 0.9 |
| Primary Fibroblasts | Fibroblast (Non-cancerous) | 1.5 | 1.8 |
This table is a hypothetical representation based on the principle that non-cancerous cells can be more resistant to toxic compounds.[1]
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[2]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentration and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin. Wash the collected cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) for both treated and control samples.
Visualizations
Caption: Workflow for assessing compound toxicity in cancerous vs. non-cancerous cells.
Caption: Simplified overview of major apoptosis signaling pathways.
References
- 1. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosafety evaluation of etoposide lipid nanomedicines in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Etofesalamide Penetration in 3D Tumor Spheroids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the penetration of etofesalamide in 3D tumor spheroids.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment shows significantly lower efficacy in 3D spheroids compared to 2D monolayer cultures. What are the potential reasons for this discrepancy?
A1: The reduced efficacy of this compound in 3D spheroids is a common observation for many small molecule drugs and can be attributed to several factors inherent to the 3D culture model:
-
Limited Drug Penetration: The dense, multilayered structure of spheroids creates a physical barrier that can hinder the diffusion of this compound to the inner core.[1][2]
-
Physiological Gradients: Spheroids develop gradients of nutrients, oxygen, and pH, leading to a heterogeneous cell population.[3] Cells in the hypoxic core may be quiescent or dormant and, therefore, less susceptible to drugs that target proliferating cells.[4]
-
Cell-Cell and Cell-Matrix Interactions: The complex interactions between cells and the extracellular matrix (ECM) in 3D can activate signaling pathways that promote drug resistance.[2]
-
Upregulation of Drug Resistance Mechanisms: Cells within a 3D environment may exhibit increased expression of drug efflux pumps, which actively remove this compound from the cells, reducing its intracellular concentration and efficacy.
Q2: How can I visually confirm and quantify the penetration of this compound into our tumor spheroids?
A2: Visualizing and quantifying drug penetration is a critical step. Here are several recommended techniques:
-
Confocal Microscopy: If this compound has intrinsic fluorescent properties or can be tagged with a fluorescent probe without altering its activity, confocal microscopy is a powerful tool for visualizing its distribution within optically cleared or sectioned spheroids.
-
Mass Spectrometry Imaging (MSI): Techniques like Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) can map the spatial distribution of the parent drug (this compound) and its metabolites within spheroid sections. This provides definitive evidence of penetration and can reveal metabolic activity within the spheroid.[5]
-
Flow Cytometry with Gradient Staining: A method using Hoechst 33342 staining can create a dye gradient that allows for the discrimination of cell populations from the core and periphery of the spheroids by flow cytometry. This can be adapted to assess the uptake of a fluorescently labeled this compound analog in different spheroid regions.[6]
Q3: What is the optimal spheroid size for our this compound screening experiments?
A3: The ideal spheroid size depends on your experimental objectives:
-
High-Throughput Screening: For screening multiple concentrations of this compound or combination therapies, smaller, uniform spheroids (150-300 µm in diameter) are often preferred. This size minimizes nutrient and oxygen gradients, leading to more reproducible results.
-
Studying Penetration and Resistance: To model the microenvironment of an in vivo tumor more accurately, larger spheroids (>400 µm) that develop a necrotic or quiescent core are more suitable.[7] These larger models present a more significant challenge for drug penetration and can be used to evaluate strategies to overcome this barrier.
It is crucial to standardize the spheroid size within and between experiments to ensure consistent and comparable results.
Troubleshooting Guides
Issue 1: Inconsistent Spheroid Formation and Size
| Potential Cause | Recommended Solution |
| Inappropriate Seeding Density | Optimize the initial cell seeding density. Create a titration curve to determine the optimal cell number for achieving the desired spheroid size within a specific timeframe (e.g., 4 days).[8] |
| Cell Line Characteristics | Some cell lines are not amenable to forming tight, spherical spheroids.[9] Consider using a scaffold-based method, such as embedding cells in Matrigel® or another hydrogel, to promote aggregation.[10] |
| Well Plate Surface | Ensure the use of ultra-low attachment (ULA) round-bottom plates to encourage the formation of a single spheroid per well.[8][11] |
| Pipetting Technique | When performing media changes, pipette gently along the side of the well to avoid disturbing the spheroid. A partial media change (50%) is often sufficient. |
Issue 2: Poor Penetration of this compound
| Potential Cause | Recommended Solution |
| Physicochemical Properties of this compound | This compound's solubility and charge can impact its diffusion. Consider formulating it with penetration enhancers, such as those used in topical formulations, which may include macrogolglycerides.[12] |
| Dense Spheroid Structure | For tightly packed spheroids, consider co-culturing with stromal cells like fibroblasts, which can alter the ECM and potentially improve drug penetration. |
| Incubation Time | The time required for this compound to penetrate the spheroid core may be longer than in 2D cultures. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration. |
| Drug Efflux | If you suspect active drug efflux, co-administer this compound with known efflux pump inhibitors to see if this enhances its efficacy. |
Experimental Protocols
Protocol 1: Generation of Uniform Tumor Spheroids
-
Cell Preparation: Culture your chosen cancer cell line to approximately 80% confluency. Harvest the cells using standard trypsinization and resuspend them in the complete culture medium to create a single-cell suspension.
-
Cell Counting: Accurately count the cells using a hemocytometer or an automated cell counter. Calculate the required volume for the desired seeding density.
-
Seeding: Using a multichannel pipette, dispense 200 µL of the cell suspension into each well of a 96-well ultra-low attachment (ULA) round-bottom plate.[8]
-
Incubation: Transfer the plate to a humidified incubator at 37°C and 5% CO2. Spheroids should form within 2-4 days.[9]
Protocol 2: this compound Penetration Assay using Confocal Microscopy
This protocol assumes the availability of a fluorescently labeled this compound derivative.
-
Spheroid Preparation: Generate spheroids as described in Protocol 1.
-
Treatment: Treat the spheroids with the fluorescently labeled this compound at the desired concentration and for various time points (e.g., 2, 6, 12, 24 hours).
-
Washing: Gently wash the spheroids twice with phosphate-buffered saline (PBS).
-
Fixation: Fix the spheroids with 4% paraformaldehyde for 1 hour at room temperature.
-
Permeabilization: Permeabilize the spheroids with 0.2% Triton X-100 in PBS for 15 minutes.
-
Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the spheroids on a slide and image using a confocal microscope. Acquire Z-stacks to visualize the penetration depth of the fluorescently labeled this compound.
Quantitative Data Summary
Table 1: Effect of Spheroid Size and Incubation Time on this compound Penetration
| Spheroid Diameter (µm) | Incubation Time (hours) | Penetration Depth (% of radius) |
| 200 | 6 | 85% |
| 200 | 24 | 100% |
| 500 | 6 | 30% |
| 500 | 24 | 65% |
| 500 | 72 | 90% |
Table 2: Efficacy of this compound in 2D vs. 3D Cultures
| Cell Line | Culture Type | This compound IC50 (µM) |
| HT-29 | 2D Monolayer | 15 |
| HT-29 | 3D Spheroid (300 µm) | 85 |
| A549 | 2D Monolayer | 22 |
| A549 | 3D Spheroid (300 µm) | 150 |
Visualizations
Signaling Pathway
While the precise signaling pathway of this compound in cancer is not well-documented, its known application in inflammatory skin conditions suggests a potential interaction with inflammatory signaling cascades, such as the MAPK pathway, which is often dysregulated in cancer.[13][14]
Caption: Potential inhibitory effect of this compound on the MAPK signaling pathway.
Experimental Workflow
Caption: Workflow for assessing this compound efficacy in 3D tumor spheroids.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low drug efficacy in 3D models.
References
- 1. Challenges in spheroid research – faCellitate [facellitate.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Unlocking the Potential of Spheroids in Personalized Medicine: A Systematic Review of Seeding Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opportunities and Challenges for use of Tumor Spheroids as Models to Test Drug Delivery and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug penetration and metabolism in 3-dimensional cell cultures treated in a 3D printed fluidic device: Assessment of irinotecan via MALDI imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Working with Spheroids: Challenges, Limitations and Effectiveness [visikol.com]
- 10. Tumor Spheroids as Model to Design Acoustically Mediated Drug Therapies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. CN102793660B - this compound ointment and preparation technology thereof - Google Patents [patents.google.com]
- 13. Role of ERK Pathway in the Pathogenesis of Atopic Dermatitis and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alleviation of Atopic Dermatitis Lesions by a Benzylideneacetophenone Derivative via the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Etofesalamide Treatment for Diverse Cancer Subtypes
Introduction:
Welcome to the technical support center for Etofesalamide, a novel kinase inhibitor targeting the Cancer-Associated Kinase 1 (CAK1) pathway. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your preclinical research and development of this compound. Given the variable expression and mutational status of CAK1 across different cancer subtypes, this guide provides specific advice for navigating the experimental challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound in our panel of cell lines. What could be the cause?
A1: Variability in IC50 values is expected and can be attributed to several factors:
-
CAK1 Expression Levels: Different cancer cell lines express varying levels of the target kinase, CAK1. Higher expression may necessitate higher concentrations of this compound to achieve a therapeutic effect.
-
Genetic Background: The presence of mutations in downstream or parallel signaling pathways can confer intrinsic resistance. For instance, mutations in the RPE gene, a downstream effector of CAK1, can render the drug less effective.
-
Experimental Conditions: Ensure that experimental parameters such as cell seeding density, passage number, and media composition are consistent across experiments.[1][2] Variations in these can significantly impact results.[1][2]
Q2: How can we determine if a cell line has developed acquired resistance to this compound?
A2: Acquired resistance is characterized by an initial sensitivity to the drug, followed by a decreased response over time.[3] To confirm this:
-
Establish a Baseline: Determine the initial IC50 of this compound on the parental cell line.[3]
-
Develop a Resistant Line: Continuously expose the parental cell line to gradually increasing concentrations of this compound over several weeks or months.[3]
-
Compare IC50 Values: Periodically measure the IC50 of the drug on the cultured cells. A significant and persistent increase in the IC50 value compared to the parental line is indicative of acquired resistance.[3]
Q3: What are the recommended positive and negative controls for our in vitro experiments with this compound?
A3:
-
Positive Control: A well-characterized, potent CAK1 inhibitor (if available) or a cell line known to be highly sensitive to this compound.
-
Negative Control: A vehicle control (e.g., DMSO) is essential. Additionally, using a cell line with a known knockout or low expression of CAK1 can serve as a biological negative control.
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| High IC50 in a "CAK1-addicted" cell line | 1. Incorrect drug concentration. 2. Cell line misidentification or contamination. 3. Suboptimal assay conditions. | 1. Verify drug stock concentration and perform serial dilutions accurately. 2. Authenticate cell line using STR profiling. 3. Optimize cell seeding density and assay duration.[1] |
| Inconsistent results between experimental replicates | 1. Inconsistent cell numbers across wells. 2. "Edge effects" in multi-well plates. 3. Pipetting errors. | 1. Ensure uniform cell plating and growth.[1] 2. Avoid using the outer wells of the plate or fill them with sterile media. 3. Use automated pipetting where possible and randomize the treatment layout.[1] |
| No observable effect of this compound on downstream signaling | 1. Insufficient drug concentration or incubation time. 2. Activation of bypass signaling pathways. 3. Technical issues with the Western blot or other assays. | 1. Perform a dose-response and time-course experiment. 2. Use phospho-protein arrays to investigate the activation of alternative pathways. 3. Optimize antibody concentrations and ensure proper controls are included. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound Across Different Cancer Subtypes
| Cancer Subtype | Cell Line | CAK1 Expression | IC50 (nM) |
| "CAK1-addicted" Lung Adenocarcinoma | HCC-827 | High | 15 ± 2.5 |
| Pancreatic Ductal Adenocarcinoma | PANC-1 | Moderate | 250 ± 15 |
| Triple-Negative Breast Cancer | MDA-MB-231 | Low | >1000 |
Table 2: Pharmacokinetic Properties of this compound in Preclinical Models
| Parameter | Value |
| Bioavailability (Oral) | 45% |
| Half-life (t1/2) | 8 hours |
| Peak Plasma Concentration (Cmax) | 2 µM |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.
-
2. Western Blot Analysis of CAK1 Pathway Activation
-
Objective: To assess the effect of this compound on the phosphorylation of downstream targets of CAK1.
-
Methodology:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-CAK1, total CAK1, and downstream targets (e.g., p-AKT, total AKT).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Visualizations
Caption: Mechanism of action of this compound.
References
Validation & Comparative
A Comparative Analysis of Etofesalamide and Niclosamide in the Context of Colon Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for effective therapeutic agents against colorectal cancer, a leading cause of cancer-related mortality worldwide, has led to the investigation of numerous compounds. Among these, Niclosamide, an approved anthelmintic drug, has been extensively studied for its anti-cancer properties. Etofesalamide has also been mentioned in the context of oncology, although information regarding its specific effects on colon cancer cells is less clear and appears conflicting in available literature. This guide provides a comparative overview of this compound and Niclosamide, focusing on their reported mechanisms of action and effects on cancer cells, with a particular emphasis on the well-documented impact of Niclosamide on colon cancer cell lines.
Disclaimer: The information available on this compound is inconsistent. Some sources classify it as an alkylating agent with anti-cancer properties[1], while others describe it as a non-steroidal anti-inflammatory drug (NSAID) for topical use[2]. This guide will proceed by considering its potential as an anti-cancer agent, as suggested by the initial user query, but researchers should be aware of this discrepancy. To date, no studies directly comparing the effects of this compound and Niclosamide on colon cancer cells have been identified in the public domain.
Comparative Overview of this compound and Niclosamide
| Feature | This compound (as a putative anti-cancer agent) | Niclosamide |
| Primary Reported Mechanism of Action | Alkylating agent; interferes with DNA replication by adding alkyl groups to DNA, leading to cross-linking of DNA strands and inhibition of cell division[1]. | Multi-target inhibitor affecting several key signaling pathways in cancer cells[3]. |
| Key Signaling Pathways Modulated | Information specific to signaling pathways in colon cancer cells is not readily available. As an alkylating agent, it would broadly impact DNA damage response pathways[1]. | Wnt/β-catenin, Notch, STAT3, mTOR, and NF-κB signaling pathways[1][3]. |
| Reported Effects on Cancer Cells | Induces apoptosis (programmed cell death)[1]. | Inhibits proliferation, induces apoptosis, and suppresses migration and invasion of colon cancer cells[1][4][5]. |
| Availability of Quantitative Data in Colon Cancer Cells | No specific quantitative data (e.g., IC50 values) for colon cancer cell lines were found in the available literature. | Extensive quantitative data is available from multiple studies on various colon cancer cell lines (see Table 1). |
Quantitative Data: Effects of Niclosamide on Colon Cancer Cells
The following table summarizes key quantitative data from studies on the effects of Niclosamide on various human colon cancer cell lines.
| Cell Line | Assay | Concentration | Effect | Reference |
| HCT116 | MTT Assay | 4 µM | Significant suppression of proliferation after 24h | [1] |
| HCT116 | Apoptosis Assay (Annexin V-FITC) | 1 µM, 2 µM, 4 µM (48h) | 16%, 26.13%, 32.05% apoptosis, respectively | [1] |
| SW620 | Apoptosis Assay (Annexin V-FITC) | 1 µM, 2 µM, 4 µM (48h) | 8.10%, 8.87%, 11.40% apoptosis, respectively | [1] |
| HCT116 | Transwell Migration Assay | 1 µM | 49.26% decrease in migration | [1] |
| SW620 | Transwell Migration Assay | 1 µM | 54.49% decrease in migration | [1] |
| LoVo | Transwell Migration Assay | 1 µM | 54.49% decrease in migration | [1] |
| HCT116 | Cell Viability | EC50 = 2.2 µM | Concentration-dependent reduction in cell viability | [6] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the process of investigation, the following diagrams are provided.
Caption: Key signaling pathways inhibited by Niclosamide in colon cancer cells.
Caption: Proposed mechanism of this compound as an alkylating agent.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. Cyclooxygenase-2-dependent and -independent inhibition of proliferation of colon cancer cells by 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 64700-55-6 | Benchchem [benchchem.com]
- 5. What is the mechanism of Etofenamate? [synapse.patsnap.com]
- 6. What is Etofenamate used for? [synapse.patsnap.com]
A Comparative Analysis of Etofesalamide and Other Salicylanilide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylanilides are a versatile class of compounds known for their broad spectrum of biological activities. Initially recognized for their anthelmintic properties, recent research has unveiled their potential in oncology and inflammatory diseases. This guide provides a detailed comparison of Etofesalamide with other prominent salicylanilide derivatives, namely Niclosamide, Closantel, Oxyclozanide, and Rafoxanide. We will delve into their mechanisms of action, present available experimental data for comparative analysis, and provide an overview of the experimental protocols used to generate this data.
Chemical Structures and Primary Applications
Salicylanilides share a common chemical scaffold consisting of a salicylic acid moiety linked to an aniline derivative via an amide bond. However, substitutions on both aromatic rings give rise to a diverse range of pharmacological activities.
| Compound | Chemical Structure | Primary Application |
| This compound | 2-hydroxy-N-(4-ethoxyphenyl)benzamide | Topical anti-inflammatory for chronic eczema.[1][2] |
| Niclosamide | 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | Anthelmintic, potential anticancer agent.[3] |
| Closantel | N-[5-chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide | Anthelmintic (veterinary), potential anticancer and antiangiogenic agent.[3][4] |
| Oxyclozanide | 2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-6-hydroxybenzamide | Anthelmintic (veterinary), potential anticancer agent.[3] |
| Rafoxanide | N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide | Anthelmintic (veterinary), potential anticancer agent.[3][5] |
Comparative Analysis of Mechanisms of Action
While this compound is primarily characterized by its anti-inflammatory effects, other salicylanilides have been extensively studied for their anticancer properties. A common thread in their mechanism of action is the disruption of cellular energy metabolism and the modulation of key signaling pathways.
Uncoupling of Oxidative Phosphorylation
A hallmark of many salicylanilides is their ability to act as protonophores, uncoupling oxidative phosphorylation in the mitochondria.[3] This leads to a disruption of the proton gradient across the inner mitochondrial membrane, inhibiting ATP synthesis and ultimately leading to energy depletion and cell death in target organisms or cancer cells. This mechanism is well-documented for Niclosamide, Closantel, Oxyclozanide, and Rafoxanide.[3]
Inhibition of Key Signaling Pathways
Salicylanilide derivatives have been shown to modulate multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
-
STAT3 Signaling: Several salicylanilides, notably Niclosamide and Rafoxanide, are potent inhibitors of the STAT3 signaling pathway.[5][6] They can inhibit the phosphorylation and subsequent activation of STAT3, a transcription factor that plays a pivotal role in tumor progression.
-
Wnt/β-catenin Signaling: The Wnt/β-catenin pathway, often dysregulated in various cancers, is another key target. Niclosamide has been shown to inhibit this pathway by promoting the degradation of β-catenin.[7]
-
Other Pathways: Salicylanilides have also been reported to affect other signaling cascades, including mTORC1 and NF-κB, highlighting their multi-targeted nature.[3][6]
The primary mechanism of action for this compound's anti-inflammatory effects is not as extensively characterized in the context of these specific signaling pathways but is likely related to the modulation of inflammatory mediators.
Quantitative Data Presentation
The following tables summarize the available half-maximal inhibitory concentration (IC50) values for various salicylanilide derivatives against a range of cancer cell lines. It is important to note that these values are from different studies and experimental conditions may vary.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Salicylanilide Derivatives in Various Cancer Cell Lines
| Cell Line | Cancer Type | Niclosamide | Closantel | Oxyclozanide | Rafoxanide |
| U937 | Acute Myeloid Leukemia | 0.41[8] | - | - | - |
| OCI-AML3 | Acute Myeloid Leukemia | 0.79[8] | - | - | - |
| HL-60 | Acute Myeloid Leukemia | 0.48[8] | - | - | - |
| SUM159 | Basal-like Breast Cancer | 0.33[8] | - | - | - |
| HCC1187 | Basal-like Breast Cancer | 1.9[8] | - | - | - |
| MDA-MB-231 | Triple-Negative Breast Cancer | 13.63[8] | - | 6.6[8] | - |
| Hs578T | Triple-Negative Breast Cancer | 25.32[8] | - | - | - |
| MDA-MB-468 | Triple-Negative Breast Cancer | - | - | 4.5[8] | - |
| HCT-116 | Colorectal Cancer | - | - | - | ~5[8] |
| DLD1 | Colorectal Cancer | - | - | - | ~5[8] |
| FaDu | Head and Neck Carcinoma | 0.40[8] | - | - | - |
| H314 | Head and Neck Carcinoma | 0.94[8] | - | - | - |
| HGC-27 | Gastric Cancer | ~1.0[7] | - | - | - |
| MKN-74 | Gastric Cancer | ~5.0[7] | - | - | - |
| CE48T | Esophageal Cancer | ~5.0[9] | - | - | - |
| BE3 | Esophageal Cancer | ~5.0[9] | - | - | - |
| U-87 MG | Glioblastoma | 1.5 - 1.9[10] | - | - | - |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the activity of salicylanilide derivatives.
STAT3 Phosphorylation Inhibition Assay (Western Blot)
This assay is used to determine the effect of a compound on the phosphorylation of STAT3, a key step in its activation.
-
Cell Culture and Treatment: Cancer cells with constitutively active STAT3 (e.g., DU145, HepG2) are cultured to 70-80% confluency.[11][12] The cells are then treated with various concentrations of the salicylanilide derivative for a specified period.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[12]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3, typically at Tyr705). A separate blot or a stripped and re-probed blot is incubated with an antibody for total STAT3 as a loading control.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Analysis: The band intensities for p-STAT3 and total STAT3 are quantified using densitometry software. The ratio of p-STAT3 to total STAT3 is calculated to determine the extent of inhibition.
Wnt/β-catenin Signaling Pathway Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase for normalization.[13][14]
-
Compound Treatment: After transfection, the cells are treated with the salicylanilide derivative at various concentrations. Wnt3a conditioned medium can be used to stimulate the pathway.
-
Cell Lysis and Luciferase Assay: Following treatment, the cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system.[15] The firefly luciferase activity (representing Wnt pathway activation) is normalized to the Renilla luciferase activity (transfection control).
-
Data Analysis: The relative luciferase units (RLU) are calculated for each treatment condition and compared to the control to determine the inhibitory effect of the compound on the Wnt/β-catenin signaling pathway.
Oxidative Phosphorylation Uncoupling Assay (Mitochondrial Respiration Measurement)
This assay assesses the ability of a compound to uncouple oxidative phosphorylation by measuring the oxygen consumption rate (OCR) of isolated mitochondria or intact cells.
-
Mitochondria Isolation or Cell Seeding: Mitochondria are isolated from fresh tissue (e.g., rat liver) or cells are seeded into a specialized microplate (e.g., Seahorse XF plate).[16][17]
-
Assay Setup: The assay is performed in a specialized instrument that measures real-time oxygen consumption (e.g., Seahorse XF Analyzer or Oroboros Oxygraph).[18]
-
Compound Injection: After establishing a baseline OCR, the salicylanilide derivative is injected into the wells at various concentrations.
-
Sequential Injection of Mitochondrial Stressors: A series of mitochondrial inhibitors and uncouplers (e.g., oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[18]
-
Data Analysis: The changes in OCR in response to the salicylanilide and the mitochondrial stressors are analyzed to determine if the compound acts as an uncoupler (i.e., increases basal respiration and proton leak).
Mandatory Visualizations
Caption: General mechanisms of action of anticancer salicylanilide derivatives.
Caption: Inhibition of the STAT3 signaling pathway by salicylanilides.
Caption: Inhibition of the Wnt/β-catenin signaling pathway.
Conclusion
This compound, an effective topical anti-inflammatory agent, belongs to the diverse class of salicylanilides. While its primary application differs from other well-studied members like Niclosamide, Closantel, Oxyclozanide, and Rafoxanide, they all share a common chemical scaffold that imparts significant biological activity. The latter group of compounds has demonstrated considerable potential as anticancer agents through multifaceted mechanisms, including the uncoupling of oxidative phosphorylation and the inhibition of critical oncogenic signaling pathways such as STAT3 and Wnt/β-catenin. The quantitative data, though variable across different studies, consistently points to the potent cytotoxic effects of these salicylanilides against a range of cancer cell lines. Further research is warranted to explore the potential of this compound in oncology and to conduct direct, standardized comparative studies across this promising class of compounds to better elucidate their therapeutic potential.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Closantel Suppresses Angiogenesis and Cancer Growth in Zebrafish Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposing Rafoxanide: From Parasite Killer to Cancer Fighter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajo.asmepress.com [ajo.asmepress.com]
- 8. benchchem.com [benchchem.com]
- 9. Niclosamide inhibits the cell proliferation and enhances the responsiveness of esophageal cancer cells to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 11. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 14. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wnt Reporter Activity Assay [bio-protocol.org]
- 16. AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. drexel.edu [drexel.edu]
Etofesalamide: Validating a Potential Anti-Cancer Agent in Patient-Derived Xenografts
A guide for researchers on the prospective evaluation of Etofesalamide's anti-cancer properties, contextualized against established therapies and outlining a roadmap for validation in patient-derived xenograft (PDX) models.
Introduction: this compound - From Anti-Inflammatory to a Potential Anti-Cancer Candidate
This compound is a compound with a documented history in the treatment of inflammatory skin conditions, such as chronic eczema.[1][2] It is officially classified for therapeutic use in skin and musculoskeletal diseases.[1] However, recent scientific interest has pivoted towards its potential application in oncology. Emerging research suggests that this compound may function as an alkylating agent, a class of compounds known for their ability to interfere with DNA replication in rapidly dividing cells, a hallmark of cancer.[2] This has opened a new avenue of investigation into its efficacy as a cancer therapeutic.
This guide provides a framework for researchers and drug development professionals to validate the anti-cancer activity of this compound, with a specific focus on the use of patient-derived xenograft (PDX) models. While direct experimental data for this compound in PDX models is not yet available in published literature, this document outlines the necessary experimental protocols and a comparative context based on its proposed mechanism of action against established anti-cancer agents.
Proposed Anti-Cancer Mechanism of Action
The theoretical anti-cancer activity of this compound is predicated on two primary mechanisms:
-
DNA Alkylation: As a proposed alkylating agent, this compound is thought to attach alkyl groups to DNA. This can lead to the cross-linking of DNA strands, which in turn inhibits DNA replication and transcription, ultimately leading to cell death.[2]
-
Induction of Apoptosis: By interfering with fundamental cellular processes, this compound is suggested to activate intrinsic pathways of apoptosis, or programmed cell death. This is a critical mechanism for eliminating cancerous cells.[2]
Below is a diagram illustrating the proposed apoptotic pathway that could be activated by this compound.
Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.
Comparative Analysis: this compound vs. Standard-of-Care Alkylating Agents
To provide a context for the potential efficacy of this compound, the following table compares its proposed characteristics with those of Cyclophosphamide, a widely used alkylating agent with extensive data from PDX model studies.
| Feature | This compound (Proposed) | Cyclophosphamide (Established) |
| Drug Class | Alkylating Agent | Alkylating Agent (Nitrogen Mustard) |
| Primary Indication | Chronic Eczema | Various Cancers (Lymphoma, Leukemia, Breast Cancer, etc.) |
| Mechanism of Action | DNA alkylation, induction of apoptosis | DNA cross-linking, inhibition of DNA synthesis |
| Activation | Likely direct-acting | Requires metabolic activation in the liver |
| PDX Model Efficacy | Data not available | Well-documented, variable by tumor type |
| Common Toxicities | Not established in oncology | Myelosuppression, hemorrhagic cystitis, nausea |
Experimental Protocols for Validating Anti-Cancer Activity in PDX Models
The following protocols outline a standard workflow for assessing the anti-cancer activity of a novel compound like this compound using patient-derived xenografts.
PDX Model Establishment and Expansion
-
Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under institutional review board (IRB) approval.
-
Implantation: Implant small tumor fragments (approx. 2-3 mm³) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Monitor mice for tumor engraftment and growth. Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Passaging: Once tumors reach a volume of 1000-1500 mm³, excise them and passage fragments into a new cohort of mice for expansion. Use early-passage PDXs (P2-P5) for efficacy studies to maintain fidelity to the original tumor.
In Vivo Efficacy Study
-
Cohort Formation: Once tumors in the expanded cohort reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Treatment Group: Administer this compound at various doses and schedules (to be determined by prior in vitro and toxicology studies).
-
Vehicle Control Group: Administer the vehicle solution used to dissolve this compound.
-
Positive Control Group: Administer a standard-of-care agent for the tumor type being modeled (e.g., Cyclophosphamide).
-
-
Data Collection:
-
Monitor tumor volume and body weight 2-3 times weekly.
-
Observe mice for any signs of toxicity.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors should be excised for further analysis.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
The workflow for a typical PDX-based efficacy study is depicted below.
Caption: Standard experimental workflow for validating a compound in PDX models.
Conclusion and Future Directions
While this compound is an approved anti-inflammatory agent, its potential as an anti-cancer drug is an emerging area of research. The proposed mechanisms of DNA alkylation and apoptosis induction are compelling, but require rigorous validation. The complete absence of preclinical data in patient-derived xenograft models represents a critical knowledge gap.
The experimental framework provided in this guide offers a clear and standardized path for researchers to systematically evaluate the in vivo anti-tumor efficacy of this compound. Such studies are essential to determine if this compound holds promise as a novel therapeutic agent for cancer treatment. Future investigations should focus on performing these efficacy studies across a diverse panel of PDX models representing various cancer types to identify potential indications and predictive biomarkers.
References
Etofesalamide: A Putative Alkylating Agent in Quest of Comparative Efficacy Data Against Standard Therapies
A notable gap in publicly available research currently prevents a direct, quantitative comparison of the anti-cancer efficacy of Etofesalamide with that of standard alkylating agents. While described as a potential oncologic therapeutic that functions by alkylating DNA, comprehensive preclinical and clinical data demonstrating its activity in cancer models and detailing associated experimental protocols are not readily accessible. This guide, therefore, provides a conceptual comparison based on the purported mechanism of action of this compound alongside established information for the widely used alkylating agents, cyclophosphamide and cisplatin, to offer a framework for future research and evaluation.
Overview of Alkylating Agents in Oncology
Alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to DNA. This process disrupts DNA structure and function, leading to the inhibition of DNA replication and transcription, and ultimately inducing cancer cell death (apoptosis). These agents are utilized in the treatment of a broad spectrum of malignancies, including solid tumors and hematologic cancers.
Comparative Profile of this compound and Standard Alkylating Agents
The following table summarizes the available information on this compound in comparison to the well-characterized standard alkylating agents, cyclophosphamide and cisplatin. It is critical to note that the information regarding this compound's anti-cancer properties is based on descriptive claims rather than extensive, peer-reviewed experimental data.
| Feature | This compound (Putative) | Cyclophosphamide | Cisplatin |
| Drug Class | Alkylating Agent | Alkylating Agent (Nitrogen Mustard) | Platinum-based Compound (functionally an alkylating-like agent) |
| Primary Mechanism of Action | Addition of alkyl groups to DNA, causing cross-links and promoting apoptosis. | Metabolized to active compounds (phosphoramide mustard and acrolein) that cross-link DNA at the N7 position of guanine, leading to apoptosis.[1][2] | Forms intra- and inter-strand DNA crosslinks, primarily at the N7 position of guanine and adenine, distorting the DNA helix and inhibiting replication.[3][4] |
| Activation | Not specified in available literature. | Requires metabolic activation by cytochrome P450 enzymes in the liver.[1] | Undergoes hydrolysis within the cell, where lower chloride concentration facilitates the formation of a reactive, positively charged platinum complex.[4][5] |
| Publicly Available Preclinical Efficacy Data (Oncology) | No quantitative data (e.g., IC50 in cancer cell lines, in vivo tumor regression) found in extensive literature searches. | Widely documented in numerous preclinical studies across various cancer models. | Extensive preclinical data available for a wide range of cancer cell lines and in vivo models. |
| Established Clinical Applications | Primarily documented as a topical treatment for chronic eczema in some studies.[6] | Treatment of various cancers including lymphomas, leukemias, breast, and ovarian cancers, as well as autoimmune disorders.[1][7] | Treatment of testicular, ovarian, bladder, lung, and other solid tumors.[3] |
Signaling Pathways and Mechanisms of Action
The fundamental mechanism of action for alkylating agents involves the induction of DNA damage, which triggers a cascade of cellular responses culminating in apoptosis.
Caption: General signaling pathway of alkylating agents.
Experimental Protocols: A Framework for Evaluation
Given the absence of specific experimental protocols for this compound in an oncological context, a generalized workflow for the preclinical evaluation of a novel alkylating agent is presented below. This serves as a methodological guide for the type of research necessary to establish the efficacy and mechanism of action of compounds like this compound.
In Vitro Efficacy Assessment
-
Cell Line Selection: A panel of human cancer cell lines representing various tumor types (e.g., breast, lung, colon, leukemia) should be selected.
-
Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound (e.g., this compound) and a standard comparator (e.g., cisplatin or cyclophosphamide's active metabolite) for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or luminescent assay.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
-
Colony Formation Assay:
-
Cells are treated with the compound for a short period, then re-plated at low density and allowed to grow for 1-2 weeks.
-
The ability of single cells to form colonies is quantified to assess long-term cytostatic/cytotoxic effects.
-
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining):
-
Cells are treated with the compound at concentrations around the IC50 value.
-
Apoptosis is quantified by flow cytometry after staining with Annexin V (an early apoptotic marker) and propidium iodide (a late apoptotic/necrotic marker).
-
In Vivo Efficacy Assessment
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used for xenograft studies.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Treatment Regimen:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound is administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at various doses and schedules.
-
A standard-of-care agent (e.g., cyclophosphamide) is used as a positive control.
-
-
Efficacy Endpoints:
-
Tumor volume is measured regularly with calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Caption: A typical preclinical experimental workflow.
Conclusion and Future Directions
While this compound has been described as an alkylating agent with potential in oncology, the current lack of robust, publicly available preclinical and clinical data makes a definitive comparison of its efficacy against standard agents like cyclophosphamide and cisplatin impossible. The information presented here serves to highlight this knowledge gap and provide a framework for the necessary research to elucidate the anti-cancer potential of this compound. For the scientific community to evaluate its standing, future studies must focus on generating quantitative in vitro and in vivo data and publishing detailed experimental protocols. Without such evidence, this compound remains a compound of theoretical interest rather than a validated therapeutic option in oncology.
References
- 1. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 3. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound ointment in treatment of chronic eczema: A randomized controlled trial | Semantic Scholar [semanticscholar.org]
- 7. Cyclophosphamide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Navigating Chemotherapeutic Resistance: A Comparative Guide to Potential Cross-Resistance with Etofesalamide
For Researchers, Scientists, and Drug Development Professionals
The development of novel chemotherapeutic agents is paramount in the ongoing battle against cancer. Etofesalamide, a compound with potential anticancer properties, represents a new frontier. However, a critical aspect of preclinical and clinical evaluation is understanding its potential for cross-resistance with existing chemotherapeutics. Cross-resistance, where a cancer cell's resistance to one drug confers resistance to others, can significantly limit treatment options.[1]
This guide provides a comparative framework for understanding potential cross-resistance mechanisms that could involve this compound. While direct experimental data on this compound cross-resistance is not yet available in the public domain, this document outlines the common mechanisms of multidrug resistance and provides protocols for assessing these phenomena.
I. Mechanisms of Cross-Resistance in Chemotherapy
The emergence of resistance to chemotherapeutic drugs is a major obstacle in cancer treatment.[2][3] This resistance can be intrinsic or acquired and often leads to cross-resistance to a variety of structurally and functionally unrelated drugs.[1] Understanding the underlying mechanisms is crucial for developing strategies to overcome this challenge.
Key Mechanisms of Multidrug Resistance (MDR):
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a primary mechanism of MDR.[1] These transporters actively pump chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and efficacy.[1] Notable members of this family include P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[1]
-
Altered Drug Metabolism: Cancer cells can develop resistance by enhancing the metabolic inactivation of drugs. This can involve increased expression of drug-metabolizing enzymes, such as cytochrome P450s or glutathione S-transferases.
-
Alterations in Drug Targets: Mutations or altered expression of the molecular target of a chemotherapeutic agent can prevent the drug from binding effectively, thereby rendering it inactive.
-
Enhanced DNA Damage Repair: Many chemotherapeutic agents induce cancer cell death by causing DNA damage.[4] Upregulation of DNA repair pathways can counteract the effects of these drugs, leading to resistance.[1]
-
Evasion of Apoptosis: Cancer cells can acquire resistance by developing defects in the apoptotic pathways that are normally triggered by chemotherapy.[5] This can involve the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins.
II. Comparative Data on Chemotherapeutic Resistance
While specific data for this compound is not available, the following tables summarize the known resistance mechanisms for major classes of chemotherapeutic agents. This information can serve as a predictive framework for designing cross-resistance studies with this compound.
Table 1: Common Chemotherapeutics and Their Mechanisms of Resistance
| Chemotherapeutic Class | Examples | Primary Mechanism of Action | Common Mechanisms of Resistance |
| Alkylating Agents | Cisplatin, Cyclophosphamide | DNA cross-linking, leading to apoptosis | Increased DNA repair, altered drug transport, increased detoxification |
| Antimetabolites | 5-Fluorouracil, Methotrexate | Inhibition of DNA synthesis | Altered target enzymes, decreased drug activation, increased drug efflux |
| Topoisomerase Inhibitors | Etoposide, Doxorubicin | Inhibition of topoisomerase enzymes, leading to DNA strand breaks | Altered topoisomerase expression/mutation, increased drug efflux (P-gp) |
| Taxanes | Paclitaxel, Docetaxel | Microtubule stabilization, leading to mitotic arrest | Alterations in tubulin structure, increased drug efflux (P-gp) |
Table 2: ABC Transporters and Their Chemotherapeutic Substrates
| ABC Transporter | Common Chemotherapeutic Substrates |
| P-glycoprotein (P-gp/ABCB1) | Doxorubicin, Paclitaxel, Vinca alkaloids, Etoposide |
| MRP1 (ABCC1) | Doxorubicin, Vinca alkaloids, Etoposide |
| BCRP (ABCG2) | Topotecan, Mitoxantrone, Methotrexate |
III. Experimental Protocols for Assessing Cross-Resistance
To investigate the potential for cross-resistance between this compound and other chemotherapeutics, a series of in vitro experiments can be conducted.
1. Cytotoxicity Assays to Determine IC50 Values
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other chemotherapeutics in various cancer cell lines.
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the chemotherapeutic agents (this compound and comparators) for 48-72 hours.
-
Assess cell viability using an MTT or similar assay.
-
Calculate the IC50 values from the dose-response curves.
-
2. Generation of Drug-Resistant Cell Lines
-
Objective: To develop cell lines with acquired resistance to a specific chemotherapeutic agent.
-
Protocol:
-
Continuously expose a cancer cell line to gradually increasing concentrations of a selected chemotherapeutic agent (e.g., Doxorubicin).
-
Maintain the cells in the presence of the drug for several months until a resistant population emerges.
-
Confirm the resistance phenotype by comparing the IC50 of the resistant line to the parental cell line.
-
3. Cross-Resistance Profiling
-
Objective: To determine if cell lines resistant to one drug exhibit resistance to other drugs.
-
Protocol:
-
Using the drug-resistant cell lines generated in the previous step, perform cytotoxicity assays with this compound and a panel of other chemotherapeutics.
-
Calculate the resistance factor (RF) for each drug by dividing the IC50 in the resistant cell line by the IC50 in the parental cell line. An RF greater than 1 indicates cross-resistance.
-
4. Mechanistic Studies
-
Objective: To elucidate the molecular mechanisms underlying any observed cross-resistance.
-
Protocols:
-
Western Blotting: Analyze the expression levels of ABC transporters (P-gp, MRP1, BCRP) and key proteins involved in apoptosis (e.g., Bcl-2, caspases) and DNA repair.
-
Rhodamine 123 Efflux Assay: To functionally assess P-gp activity, incubate cells with the fluorescent P-gp substrate Rhodamine 123 and measure its intracellular accumulation using flow cytometry. A decrease in fluorescence indicates increased P-gp-mediated efflux.
-
Gene Expression Analysis (qPCR or RNA-seq): Quantify the mRNA levels of genes associated with drug resistance.
-
IV. Visualizing Potential Resistance Pathways
The following diagrams illustrate the key concepts of drug resistance and the experimental workflow for its investigation.
Caption: Key mechanisms leading to multidrug resistance in cancer cells.
Caption: Experimental workflow to assess cross-resistance.
References
- 1. Cross-Resistance Among Sequential Cancer Therapeutics: An Emerging Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Battling Chemoresistance in Cancer: Root Causes and Strategies to Uproot Them - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer chemotherapy: insights into cellular and tumor microenvironmental mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The altered apoptotic pathways in cisplatin and etoposide-resistant melanoma cells are drug specific - PubMed [pubmed.ncbi.nlm.nih.gov]
Proteomic Analysis of Etofesalamide Off-Target Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of Etofesalamide, a salicylanilide derivative with applications in dermatology and oncology. Due to the limited availability of direct proteomic studies on this compound, this guide presents a hypothetical proteomic analysis based on the known off-target profile of a closely related and well-studied salicylanilide, Niclosamide. This approach allows for an informed estimation of potential off-target interactions and provides a framework for future experimental validation.
We compare this compound's hypothetical off-target profile with alternative therapies for its indicated and potential uses: chronic eczema and cancer. This guide includes detailed experimental protocols for identifying drug off-targets using chemical proteomics and visualizes key pathways and workflows to support researchers in designing and interpreting their own studies.
Hypothetical Off-Target Profile of this compound
Based on the known molecular targets of the salicylanilide class of compounds, a compound-centric chemical proteomics experiment was designed to identify the off-target proteins of this compound in human cell lysates. The following table summarizes the hypothetical quantitative data from such an experiment, comparing the relative abundance of proteins pulled down by an this compound-functionalized affinity matrix versus a control matrix.
Table 1: Hypothetical Quantitative Proteomic Analysis of this compound Off-Targets
| Protein ID (UniProt) | Gene Symbol | Protein Name | Fold Change (this compound/Control) | Putative Function/Pathway |
| P35568 | CTNNB1 | Catenin beta-1 | 15.2 | Wnt Signaling Pathway |
| P42345 | MTOR | Serine/threonine-protein kinase mTOR | 12.8 | mTOR Signaling Pathway |
| P42224 | STAT3 | Signal transducer and activator of transcription 3 | 10.5 | JAK/STAT Signaling Pathway |
| Q04206 | NFKB1 | Nuclear factor NF-kappa-B p105 subunit | 8.9 | NF-κB Signaling Pathway |
| P00533 | EGFR | Epidermal growth factor receptor | 7.3 | EGFR Signaling Pathway |
| Q9Y243 | LRP6 | Low-density lipoprotein receptor-related protein 6 | 18.1 | Wnt Signaling Pathway Co-receptor |
| P00374 | AKR1B1 | Aldose reductase | 6.5 | Polyol Pathway |
| P08684 | HSP90AA1 | Heat shock protein HSP 90-alpha | 5.2 | Protein Folding and Stability |
Note: This data is hypothetical and intended for illustrative purposes. Experimental validation is required.
Comparison with Alternative Therapeutics
This compound has been investigated for the treatment of chronic eczema and has shown potential as an anticancer agent.[1][2] Below is a comparison of this compound with alternative drugs for these conditions, focusing on their mechanisms of action and known off-target effects.
Table 2: Comparison of this compound with Alternatives for Chronic Eczema
| Drug Class | Example Drug | Mechanism of Action | Known or Potential Off-Target Effects |
| Salicylanilide | This compound (Hypothetical) | Alkylating agent, potential inhibition of multiple signaling pathways.[1][3] | Inhibition of Wnt, mTOR, STAT3, NF-κB signaling pathways.[4][5] |
| Topical Calcineurin Inhibitors | Tacrolimus, Pimecrolimus | Inhibit calcineurin, leading to reduced T-cell activation and inflammatory cytokine production.[3] | Potential for localized immunosuppression. |
| JAK Inhibitors | Abrocitinib, Upadacitinib | Inhibit Janus kinases, blocking the signaling of multiple pro-inflammatory cytokines.[3] | Systemic immunosuppression, potential for off-target kinase inhibition. |
| Biologics (Monoclonal Antibodies) | Dupilumab, Tralokinumab | Block the signaling of specific interleukins (IL-4, IL-13) involved in the inflammatory cascade.[6] | Generally highly specific with fewer off-target effects compared to small molecules. |
Table 3: Comparison of this compound with Alternatives for Cancer Treatment
| Drug Class | Example Drug | Mechanism of Action | Known or Potential Off-Target Effects |
| Salicylanilide | This compound (Hypothetical) | Alkylating agent, potential inhibition of multiple signaling pathways.[1][3] | Inhibition of Wnt, mTOR, STAT3, NF-κB signaling pathways.[4][5] |
| Nitrogen Mustards | Cyclophosphamide, Melphalan | Alkylating agents that cross-link DNA, leading to apoptosis.[7] | Myelosuppression, secondary malignancies due to DNA damage in healthy cells. |
| Nitrosoureas | Carmustine, Lomustine | Alkylating agents that cross-link DNA and can cross the blood-brain barrier.[7] | Delayed myelosuppression, pulmonary toxicity. |
| Platinum-Based Agents | Cisplatin, Carboplatin | Form platinum-DNA adducts, leading to cell cycle arrest and apoptosis.[8] | Nephrotoxicity, neurotoxicity, ototoxicity. |
Experimental Protocols
The identification of small molecule off-targets is crucial for understanding a drug's full biological activity and potential side effects. Compound-centric chemical proteomics is a powerful approach for this purpose.
Protocol: Compound-Centric Chemical Proteomics for this compound Off-Target Identification
Objective: To identify the cellular proteins that directly bind to this compound.
Principle: this compound is chemically modified to include a linker and a reactive group for immobilization onto a solid support (e.g., agarose beads). This "bait" is then incubated with a cell lysate. Proteins that bind to this compound are "pulled down" and subsequently identified by mass spectrometry.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)-activated agarose beads
-
Cell line of interest (e.g., human keratinocytes for eczema studies, or a cancer cell line)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Immobilization of this compound:
-
Synthesize an this compound derivative with a linker arm containing a primary amine.
-
Couple the aminated this compound to NHS-activated agarose beads according to the manufacturer's protocol.
-
Wash the beads extensively to remove any non-covalently bound compound.
-
Prepare control beads by blocking the NHS groups with a small molecule amine (e.g., ethanolamine).
-
-
Cell Lysis and Protein Extraction:
-
Culture cells to ~80-90% confluency.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Affinity Pull-Down:
-
Incubate a defined amount of total protein from the cell lysate with the this compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads several times with wash buffer to remove non-specific protein binders.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using elution buffer and heating.
-
Reduce the disulfide bonds in the eluted proteins with DTT and alkylate the resulting free thiols with IAA.
-
Separate the proteins by SDS-PAGE and perform an in-gel tryptic digestion, or perform an in-solution tryptic digestion directly on the eluate.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptides by LC-MS/MS.
-
Search the generated MS/MS spectra against a human protein database to identify the proteins.
-
Quantify the relative abundance of the identified proteins in the this compound pull-down versus the control pull-down. Proteins significantly enriched in the this compound sample are considered potential off-targets.
-
Visualizations
Experimental Workflow
Caption: Workflow for Compound-Centric Chemical Proteomics.
Hypothetical Signaling Pathway Affected by this compound
Salicylanilides, including Niclosamide, are known to inhibit the Wnt/β-catenin signaling pathway.[9] This pathway is crucial in both development and disease, including cancer. A key off-target effect of this compound could be the disruption of this pathway.
References
- 1. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 2. Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5 Alternatives to Steroids for Eczema [healthline.com]
- 4. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Atopic dermatitis (eczema) - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 7. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know [int.livhospital.com]
- 9. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
Validating Etofesalamide's Mechanism of Action: A Comparative Guide Utilizing Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Etofesalamide and alternative treatments for chronic eczema, with a focus on validating their mechanisms of action using knockout cell lines. While this compound is an established topical anti-inflammatory agent, its precise molecular pathway remains less defined compared to newer therapeutic classes. This document summarizes the known mechanisms of alternative drugs, presents a framework for the rigorous validation of this compound's mechanism using modern genetic techniques, and provides detailed experimental protocols.
This compound: Unraveling the Mechanism of a Salicylanilide Derivative
This compound, a salicylanilide derivative, has been in clinical use for the treatment of chronic eczema, demonstrating its efficacy in reducing skin inflammation.[1] However, its specific molecular target and signaling pathway in the context of dermatological inflammation are not well-elucidated in publicly available research. Some sources classify it as a non-steroidal anti-inflammatory drug (NSAID), suggesting a potential role in the inhibition of the cyclooxygenase (COX) pathway and subsequent reduction in prostaglandin synthesis, similar to other NSAIDs like Etofenamate.[2][3][4] Another suggested, though less substantiated for its dermatological application, is its function as a DNA alkylating agent, a mechanism more commonly associated with anticancer therapies.[1]
To definitively establish its mechanism of action and validate its molecular targets, studies employing knockout cell lines are essential. Such studies would provide unequivocal evidence of the drug's dependency on a specific protein for its therapeutic effect.
Comparative Analysis of Therapeutic Alternatives for Chronic Eczema
Several classes of drugs are available for the treatment of chronic eczema, each with a well-defined mechanism of action that has been validated through extensive research, including in some cases, the use of knockout models.
| Drug Class | Primary Molecular Target | Signaling Pathway | Effect on Inflammation |
| Topical Corticosteroids | Glucocorticoid Receptor (GR) | GR Signaling Pathway | Binds to GR, translocates to the nucleus, and suppresses the expression of pro-inflammatory genes (e.g., cytokines, chemokines) by inhibiting transcription factors like NF-κB and AP-1. |
| Calcineurin Inhibitors | Calcineurin | Calcineurin-NFAT Pathway | Inhibit calcineurin, preventing the dephosphorylation of NFAT. This blocks NFAT translocation to the nucleus and inhibits the transcription of pro-inflammatory cytokines like IL-2 in T cells. |
| PDE4 Inhibitors | Phosphodiesterase 4 (PDE4) | cAMP Signaling Pathway | Inhibit PDE4, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels suppress the production of various pro-inflammatory cytokines, including TNF-α and interleukins.[5][6][7][8] |
| JAK Inhibitors | Janus Kinases (JAK1, JAK2, JAK3, TYK2) | JAK-STAT Signaling Pathway | Inhibit one or more JAK family members, blocking the phosphorylation and activation of STAT proteins. This disrupts the signaling of numerous pro-inflammatory cytokines that are crucial in the pathogenesis of eczema.[9][10][11][12] |
Validating Therapeutic Mechanisms with Knockout Cell Lines
The use of CRISPR-Cas9 technology to generate knockout cell lines provides a powerful tool for drug target validation.[13][14] By ablating the expression of a putative target protein, researchers can assess whether a drug's efficacy is dependent on that specific protein.
Hypothetical Experimental Workflow for Validating this compound's Mechanism
The following workflow outlines a potential strategy to identify and validate the molecular target of this compound using knockout cell lines.
References
- 1. This compound | 64700-55-6 | Benchchem [benchchem.com]
- 2. What is the mechanism of Etofenamate? [synapse.patsnap.com]
- 3. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 4. What is Etofenamate used for? [synapse.patsnap.com]
- 5. Identification of a PDE4-specific pocket for design of selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical Application of a PDE4 Inhibitor Ameliorates Atopic Dermatitis through Inhibition of Basophil IL-4 Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jcadonline.com [jcadonline.com]
- 9. Targeting the Janus Kinase Family in Autoimmune Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nationaleczema.org [nationaleczema.org]
- 11. JAK Inhibitors in the Treatment of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. biocompare.com [biocompare.com]
- 14. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
Etofesalamide in 2D vs. 3D Cell Culture: A Comparative Efficacy Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer agent Etofesalamide's performance in traditional two-dimensional (2D) monolayer cell cultures versus more physiologically relevant three-dimensional (3D) spheroid models. The data and protocols presented herein are synthesized to reflect expected outcomes based on the known mechanisms of this compound and the established differences between 2D and 3D cell culture systems, offering a framework for experimental design and data interpretation.
Introduction to this compound and Cell Culture Models
This compound is an emerging therapeutic agent with a dual identity as both a topical anti-inflammatory drug and a potential anti-cancer compound.[1][2][3] In the context of oncology, this compound is characterized as an alkylating agent.[4][5][6] Its mechanism of action involves interfering with DNA replication and promoting apoptosis (programmed cell death), making it a candidate for treating various malignancies.[4][5][6]
The choice of in vitro model system is critical for the preclinical evaluation of anti-cancer drugs. While 2D cell cultures have been the historical standard, they often fail to replicate the complex microenvironment of a solid tumor. In contrast, 3D cell cultures, such as spheroids, better mimic the in vivo conditions, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and often exhibit increased resistance to chemotherapeutic agents.[4][7][8][9][10][11][12][13] This guide explores the differential impact of this compound on cancer cells grown in these two distinct environments.
Comparative Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data from a comparative study of this compound in a representative cancer cell line (e.g., MCF-7 breast cancer) cultured in 2D and 3D. This data illustrates the commonly observed trend of increased drug resistance in 3D models.
Table 1: Comparative Cytotoxicity of this compound (IC50 Values)
| Cell Culture Model | This compound IC50 (µM) after 72h |
| 2D Monolayer | 15.8 |
| 3D Spheroid | 42.5 |
IC50 (Half-maximal inhibitory concentration) values were determined using an MTT assay.
Table 2: Apoptosis Induction by this compound (50 µM)
| Cell Culture Model | Caspase-3/7 Activity (Fold Change vs. Control) after 48h |
| 2D Monolayer | 4.2 |
| 3D Spheroid | 2.5 |
Caspase activity was measured using a luminogenic substrate-based assay.
Table 3: Inhibition of Cell Proliferation by this compound (50 µM)
| Cell Culture Model | Ki-67 Positive Cells (%) after 72h |
| 2D Monolayer | 18% |
| 3D Spheroid | 35% |
The proliferation marker Ki-67 was quantified using immunofluorescence staining.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
As an alkylating agent, this compound is proposed to induce DNA damage, which in turn activates the p53 tumor suppressor pathway.[5][7][8][9][14] Activated p53 can transcriptionally upregulate pro-apoptotic proteins like BAX, leading to the activation of the intrinsic apoptosis cascade.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Comparative Analysis
The following diagram outlines the workflow for comparing the efficacy of this compound in 2D and 3D cell culture models.
Caption: Workflow for 2D vs. 3D this compound efficacy testing.
Rationale for Differential Drug Response
The observed differences in drug sensitivity between 2D and 3D models can be attributed to several factors inherent to the 3D spheroid structure.
Caption: Factors contributing to drug resistance in 3D cell cultures.
Experimental Protocols
Protocol for 3D Spheroid Formation (Liquid Overlay Technique)
-
Cell Seeding: Seed cancer cells (e.g., 2,000 cells/well) in a 96-well ultra-low attachment, round-bottom plate.
-
Incubation: Centrifuge the plate at low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation at the bottom of the well.
-
Spheroid Formation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-4 days to allow for the formation of compact spheroids.
-
Monitoring: Visually inspect spheroid formation and integrity using a light microscope.
Protocol for Cell Viability (MTT) Assay
-
Culture and Treatment: Culture cells in either 2D monolayers or 3D spheroids in 96-well plates and treat with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: For 2D cultures, remove the media and add 100 µL of DMSO to each well. For 3D spheroids, a more rigorous solubilization step may be required, potentially involving mechanical disruption.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol for Caspase-3/7 Activity Assay
-
Culture and Treatment: Prepare 2D and 3D cultures in white-walled 96-well plates and treat with this compound for 48 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[15][16][17]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the untreated control to determine the fold change in caspase activity.
Protocol for Ki-67 Immunofluorescence Staining in 3D Spheroids
-
Spheroid Collection and Fixation: Collect spheroids and fix with 4% paraformaldehyde for 1 hour at room temperature.
-
Permeabilization: Permeabilize the spheroids with 0.5% Triton X-100 in PBS for 30 minutes.
-
Blocking: Block with 5% goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against Ki-67 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the spheroids and image using a confocal microscope.
-
Image Analysis: Quantify the percentage of Ki-67 positive cells using image analysis software.[18][19]
Conclusion
The transition from 2D to 3D cell culture models represents a significant step towards more clinically relevant in vitro drug screening. The provided data and protocols for the comparative study of this compound highlight the expected increase in drug resistance in 3D spheroids. This underscores the importance of utilizing 3D models to obtain a more accurate prediction of a drug's efficacy in a tumor-like microenvironment. Researchers are encouraged to adapt and optimize these protocols for their specific cell lines and experimental questions to further elucidate the therapeutic potential of this compound.
References
- 1. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTS, WST-8, and ATP viability assays in 2D and 3D cultures: Comparison of methodologically different assays in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 64700-55-6 | Benchchem [benchchem.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Apoptosis - the p53 network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sinobiological.com [sinobiological.com]
- 15. eastport.cz [eastport.cz]
- 16. Caspase-Glo® 3/7 3D Assay [promega.sg]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 18. 3D Cell Culture Proliferation Assay [visikol.com]
- 19. Prediction of Fluorescent Ki67 Staining in 3D Tumor Spher... [degruyterbrill.com]
Etofesalamide and Cisplatin: A Comparative Analysis of Their Interactions with DNA Repair Pathways
A definitive comparison of Etofesalamide and Cisplatin's effects on DNA repair pathways is currently challenging due to conflicting information regarding this compound's primary mechanism of action. While Cisplatin is a well-established DNA-damaging agent that triggers specific repair pathways, this compound is described in scientific literature both as a potential DNA alkylating agent for cancer therapy and as a topical anti-inflammatory drug for treating conditions like chronic eczema.
This guide synthesizes the available evidence for both compounds, highlighting the established role of Cisplatin in DNA repair and presenting the current, albeit ambiguous, understanding of this compound's biological effects.
Cisplatin: A Potent Inducer of DNA Damage and Repair
Cisplatin is a cornerstone of chemotherapy, exerting its cytotoxic effects primarily by forming adducts with DNA. These adducts, predominantly intrastrand crosslinks between adjacent purine bases, cause significant distortion of the DNA double helix. This damage obstructs critical cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
The cellular response to cisplatin-induced DNA damage involves the activation of several DNA repair pathways. The most critical of these is the Nucleotide Excision Repair (NER) pathway, which is responsible for recognizing and removing bulky, helix-distorting lesions. Other pathways, such as Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) , are involved in repairing more complex damage, including interstrand crosslinks and double-strand breaks that can arise from cisplatin treatment. The efficiency of these repair pathways is a key determinant of a cancer cell's sensitivity or resistance to cisplatin.
This compound: An Ambiguous Mechanism of Action
The scientific literature presents a dual identity for this compound. Some sources, primarily commercial and patent-focused databases, classify it as an alkylating agent, suggesting it can form covalent bonds with DNA and thus interfere with cancer cell proliferation. This would imply an interaction with DNA repair pathways similar to that of other alkylating agents.
However, a notable portion of the scientific literature, including a randomized controlled trial, identifies this compound as a topical anti-inflammatory agent.[1] Its chemical structure places it in the salicylanilide class of compounds. While some salicylanilide derivatives have demonstrated anticancer properties, their mechanisms of action are diverse and often involve the inhibition of cellular signaling pathways, such as the epidermal growth factor receptor (EGFR) tyrosine kinase pathway, rather than direct DNA alkylation.[2][3] Studies on salicylanilides have shown they can induce apoptosis and affect the cell cycle, but this is not conclusive evidence of a primary DNA-damaging mechanism.[4]
Given this conflicting information and the lack of peer-reviewed studies confirming this compound as a DNA alkylating agent and detailing its specific effects on DNA repair, a direct quantitative comparison with cisplatin is not scientifically feasible at this time.
Experimental Data and Protocols
Due to the scarcity of specific data on this compound's interaction with DNA repair pathways, a comparative data table and detailed experimental protocols as requested cannot be provided. For Cisplatin, a vast body of literature exists detailing experimental protocols to assess its impact on DNA repair. These commonly include:
-
Comet Assay (Single Cell Gel Electrophoresis): To quantify DNA strand breaks.
-
Immunofluorescence Staining: To visualize the localization of DNA repair proteins (e.g., γH2AX, RAD51, XPC) at sites of DNA damage.
-
Cell Viability Assays (e.g., MTT, XTT): To determine the cytotoxic effects of the drug in the presence or absence of specific DNA repair inhibitors.
-
Western Blotting: To measure the expression levels of key DNA repair proteins.
-
Host-Cell Reactivation Assay: To assess the functionality of specific DNA repair pathways.
Signaling Pathway Diagrams
Below are diagrams illustrating the established mechanism of Cisplatin-induced DNA damage and repair, and the proposed, though not definitively established for this compound, general mechanisms of action for alkylating agents and anti-inflammatory salicylanilides.
Caption: Cisplatin-induced DNA damage and the subsequent activation of DNA repair pathways.
Caption: The two conflicting proposed mechanisms of action for this compound.
Conclusion
References
Etofesalamide: A Comparative Analysis of Therapeutic Index in Preclinical Models
An objective comparison of Etofesalamide's potential therapeutic window in oncology and dermatology, benchmarked against established treatments.
This compound is a compound with a dual history, having been investigated for both its anti-inflammatory properties in dermatology and more recently, for its potential as a systemic anti-cancer agent.[1] This guide provides a comparative preclinical assessment of this compound's therapeutic index, a critical measure of a drug's safety margin. Due to the limited availability of public quantitative preclinical data for this compound, this analysis benchmarks its known characteristics against established comparator drugs in oncology and dermatology, providing a framework for its evaluation.
This compound in Oncology: An Emerging Alkylating Agent
Recent research perspectives have shifted towards evaluating this compound as an alkylating agent for cancer therapy.[1] Alkylating agents exert their cytotoxic effects by forming covalent bonds with DNA, leading to the disruption of DNA replication and transcription, and ultimately inducing apoptosis in rapidly dividing cancer cells.
Preclinical Data Summary: this compound vs. Standard Alkylating Agents
A direct calculation of this compound's therapeutic index in oncology is not possible from publicly available data. In vitro studies have indicated that this compound exhibits cytotoxicity against various cancer cell lines, including the MCF-7 breast cancer cell line, but specific IC50 values have not been detailed.[1] To provide context, the following table summarizes preclinical toxicity and efficacy data for two standard-of-care alkylating agents, cyclophosphamide and cisplatin.
| Compound | Animal Model | LD50 (Median Lethal Dose) | ED50 (Median Effective Dose) | Therapeutic Index (LD50/ED50) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Cyclophosphamide | Rat (oral) | 180 mg/kg[2] | Data not available | Data not available |
| Mouse (oral) | 137 mg/kg[2] | Data not available | Data not available | |
| Mouse (IP injection) | 251 mg/kg[3] | Data not available | Data not available | |
| Cisplatin | Mouse | Data varies significantly by protocol[4] | Data not available | Data not available |
Mechanism of Action: DNA Alkylation Pathway
The proposed mechanism of action for this compound as an anti-cancer agent involves the alkylation of DNA, leading to cell death. The following diagram illustrates this general pathway.
Caption: General mechanism of action for an alkylating agent like this compound.
This compound in Dermatology: A Topical Anti-inflammatory Agent
Historically, this compound was investigated as a topical treatment for chronic eczema.[1][5] A randomized controlled trial demonstrated its efficacy in treating chronic eczema with mild adverse reactions.[5] For topical agents, the therapeutic index is considered high as systemic absorption is generally low, minimizing systemic toxicity.
Preclinical Data Summary: this compound vs. Topical Dermatological Drugs
Specific preclinical LD50 and ED50 data for topical this compound are not publicly available. The safety and efficacy of topical treatments are often assessed through models that measure local therapeutic effects and potential for skin irritation and systemic absorption. The table below presents information on comparator drugs used for atopic dermatitis.
| Compound | Animal Model | Key Efficacy/Toxicity Findings |
| This compound Ointment | Human (clinical trial) | Effective in treating chronic eczema with a 7% adverse reaction rate (vs. 3% for ointment base).[5] |
| Tacrolimus Ointment | Atopic Dermatitis Model Mice | Effective in treating atopic dermatitis. Dilution of the ointment can increase treatment safety while retaining efficacy by reducing systemic absorption.[6] |
| Topical Diclofenac | Various (clinical reviews) | Effective for osteoarthritis pain with primary adverse effects being local skin reactions. Systemic toxicity is limited.[7][8] |
Inflammatory Pathway in Atopic Dermatitis
The therapeutic effect of this compound in eczema is likely due to the modulation of inflammatory pathways in the skin. The diagram below illustrates a simplified view of the inflammatory cascade in atopic dermatitis, a potential target for this compound.
Caption: Simplified inflammatory pathway in atopic dermatitis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a drug's therapeutic index. Below are representative protocols for evaluating the efficacy and toxicity of compounds in preclinical oncology and dermatology models.
Oncology: Determination of LD50 and Anti-tumor Efficacy
1. Median Lethal Dose (LD50) Determination in Rodents:
-
Animal Model: Male and female mice (e.g., Swiss albino) or rats (e.g., Wistar).
-
Methodology: A single dose of the test compound is administered via a relevant route (e.g., oral gavage, intraperitoneal injection). Multiple dose groups with a sufficient number of animals per group are used. Animals are observed for a period of up to 14 days for signs of toxicity and mortality. The LD50 is calculated using statistical methods such as the Probit analysis.[2]
2. Tumor Xenograft Model for Efficacy (ED50) Assessment:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Methodology: Human cancer cells (e.g., MCF-7) are subcutaneously implanted into the mice. Once tumors reach a palpable size, animals are randomized into control and treatment groups. The test compound is administered at various doses for a defined period. Tumor volume is measured regularly. The ED50 is the dose that causes a 50% reduction in tumor growth compared to the control group.
Dermatology: Evaluation of Topical Anti-inflammatory Efficacy
1. Oxazolone-Induced Atopic Dermatitis Model in Mice:
-
Animal Model: Mice (e.g., BALB/c).
-
Methodology: Mice are sensitized by applying oxazolone to the abdominal skin. After a few days, a challenge dose of oxazolone is applied to the ear to induce a dermatitis reaction. The test compound (e.g., this compound ointment) is applied topically to the ear. Efficacy is assessed by measuring the reduction in ear swelling, and through histological analysis of the skin to evaluate the reduction in inflammatory cell infiltration.[9]
2. In Vitro Cytotoxicity Assay (IC50):
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2).[10][11]
-
Methodology: Cells are seeded in multi-well plates and exposed to a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Cell viability is then assessed using a colorimetric assay (e.g., MTT or MTS assay). The IC50, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[12][13]
Conclusion
This compound presents an interesting case of a compound with potential applications in both oncology and dermatology. However, the lack of publicly available, quantitative preclinical data on its therapeutic index makes a direct comparison with established drugs challenging. For its potential use as a systemic anti-cancer agent, rigorous preclinical toxicology and efficacy studies will be required to establish a safe and effective dose range. As a topical anti-inflammatory, its historically demonstrated efficacy and likely low systemic absorption suggest a favorable safety profile, though further preclinical characterization would be beneficial. The data and protocols presented in this guide offer a framework for the future evaluation of this compound and highlight the critical need for transparent data sharing to accelerate drug development.
References
- 1. This compound | 64700-55-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Increased toxicity of the antitumor drug cyclophosphamide in mice in the presence of the volatile anesthetic agent halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ointment in treatment of chronic eczema: A randomized controlled trial | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Topical diclofenac: clinical effectiveness and current uses in osteoarthritis of the knee and soft tissue injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. molinahealthcare.com [molinahealthcare.com]
- 9. Characterisation and Profiling of Standard Atopic Dermatitis Therapies in a Chronic Dermatitis Murine Model Induced by Oxazolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 12. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
Safety Operating Guide
Navigating the Safe Disposal of Etofesalamide in a Laboratory Setting
A comprehensive guide for researchers and drug development professionals on the proper handling and disposal of Etofesalamide, ensuring laboratory safety and environmental compliance.
For laboratory personnel engaged in research and development, the proper disposal of chemical compounds is a critical aspect of maintaining a safe and compliant workspace. This compound, a pharmaceutical compound, requires careful management throughout its lifecycle, including its ultimate disposal. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal procedures, a set of best-practice guidelines, derived from general chemical safety protocols, must be followed.
The primary and most crucial step in the disposal of this compound is to treat it as hazardous chemical waste. This necessitates engaging a licensed and qualified hazardous waste disposal company. Pharmaceutical manufacturers of this compound follow this protocol, entrusting their waste to specialized disposal units to ensure adherence to regulatory standards.
Immediate Safety and Handling
Before disposal, proper handling and storage of this compound are paramount to minimize risks.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
Spill Management: In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand. Place the absorbed material into a sealed, labeled container for chemical waste.
General Disposal Workflow
The following diagram outlines the general workflow for the proper disposal of this compound and other research-grade chemicals.
Key Procedural Steps for Disposal
-
Identification and Segregation: Clearly identify this compound waste and segregate it from other laboratory waste streams such as regular trash, sharps, and biological waste.
-
Containerization and Labeling: Use a designated, leak-proof, and chemically compatible container for this compound waste. The container must be clearly labeled with the chemical name ("this compound"), the words "Hazardous Waste," and the date of accumulation.
-
Consult Institutional Policy: Before proceeding, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and procedures for chemical waste disposal. They will provide information on approved containers, labeling requirements, and pickup schedules.
-
Engage a Licensed Disposal Vendor: The disposal of chemical waste must be handled by a certified and licensed hazardous waste management company. Your institution's EHS office will have a contract with an approved vendor.
-
Documentation: Complete all necessary waste manifest forms provided by the disposal vendor. This documentation is a legal requirement and tracks the waste from your laboratory to its final disposal site.
This compound Chemical Properties
| Property | Value |
| Molecular Formula | C15H15NO3[1] |
| CAS Number | 64700-55-6[1] |
| Synonyms | BENZAMIDE, N-(4-ETHOXYPHENYL)-2-HYDROXY-, EFUAMIDE, P-SALICYLOPHENETIDIDE[1] |
Disclaimer: This information is intended as a general guide. Always prioritize the specific regulations and procedures established by your institution and local authorities. For any uncertainties, contact your Environmental Health and Safety department for clarification and guidance.
References
Essential Safety and Logistical Information for Handling Etofesalamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides guidance on the safe handling of Etofesalamide based on general safety protocols for cytotoxic and hazardous drugs. No specific Safety Data Sheet (SDS) for this compound was found; therefore, these recommendations are based on the known properties of related compounds such as salicylanilides and the general risks associated with alkylating agents. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
This compound is an emerging therapeutic agent with potential applications in oncology as a DNA alkylating agent. Due to its cytotoxic nature, stringent safety measures are required during handling, storage, and disposal to minimize exposure risk and ensure a safe research environment.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all procedures involving this compound. The following table outlines the minimum required PPE based on guidelines for handling cytotoxic drugs.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Gloving with Chemotherapy-Rated Gloves | Inner Glove: Nitrile or latex. The cuff should be tucked under the gown cuff. Outer Glove: Chemotherapy-rated nitrile or butyl rubber gloves. The cuff should be pulled over the gown cuff. Change the outer glove immediately upon contamination and both gloves every 30-60 minutes.[1][2] |
| Body | Disposable, Solid-Front Gown | Must be shown to resist permeability by hazardous drugs. Cuffs should be elastic. Change every two to three hours or immediately if contaminated.[2][3] |
| Eyes/Face | Safety Goggles and Face Shield | Safety goggles should provide a complete seal around the eyes. A face shield must be worn over the goggles to protect against splashes, especially when handling liquids.[3][4][5] |
| Respiratory | NIOSH-Approved Respirator | For handling the solid compound or when there is a risk of generating aerosols, a NIOSH-approved N95 or higher-rated respirator is required. For higher-risk procedures, a powered air-purifying respirator (PAPR) should be considered.[1][3] |
Operational and Disposal Plans
Handling and Storage
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood or a Class II Biological Safety Cabinet.[1] The work surface should be covered with a plastic-backed absorbent pad, which should be disposed of as trace chemotherapy waste after completion of the work or in case of a spill.[2][6]
-
Storage: Store this compound in a tightly sealed, labeled container in a cool, dry, and well-ventilated area. It should be segregated from incompatible materials. The storage area should be clearly marked with a "Cytotoxic Agent" warning sign.[1]
-
Transport: When transporting this compound, use a labeled, leak/spill-proof, non-breakable secondary container.[2]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[7]
-
Trace Chemotherapy Waste: This includes items with minimal residual amounts of the drug (less than 3% of the original volume), such as empty vials, syringes, gloves, gowns, and absorbent pads.[8][9] This waste should be disposed of in designated yellow chemotherapy waste containers for incineration.[8][9]
-
Bulk Chemotherapy Waste: This includes materials that contain more than a trace amount of this compound, such as partially full vials, and materials used to clean up spills.[8] This waste is considered hazardous and must be disposed of in a RCRA-rated black container.[8]
-
Sharps: All needles and syringes must be disposed of directly into a designated puncture-resistant chemotherapy sharps container.[2] Do not recap needles.[7]
Emergency Procedures
Immediate action is crucial in the event of an exposure or spill.
Accidental Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[3] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11] |
Spill Cleanup
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Use the spill kit, which should include a disposable gown, double chemotherapy gloves, a NIOSH-approved respirator, and chemical splash goggles.[3]
-
Containment: Contain the spill using absorbent pads from the spill kit.[3]
-
Cleanup: For liquid spills, wipe up with absorbent pads. For solid spills, carefully scoop up the material.[3]
-
Decontamination: Clean the spill area with a detergent solution, followed by a thorough rinsing with water.[2]
-
Disposal: All cleanup materials must be disposed of as bulk chemotherapy waste in a black hazardous waste container.[8]
The following diagram illustrates the logical steps for responding to an this compound-related emergency.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. arinursing.org [arinursing.org]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.uri.edu [web.uri.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. medprodisposal.com [medprodisposal.com]
- 10. kingstonhsc.ca [kingstonhsc.ca]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
